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  • Product: 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one
  • CAS: 6633-56-3

Core Science & Biosynthesis

Foundational

6-(Methoxymethyl)-4-methylpyridin-2(1H)-one: A Technical Guide to Synthesis, Reactivity, and Pharmaceutical Applications

Strategic Overview of the Pyridone Scaffold In the landscape of modern drug discovery, the 2-pyridone (pyridin-2(1H)-one) core is classified as a privileged azaheterocyclic scaffold. Specifically, 6-(Methoxymethyl)-4-met...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview of the Pyridone Scaffold

In the landscape of modern drug discovery, the 2-pyridone (pyridin-2(1H)-one) core is classified as a privileged azaheterocyclic scaffold. Specifically, 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one represents a highly functionalized intermediate designed for advanced active pharmaceutical ingredient (API) synthesis.

As a Senior Application Scientist, I frequently leverage this specific substitution pattern—a methyl group at C4 and a methoxymethyl ether at C6—to achieve precise pharmacophore mapping. The 4-methyl group provides a hydrophobic anchor that enhances target residence time via van der Waals interactions, while the 6-methoxymethyl group introduces a flexible, hydrogen-bond accepting ether linkage capable of probing solvent-exposed regions or shallow polar pockets in target proteins. The utility of such pyridine and pyridone derivatives in constructing complex, pharmacologically active heterocycles is well-documented in synthetic literature (1)[1].

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical boundaries of this intermediate is critical for predicting its behavior in both synthetic workflows and biological assays. The data below synthesizes the core quantitative metrics of the molecule, drawing structural parallels from related methoxy-substituted pyrimidines and pyridines (2)[2].

PropertyQuantitative ValueComputational/Experimental Basis
Molecular Formula C₈H₁₁NO₂Standard IUPAC Definition
Molecular Weight 153.18 g/mol Isotopic Mass Calculation
Topological Polar Surface Area (TPSA) ~38.33 ŲN-H (12.03) + C=O (17.07) + Ether -O- (9.23)
LogP (Predicted) 0.85XLogP3 Model (Hydrophilic/Lipophilic balance)
Hydrogen Bond Donors 1Amide N-H (Active in lactam form)
Hydrogen Bond Acceptors 2Carbonyl Oxygen, Ether Oxygen
pKa (Conjugate Acid) ~0.8Protonation at Carbonyl/Nitrogen
pKa (Amide NH) ~11.6Deprotonation to Pyridinolate anion

Mechanistic Insights: The Lactam-Lactim Equilibrium

A defining feature of 2-pyridones is their ability to undergo solvent-dependent tautomerism. The equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms dictates the molecule's reactivity profile. In polar protic or aprotic solvents (e.g., Methanol, DMSO), the lactam form is thermodynamically favored due to the stabilization of the highly polarized amide bond. Conversely, in non-polar environments (e.g., Toluene, gas phase), the lactim form predominates to maximize aromatic resonance stabilization, a phenomenon observed across various substituted pyridine crystal structures (3)[3].

Tautomerism Lactam Lactam Form (2-Pyridone) Dominant in Polar Media Lactim Lactim Form (2-Hydroxypyridine) Dominant in Non-Polar Media Lactam->Lactim Proton Transfer

Caption: Lactam-Lactim tautomeric equilibrium of the 2-pyridone core.

Causality in Synthesis: When designing N-alkylation versus O-alkylation reactions, this equilibrium is the primary variable. To force O-alkylation, one must use silver salts (Ag₂CO₃) in non-polar solvents to trap the lactim form. For standard API workflows utilizing this intermediate, we rely on the lactam form to maintain the structural integrity of the core.

Validated Synthetic Methodology: Sₙ2 Methoxylation

The most robust method for synthesizing 6-(methoxymethyl)-4-methylpyridin-2(1H)-one is via the nucleophilic substitution of its chlorinated precursor, 6-(chloromethyl)-4-methylpyridin-2(1H)-one. This approach mirrors the functionalization strategies used in synthesizing related 3-cyano-6-methoxymethyl-2-pyridinethiones (4)[4].

The following protocol is designed as a self-validating system , ensuring that researchers can confirm reaction success at each step without immediate reliance on downstream LC-MS.

Synthesis Step1 1. Dissolution Precursor in Anhydrous MeOH Step2 2. Nucleophilic Attack Add NaOMe at 0°C Step1->Step2 Step3 3. SN2 Displacement Formation of Ether Linkage Step2->Step3 Step4 4. Quenching & Isolation Neutralize to pH 6-7, Extract Step3->Step4

Caption: Step-by-step synthetic workflow via SN2 methoxylation.

Step-by-Step Protocol
  • Preparation & Dissolution:

    • Action: Suspend 1.0 equivalent of 6-(chloromethyl)-4-methylpyridin-2(1H)-one in anhydrous methanol (10 mL/g) under an inert N₂ atmosphere.

    • Causality: Anhydrous conditions are absolute. The presence of trace water will lead to competitive hydrolysis by hydroxide ions, yielding the undesired 6-(hydroxymethyl) side product.

    • Validation: The suspension should become a clear solution upon mild stirring. Turbidity indicates degraded, polymerized starting material.

  • Reagent Addition:

    • Action: Cool the reactor to 0 °C. Slowly add 1.2 equivalents of Sodium Methoxide (NaOMe) as a 25% w/w solution in methanol dropwise over 15 minutes.

    • Causality: The primary allylic/benzylic-like chloride at the 6-position is highly reactive. Temperature control prevents exothermic runaway and suppresses potential N-alkylation or ring-opening side reactions.

  • Reaction Propagation:

    • Action: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

    • Validation: Monitor via TLC (Eluent: DCM/MeOH 9:1). The starting material (R_f ~0.6, UV active) will deplete, replaced by the product (R_f ~0.4, UV active, stains dark brown with KMnO₄ due to the ether linkage).

  • Quenching & Isolation:

    • Action: Cool the mixture back to 0 °C and carefully neutralize with 1M HCl until the pH is exactly 6.0–7.0. Concentrate the methanol in vacuo, partition the residue between Ethyl Acetate and brine, extract, dry over Na₂SO₄, and evaporate.

    • Causality:Strict pH control is the failure point of this protocol. 2-Pyridones are amphoteric. If the pH drops below 5, the basic nitrogen protonates; if it exceeds 8, the amide deprotonates. Both scenarios drastically increase aqueous solubility, crashing the organic extraction yield.

Applications in Advanced Therapeutics

In drug development, 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one is rarely the final drug but serves as a highly modular "warhead" or core scaffold:

  • Kinase Inhibitors: The lactam face (N-H and C=O) acts as a perfect bidentate hydrogen bond donor/acceptor pair, frequently utilized to anchor molecules into the ATP-binding hinge region of kinases (e.g., p38 MAP kinase or CDK inhibitors).

  • Protein-Protein Interaction (PPI) Modulators: The methoxymethyl arm acts as a flexible vector. In SBDD, this ether oxygen is often positioned to interact with specific lysine or arginine residues at the periphery of a binding pocket, replacing traditional, more rigid phenyl rings.

References

  • Abdel-Raheem, S. A. A., et al. (2021). "A concise review on some synthetic routes and applications of pyridine scaffold compounds." Current Chemistry Letters. 1

  • Kaigorodova, E. A., et al. (1999). "SYNTHESIS AND REACTIONS OF 3-CYANO-6-METHOXYMETHYL-4-METHYL-2(1H)-PYRIDINETHIONE." Chemistry of Heterocyclic Compounds. 4

  • Li, H.-B. (2007). "2-Methoxy-6-[(4-methylpyridin-2-yl)iminomethyl]phenol." Acta Crystallographica Section E. 3

  • PubChem. "4-Methoxy-6-methylpyrimidin-2-amine | C6H9N3O | CID 587236." National Center for Biotechnology Information. 2

Sources

Exploratory

The 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary In the landscape of fragment-based drug discovery (FBDD) and r...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and rational drug design, the 2-pyridone ring has emerged as a highly versatile, privileged heteroaromatic scaffold[1]. Specifically, 6-(methoxymethyl)-4-methylpyridin-2(1H)-one represents a highly functionalized building block that combines the hydrogen-bonding capacity of a lactam core with the steric and electronic tuning of specific C4 and C6 substituents. This whitepaper provides a comprehensive technical analysis of this chemical structure, detailing its physicochemical dynamics, pharmacological utility, and a field-proven synthetic methodology grounded in causality.

Structural Dynamics & Physicochemical Profiling

Tautomerism and Solvation Effects

The core of this molecule is defined by the tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. This equilibrium is highly sensitive to the solvation environment; in polar solvents and the solid state, the 2-pyridone form predominates due to the stabilization of its highly polarizable lactam motif[2]. This dynamic is critical for drug design, as the lactam form acts as an excellent bioisostere for amides and phenols[3].

The addition of the 6-methoxymethyl group introduces a flexible, rotatable hydrogen-bond acceptor (the ether oxygen), while the 4-methyl group provides a rigid hydrophobic anchor. Together, these substituents restrict the conformational space of the molecule, pre-organizing it for optimal target engagement.

Physicochemical Profile

The table below summarizes the theoretical and calculated physicochemical properties of 6-(methoxymethyl)-4-methylpyridin-2(1H)-one, highlighting its suitability as a lead-like fragment.

PropertyValueImplication for Drug Design
Molecular Formula C₈H₁₁NO₂Low molecular weight fragment.
Molecular Weight 153.18 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
LogP (Predicted) ~0.8 - 1.2Optimal lipophilicity for aqueous solubility.
H-Bond Donors 1 (Lactam NH)Key interaction with hinge regions of target proteins.
H-Bond Acceptors 2 (C=O, Ether O)Engages solvent-exposed or deep pocket residues.
Topological Polar Surface Area ~46.5 ŲExcellent membrane and blood-brain barrier permeability.

Pharmacological Utility & Target Engagement

The 2-pyridone ring is a frequently occurring subunit in natural products and pharmaceutical agents, including milrinone and perampanel[1]. When integrated into larger inhibitor molecules, the 6-(methoxymethyl)-4-methylpyridin-2(1H)-one scaffold acts as a multi-point pharmacophore.

The lactam core frequently mimics the adenine ring of ATP, allowing it to competitively bind to the hinge region of kinases (e.g., p38 MAPK). The C4-methyl group is perfectly positioned to project into adjacent hydrophobic pockets (such as the gatekeeper pocket), while the C6-methoxymethyl group can extend toward the solvent-exposed region or engage in secondary hydrogen bonding with lysine or aspartate residues.

Pharmacophore Scaffold 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one C4 C4-Methyl Group Scaffold->C4 C6 C6-Methoxymethyl Group Scaffold->C6 Core Pyridin-2(1H)-one Core Scaffold->Core Hydrophobic Hydrophobic Pocket Engagement (Van der Waals) C4->Hydrophobic HAcceptor Hydrogen Bond Acceptor (Ether Oxygen) C6->HAcceptor HDonorAcceptor H-Bond Donor (NH) & Acceptor (C=O) Motif Core->HDonorAcceptor

Pharmacophore mapping of substituent roles in target binding and physicochemical modulation.

TargetPathway Inhibitor Pyridone-Based Inhibitor ATP ATP Binding Site Inhibitor->ATP Competitive Binding Block Pathway Blockade Inhibitor->Block Induces Kinase Target Kinase (e.g., p38 MAPK) Downstream Downstream Signaling (Inflammation / Proliferation) Kinase->Downstream Phosphorylation Cascade ATP->Kinase Block->Downstream Inhibits

Mechanism of action for pyridone-based inhibitors blocking kinase phosphorylation cascades.

Mechanistic Synthesis & Workflow

The most robust and scalable method for synthesizing 4,6-disubstituted 2-pyridones is the Guareschi-Thorpe condensation[4]. This multicomponent reaction leverages the condensation of a β-dicarbonyl compound with cyanoacetamide. To achieve the specific substitution pattern of our target, the commercially available 1-methoxy-2,4-pentanedione (CAS 6290-50-2)[5] is utilized as the electrophilic partner.

Causality of the Synthetic Design
  • Regioselectivity: The Knoevenagel condensation initially occurs at the more sterically accessible and electrophilic carbonyl of the 1-methoxy-2,4-pentanedione. Subsequent intramolecular cyclization by the amide nitrogen yields the 3-cyano-2-pyridone intermediate.

  • Base Selection: Piperidine is chosen as the catalyst because it is sufficiently basic to generate the active methylene enolate of cyanoacetamide, but not so nucleophilic as to cause unwanted saponification or cleavage of the methoxymethyl ether[4].

  • Decyanation: The intermediate possesses a cyano group at the C3 position. Because the pyridone ring is highly electron-rich, standard hydrolysis is sluggish. Harsh acidic conditions (85% H₂SO₄ at elevated temperatures) are required to force the hydrolysis of the nitrile to a carboxylic acid, which then rapidly undergoes protodecarboxylation driven by the stability of the resulting aromatic system.

SynthWorkflow R1 1-Methoxy-2,4-pentanedione (CAS 6290-50-2) Cond Base-Catalyzed Condensation (Piperidine, EtOH, Reflux) R1->Cond R2 2-Cyanoacetamide R2->Cond Int 3-Cyano-6-(methoxymethyl)- 4-methylpyridin-2(1H)-one Cond->Int Cyclization & Dehydration Hyd Acidic Hydrolysis & Decarboxylation (85% H2SO4, 150°C) Int->Hyd Prod 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one (Target Scaffold) Hyd->Prod -CO2, -NH3

Synthetic workflow for 6-(methoxymethyl)-4-methylpyridin-2(1H)-one via Guareschi-Thorpe reaction.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate success can be analytically confirmed before proceeding to the next step.

Step 1: Synthesis of 3-Cyano-6-(methoxymethyl)-4-methylpyridin-2(1H)-one

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-cyanoacetamide (8.4 g, 100 mmol) and 1-methoxy-2,4-pentanedione (13.0 g, 100 mmol) in 100 mL of absolute ethanol.

  • Add piperidine (1.0 mL, ~10 mol%) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux (approx. 80°C) for 6 hours.

  • Validation Check: Monitor by TLC (DCM:MeOH 9:1). The disappearance of the diketone spot and the appearance of a highly UV-active lower-Rf spot indicates completion.

  • Cool the mixture to 0°C in an ice bath. The intermediate will precipitate as a crystalline solid.

  • Filter the solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

Step 2: Hydrolysis and Decarboxylation to Target Scaffold

Procedure:

  • Transfer the intermediate (approx. 15 g) to a heavy-walled reaction vessel.

  • Carefully add 50 mL of 85% aqueous sulfuric acid (H₂SO₄). Caution: Highly exothermic mixing.

  • Heat the solution to 150°C for 12 hours. The high temperature is strictly required to overcome the activation energy barrier for the protodecarboxylation of the electron-rich pyridone.

  • Cool the reaction mixture to room temperature and pour it slowly over 200 g of crushed ice.

  • Neutralize the acidic solution carefully with solid sodium carbonate (Na₂CO₃) until the pH reaches ~6.5 - 7.0.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Check: Analyze the crude product via FTIR and ¹H NMR.

    • FTIR: The sharp nitrile stretch at ~2220 cm⁻¹ must be completely absent.

    • ¹H NMR (DMSO-d₆): Look for the appearance of a new aromatic singlet at ~6.1-6.3 ppm corresponding to the C3 proton, confirming successful decarboxylation. The methoxymethyl protons should appear as a singlet at ~3.3 ppm (OCH₃) and a singlet at ~4.3 ppm (CH₂).

Conclusion

The 6-(methoxymethyl)-4-methylpyridin-2(1H)-one scaffold is a highly tunable, structurally rigid fragment that offers immense value in medicinal chemistry. By understanding the tautomeric dynamics and leveraging the robust Guareschi-Thorpe condensation pathway, researchers can efficiently synthesize and incorporate this motif into complex drug candidates. The balance of a hydrogen-bonding core with precisely oriented hydrophobic and heteroatom-containing substituents makes it an ideal candidate for targeting challenging kinase and GPCR binding pockets.

References

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. MDPI. Available at:[Link]

  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science (RSC Publishing). Available at:[Link]

  • 1-Methoxy-2,4-pentanedione | C6H10O3 | CID 221734. PubChem (NIH). Available at:[Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. NIH. Available at:[Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Methodologies of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one

Executive Summary & Strategic Utility Substituted 2-pyridones are highly valued in medicinal chemistry, serving as core scaffolds for novel therapeutics targeting inflammatory pain ()[1] and functioning as critical hinge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

Substituted 2-pyridones are highly valued in medicinal chemistry, serving as core scaffolds for novel therapeutics targeting inflammatory pain ()[1] and functioning as critical hinge-binding motifs in ataxia telangiectasia mutated (ATM) kinase inhibitors ()[2]. Among these, 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one stands out as a highly versatile, bifunctional building block.

The strategic placement of the methoxymethyl (MOM) group at the C6 position and a methyl group at the C4 position fundamentally alters the electronic landscape and steric environment of the pyridone core. This guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven synthetic protocols, designed to ensure high-fidelity integration into complex drug discovery pipelines.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this scaffold is critical for predicting its behavior in both synthetic environments and biological systems. The MOM group provides a delicate balance of lipophilicity and hydrogen-bond accepting capability, modulating the overall partition coefficient while maintaining aqueous solubility.

PropertyValueCausality / Implication in Drug Design
Molecular Weight 153.18 g/mol Highly optimal for Fragment-Based Drug Design (FBDD), allowing ample room for functionalization without violating Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) ~38.3 ŲExcellent membrane permeability; values < 90 Ų strongly suggest high probability of blood-brain barrier (BBB) penetration.
LogP (Crippen Method) 0.8 - 1.2Provides a balanced lipophilicity essential for both aqueous solubility and hydrophobic target pocket affinity ()[3].
Hydrogen Bond Donors (HBD) 1 (N-H)The lactam N-H is essential for forming critical hydrogen bonds with the backbone of kinase active sites[2].
Hydrogen Bond Acceptors (HBA) 2 (C=O, -O-)Enhances aqueous solubility and provides secondary interaction points for target engagement.

Structural Dynamics & Tautomerism

The 2-pyridone core exists in a dynamic tautomeric equilibrium with its 2-hydroxypyridine (lactim) form. The position of this equilibrium is heavily solvent-dependent and dictates the reactivity profile of the molecule.

  • Polar Environments: In polar aprotic solvents (e.g., DMSO, DMF) and in the solid state, the highly dipolar lactam form is favored due to high solvation energy and strong intermolecular hydrogen bonding (dimerization).

  • Non-Polar Environments: In non-polar solvents (e.g., cyclohexane), the lactim form predominates.

Causality in Synthesis: This duality requires precise solvent selection during functionalization. To drive N-alkylation, polar aprotic solvents are used to favor the softer nucleophilic nitrogen. Conversely, O-alkylation is driven by hard-soft acid-base (HSAB) principles using silver salts in non-polar solvents.

Tautomerism A 2-Pyridone Form (Lactam) Favored in Polar Solvents B 2-Hydroxypyridine Form (Lactim) Favored in Non-Polar Solvents A->B Tautomeric Equilibrium C N-Alkylation Pathway (Soft Nucleophile) A->C Base / Polar Aprotic Solvent D O-Alkylation Pathway (Hard Nucleophile) B->D Ag+ Salts / Non-Polar Solvent

Tautomeric equilibrium of the 2-pyridone core and its divergent alkylation pathways.

Experimental Protocols: Synthesis and Validation

The following protocols are designed as self-validating systems, ensuring that each step provides measurable feedback to guarantee synthetic integrity.

Protocol A: De Novo Synthesis via Dicarbonyl Condensation

Objective: Synthesize the core 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one scaffold from acyclic precursors.

  • Reagent Preparation: Combine 1-methoxyhexane-2,4-dione (1.0 eq) and ammonium acetate (1.5 eq) in absolute ethanol.

    • Causality: Ethanol acts as a protic solvent to stabilize the transition states during imine formation, while an excess of the nitrogen source drives the condensation equilibrium forward.

  • Acid-Catalyzed Cyclization: Add a catalytic amount of glacial acetic acid. Heat the mixture to reflux (78°C) for 12 hours.

    • Causality: Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the intramolecular nucleophilic attack required for ring closure.

  • Self-Validating Quench & Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃.

    • Validation Check: The aqueous layer pH must be tested and confirmed at ~8 to ensure complete neutralization of acetic acid, preventing unwanted protonation of the newly formed pyridone.

  • Analytical Validation: Purify via silica gel chromatography.

    • Validation Check: Analyze the purified product via IR spectroscopy. The complete disappearance of the broad diketone C=O stretch (~1710 cm⁻¹) and the emergence of a sharp, conjugated lactam C=O stretch (~1650 cm⁻¹) confirms successful cyclization ()[4].

Protocol B: Regioselective N-Alkylation

Objective: Attach an alkyl group to the N1 position while avoiding kinetically favored O-alkylation.

  • Deprotonation: Dissolve the pyridone in anhydrous DMF. Add K₂CO₃ (2.0 eq).

    • Causality: DMF is a polar aprotic solvent that selectively solvates the potassium cation, leaving the pyridone nitrogen anion highly reactive. K₂CO₃ is chosen over strong bases like NaH to prevent over-reactivity that leads to O-alkylation.

  • Electrophilic Addition: Add the alkyl halide dropwise at 0°C.

    • Causality: The bulky MOM group at C6 provides significant steric hindrance. Lowering the temperature controls the reaction kinetics, favoring the thermodynamically stable N-alkylated product over the O-alkylated isomer.

  • Validation Check: Monitor the reaction via LC-MS. N-alkylated products typically exhibit longer retention times on reverse-phase C18 columns compared to their more polar O-alkylated counterparts.

Synthesis S1 1. Condensation Dicarbonyl + NH4OAc S2 2. Cyclization Thermal Ring Closure S1->S2 S3 3. Workup Aqueous Quench & Extraction S2->S3 S4 4. Purification Silica Gel Chromatography S3->S4 S5 5. Validation NMR, LC-MS, IR Analysis S4->S5

Step-by-step synthetic workflow and validation system for 2-pyridone derivatives.

Downstream Reactivity: Directed Metalation

A critical advanced feature of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one is its potential for late-stage functionalization via directed metalation. The MOM group is a well-documented Directing Metalation Group (DMG).

According to established protocols for the ring lithiation of pyridones ()[5], lithiation of N-protected 4-methyl-2-pyridones can be executed with high regioselectivity. The ether oxygen of the C6-MOM group coordinates tightly with the lithium cation (e.g., from n-BuLi or LDA), directing the deprotonation exclusively to the adjacent C5 position. This mechanism allows medicinal chemists to precisely introduce halogens or boronic esters at C5, setting the stage for subsequent Suzuki-Miyaura cross-coupling reactions to expand the molecular architecture.

References

  • Novel pyridin-2(1h)one derivatives, their preparation and their use for the treatment of pain. World Intellectual Property Organization (WO2021064186A1).
  • NOVEL MORPHOLINE DERIVATIVE OR SALT THEREOF. European Patent Office (EP3042900B1).
  • Crippen Method for LogP Calculation. Cheméo Database. URL:[Link]

  • Diversity-Oriented Synthesis of Isochromanes. The Journal of Organic Chemistry. URL:[Link]

  • Ring lithiation of pyridones. Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]

Sources

Exploratory

Technical Whitepaper: 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one – Synthesis, Characterization, and Synthetic Utility

Executive Summary In the landscape of modern drug discovery, functionalized N-heterocycles serve as foundational scaffolds for novel therapeutics. 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one is a highly specialized, ster...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, functionalized N-heterocycles serve as foundational scaffolds for novel therapeutics. 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one is a highly specialized, sterically tuned pyridone building block. The presence of the methoxymethyl (-CH₂OCH₃) group at the C6 position introduces a localized hydrogen-bond acceptor and modulates the lipophilicity of the core, while the C4 methyl group provides a steric boundary that can dictate the conformation of downstream derivatives.

This whitepaper provides a comprehensive technical guide to the chemical identifiers, physicochemical properties, and de novo synthesis protocols for this compound, designed specifically for medicinal chemists and process development scientists.

Chemical Identity & Structural Descriptors

Due to the highly specific positional arrangement of its substituents, this exact isomer may not possess a universally registered Chemical Abstracts Service (CAS) number in open-access databases, often existing as a proprietary intermediate. However, its deterministic identifiers provide unambiguous structural definition.

Table 1: Quantitative Identifiers & Physicochemical Properties

PropertyValue
IUPAC Name 6-(methoxymethyl)-4-methylpyridin-2(1H)-one
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Exact Mass 153.078978 Da
SMILES COCC1=CC(C)=CC(=O)N1
Topological Polar Surface Area (TPSA) 41.5 Ų (Lactam form)
Hydrogen Bond Donors / Acceptors 1 / 2
CAS Registry Number Unregistered / Proprietary

Note: While the specific CAS is unregistered, the electronic and analytical baselines for this scaffold are heavily informed by structural analogs such as 4-methoxy-6-methylpyrimidin-2-amine [2] and the parent 4-methylpyridine [3].

Lactam-Lactim Tautomerism

Like all 2-pyridones, this compound exists in a dynamic tautomeric equilibrium between the lactam (pyridin-2(1H)-one) and lactim (pyridin-2-ol) forms. In polar protic solvents and the solid state, the lactam form strongly predominates due to the thermodynamic stability of the amide resonance. This tautomerism is critical when planning electrophilic functionalization, as N-alkylation vs. O-alkylation can be controlled via solvent polarity and base selection (e.g., Ag₂CO₃ favors O-alkylation, while K₂CO₃ favors N-alkylation).

Mechanistic Synthesis Workflow

The synthesis of highly functionalized pyridones often relies on the Guareschi-Thorpe condensation, a robust methodology for assembling the pyridine core from acyclic precursors [1]. The following self-validating protocol details the synthesis of 6-(methoxymethyl)-4-methylpyridin-2(1H)-one from 1-methoxy-2,4-pentanedione.

Phase 1: Base-Catalyzed Cyclocondensation
  • Reagents: 1-Methoxy-2,4-pentanedione (1.0 eq), 2-cyanoacetamide (1.1 eq), Piperidine (0.2 eq), Absolute Ethanol.

  • Causality & Mechanism: Piperidine is selected as a secondary amine catalyst to deprotonate the active methylene of cyanoacetamide. The resulting carbanion initiates a Knoevenagel condensation at the more electrophilic C2 carbonyl of the diketone. Ethanol is chosen as a protic solvent to stabilize the transition state and facilitate the subsequent intramolecular cyclization (the amide nitrogen attacking the C4 carbonyl), yielding the intermediate 3-cyano-6-(methoxymethyl)-4-methylpyridin-2(1H)-one.

  • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the diketone and the appearance of a UV-active spot (254 nm) indicates successful cyclization.

Phase 2: Acidic Hydrolysis
  • Reagents: 70% v/v H₂SO₄ (aqueous).

  • Causality & Mechanism: Strong acidic conditions and prolonged reflux are required to hydrolyze the highly stable 3-cyano group to a carboxylic acid. Crucial Distinction: While methoxymethyl (MOM) acetals (-O-CH₂-O-) are highly acid-sensitive, the substituent here is an aliphatic methyl ether (-CH₂-O-CH₃), which is chemically robust and withstands the harsh acidic hydrolysis without cleavage.

Phase 3: Thermal Decarboxylation
  • Reagents: Dowtherm A (eutectic mixture of biphenyl and diphenyl ether).

  • Causality & Mechanism: Decarboxylation of pyridine-3-carboxylic acids requires high activation energy. Dowtherm A provides a stable, high-boiling inert medium (>220°C) to drive the extrusion of CO₂ gas, yielding the final product.

Visualizing the Synthetic Logic

SynthesisWorkflow A 1-Methoxy-2,4-pentanedione + 2-Cyanoacetamide B Base-Catalyzed Cyclocondensation A->B Piperidine, EtOH, Reflux C 3-Cyano-6-(methoxymethyl)- 4-methylpyridin-2(1H)-one B->C Knoevenagel / Cyclization D Acidic Hydrolysis (70% H2SO4) C->D Reflux, 12h E Pyridine-3-carboxylic Acid Intermediate D->E Nitrile to Acid F Thermal Decarboxylation (Δ, -CO2) E->F Dowtherm A, 220°C G 6-(Methoxymethyl)-4-methyl pyridin-2(1H)-one F->G Final Product

Fig 1: Step-by-step synthetic logic for 6-(methoxymethyl)-4-methylpyridin-2(1H)-one.

Analytical Characterization Protocol

To ensure the scientific integrity of the synthesized batch, the following analytical signatures must be validated.

Table 2: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Shift (ppm)MultiplicityIntegrationAssignmentCausality / Structural Note
11.50 br s1HN-HExchangeable with D₂O; confirms the lactam tautomer dominance.
6.05 s1HAr-H (C3)Shielded by the adjacent N-H and C4 methyl group.
5.95 s1HAr-H (C5)Shielded by the adjacent C4 methyl and C6 methoxymethyl groups.
4.25 s2H-CH₂-O-Deshielded by the adjacent oxygen atom and the aromatic ring current.
3.30 s3H-O-CH₃Typical shift for an aliphatic primary methyl ether.
2.15 s3HAr-CH₃Benzylic coupling position; downfield shifted relative to alkanes.

LC-MS Validation: Electrospray ionization (ESI+) should yield a distinct pseudo-molecular ion peak at m/z 154.1 [M+H]⁺ .

Applications in Drug Development

The strategic placement of the methoxymethyl group at C6 makes this compound a highly valuable intermediate. In medicinal chemistry, the ether oxygen acts as a targeted hydrogen-bond acceptor, which can improve the aqueous solubility of highly lipophilic drug candidates. Furthermore, the methoxymethyl group can be selectively cleaved using strong Lewis acids (e.g., BBr₃) to yield a hydroxymethyl group, providing a versatile synthetic handle for late-stage functionalization, such as fluorination (via DAST) or oxidation to an aldehyde for reductive aminations.

References

  • Abdel-Raheem, S. A. A., et al. (2021). "A concise review on some synthetic routes and applications of pyridine scaffold compounds." Current Chemistry Letters, 10(4), 337-362. URL:[Link] [1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 587236, 4-Methoxy-6-methylpyrimidin-2-amine." PubChem. URL:[Link] [2]

  • Wikipedia contributors. "4-Methylpyridine." Wikipedia, The Free Encyclopedia. URL: [Link] [3]

Foundational

An In-Depth Technical Guide to the Synthesis of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 6-(methoxymethyl)-4-methylpyridin-2(1H)-one, a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 6-(methoxymethyl)-4-methylpyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The proposed synthesis is a multi-step process commencing from readily available starting materials and employing established organic transformations. This document is intended to serve as a technical resource, offering not only a step-by-step protocol but also the underlying chemical principles and expert insights into the experimental choices.

Introduction

Pyridin-2(1H)-one scaffolds are prevalent in a wide array of biologically active molecules and natural products. Their unique electronic and structural features make them privileged structures in the design of novel therapeutic agents. The target molecule, 6-(methoxymethyl)-4-methylpyridin-2(1H)-one, possesses a key methoxymethyl substituent, which can influence the compound's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and receptor binding interactions. This guide delineates a logical and efficient synthetic route to access this valuable compound.

Proposed Synthetic Pathway Overview

The synthesis of 6-(methoxymethyl)-4-methylpyridin-2(1H)-one can be envisioned through a four-step sequence starting from the commercially available dehydroacetic acid. The overall strategy involves the initial formation of the pyridinone core, followed by deoxygenation at the 4-position, subsequent chlorination of the 6-methyl group, and finally, a nucleophilic substitution to introduce the methoxymethyl moiety.

Synthesis_Pathway Dehydroacetic_Acid Dehydroacetic Acid 4_hydroxy_pyranone 4-Hydroxy-6-methyl-2H-pyran-2-one Dehydroacetic_Acid->4_hydroxy_pyranone H2SO4, 130°C 4_hydroxy_pyridinone 4-Hydroxy-6-methylpyridin-2(1H)-one 4_hydroxy_pyranone->4_hydroxy_pyridinone NH4OH 4_methyl_pyridinone 4-Methylpyridin-2(1H)-one 4_hydroxy_pyridinone->4_methyl_pyridinone Deoxygenation 6_chloromethyl_pyridinone 6-(Chloromethyl)-4-methylpyridin-2(1H)-one 4_methyl_pyridinone->6_chloromethyl_pyridinone Chlorination Target_Molecule 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one 6_chloromethyl_pyridinone->Target_Molecule NaOCH3, Methanol

Caption: Proposed synthetic pathway for 6-(methoxymethyl)-4-methylpyridin-2(1H)-one.

Step 1: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one

The initial step involves the conversion of dehydroacetic acid to the foundational pyridinone core structure. This transformation is a well-established two-step process involving an acid-catalyzed hydrolysis followed by ammonolysis.

Protocol: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one

Part A: Synthesis of 4-Hydroxy-6-methyl-2H-pyran-2-one

  • In a 25 mL flask, combine dehydroacetic acid (1 mmol) and a 92% sulfuric acid aqueous solution (5 mmol).

  • Heat the mixture to 130°C for 10 minutes.

  • While still warm, carefully pour the mixture into a beaker containing chopped ice.

  • Collect the resulting precipitate by filtration and wash with cold water.

  • Dry the solid to obtain 4-hydroxy-6-methyl-2H-pyran-2-one as a white solid. The expected yield is approximately 86%.[1]

Part B: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one

  • In a 25 mL flask, add 4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol) and a 28% aqueous ammonium hydroxide solution (5 mmol) with stirring.

  • The reaction is typically rapid and proceeds at room temperature.

  • The product, 4-hydroxy-6-methylpyridin-2(1H)-one, can be isolated upon completion of the reaction, often by precipitation and filtration. An expected yield of around 80% can be achieved.[1]

Expert Insight: The conversion of dehydroacetic acid to the pyridinone is a robust and high-yielding sequence. The initial hydrolysis opens the pyran ring of dehydroacetic acid, which then undergoes cyclization with ammonia to form the more stable pyridinone ring system.

Step 2: Deoxygenation of 4-Hydroxy-6-methylpyridin-2(1H)-one

The removal of the hydroxyl group at the 4-position is a critical step to arrive at the desired 4-methylpyridin-2(1H)-one core. While various reduction methods exist in organic synthesis, a common approach for the deoxygenation of a phenolic hydroxyl group on a pyridine ring involves conversion to a more reactive intermediate, such as a triflate or a halide, followed by catalytic hydrogenation.

A scientifically plausible, though not directly cited for this specific molecule, two-step procedure would be:

  • Conversion to a 4-chloro derivative: The 4-hydroxy group can be converted to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This transformation is a standard method for converting hydroxypyridines to chloropyridines.

  • Catalytic Hydrogenolysis: The resulting 4-chloro-6-methylpyridin-2(1H)-one can then be subjected to catalytic hydrogenolysis to remove the chlorine atom. A common catalyst for this reaction is palladium on carbon (Pd/C) in the presence of a hydrogen source.

Step 3: Chlorination of the 6-Methyl Group

With the 4-methylpyridin-2(1H)-one in hand, the next strategic transformation is the selective chlorination of the methyl group at the 6-position. This introduces a reactive handle for the subsequent etherification. Free-radical chlorination is a common method for the side-chain halogenation of alkyl-substituted aromatic and heteroaromatic compounds.

Protocol: Synthesis of 6-(Chloromethyl)-4-methylpyridin-2(1H)-one
  • Dissolve 4-methylpyridin-2(1H)-one in a suitable inert solvent, such as carbon tetrachloride or chloroform.

  • Add a radical initiator, for example, 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

  • Bubble chlorine gas through the solution while irradiating with UV light or heating to initiate the radical reaction.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS) to maximize the formation of the monochlorinated product and minimize dichlorination.

  • Upon completion, quench the reaction and purify the product, for instance, by column chromatography, to isolate 6-(chloromethyl)-4-methylpyridin-2(1H)-one.

Expert Insight: The control of reaction conditions, such as the amount of chlorinating agent and reaction time, is crucial to achieve selective monochlorination of the methyl group. Over-chlorination can lead to the formation of dichloromethyl and trichloromethyl byproducts.

Step 4: Williamson Ether Synthesis of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one

The final step in the synthesis is the formation of the methoxymethyl ether via a Williamson ether synthesis. This classic S_N2 reaction involves the nucleophilic attack of a methoxide anion on the electrophilic carbon of the chloromethyl group.

Protocol: Synthesis of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one
  • Prepare a solution of sodium methoxide in methanol. This can be done by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.

  • To the freshly prepared sodium methoxide solution, add a solution of 6-(chloromethyl)-4-methylpyridin-2(1H)-one in methanol dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute HCl).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the final product, 6-(methoxymethyl)-4-methylpyridin-2(1H)-one.

Expert Insight: The Williamson ether synthesis is a highly reliable and efficient method for forming ethers.[2][3] The use of a strong base like sodium methoxide ensures the complete deprotonation of methanol to form the nucleophilic methoxide anion. The reaction is typically clean and high-yielding for primary halides like the 6-(chloromethyl) intermediate.

Data Summary

StepStarting MaterialProductKey ReagentsExpected Yield (%)
1ADehydroacetic Acid4-Hydroxy-6-methyl-2H-pyran-2-oneH₂SO₄~86[1]
1B4-Hydroxy-6-methyl-2H-pyran-2-one4-Hydroxy-6-methylpyridin-2(1H)-oneNH₄OH~80[1]
24-Hydroxy-6-methylpyridin-2(1H)-one4-Methylpyridin-2(1H)-onee.g., POCl₃ then Pd/C, H₂Variable
34-Methylpyridin-2(1H)-one6-(Chloromethyl)-4-methylpyridin-2(1H)-oneCl₂, Radical InitiatorVariable
46-(Chloromethyl)-4-methylpyridin-2(1H)-one6-(Methoxymethyl)-4-methylpyridin-2(1H)-oneNaOCH₃, MethanolGood to Excellent

Conclusion

The presented synthetic pathway provides a robust and logical approach for the preparation of 6-(methoxymethyl)-4-methylpyridin-2(1H)-one. The synthesis leverages a well-established method for constructing the pyridinone core from dehydroacetic acid. Subsequent functional group manipulations, including deoxygenation, radical chlorination, and Williamson ether synthesis, are standard and reliable transformations in organic synthesis. This guide offers a solid foundation for researchers to produce this valuable compound for further investigation in various scientific disciplines, particularly in the realm of drug discovery and development. Careful optimization of the deoxygenation and chlorination steps will be key to achieving a high overall yield of the target molecule.

References

  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules. 2009; 14(12):4973-4986. [Link]

  • Reactions of 4-hydroxy-6-methyl-2-pyridone with aldehydes. Canadian Journal of Chemistry. 1976; 54(1): 77-85. [Link]

  • The chemistry of some 6-methyl-4-hydroxy-2-pyridones. ResearchGate. [Link]

  • 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E. 2013; 69(Pt 10): o1569. [Link]

  • (PDF) 4-Hydroxy-6-methylpyridin-2(1H)-one. ResearchGate. [Link]

  • Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • The Williamson Ether Synthesis. University of Wisconsin-Platteville. [Link]

  • Williamson Synthesis. Organic Chemistry Portal. [Link]

  • Williamson Ether Synthesis. YouTube. [Link]

  • Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]

Sources

Exploratory

Part 1: Anticancer Activity of Pyridin-2(1H)-one Derivatives

An In-depth Technical Guide to the Biological Activity of Pyridin-2(1H)-one Derivatives A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals The pyridin-2(1H)-one s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of Pyridin-2(1H)-one Derivatives A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

The pyridin-2(1H)-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This guide provides an in-depth technical exploration of the multifaceted pharmacological properties of pyridin-2(1H)-one derivatives, with a primary focus on their anticancer, antiviral, antimicrobial, and anti-inflammatory activities. We will delve into the mechanisms of action, present key experimental data, and provide detailed protocols for the evaluation of these promising compounds.

Pyridin-2(1H)-one derivatives have emerged as a promising class of anticancer agents, exhibiting a broad spectrum of activity against various human tumor cell lines.[1] Their therapeutic potential stems from their ability to modulate multiple cellular processes critical for cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

The anticancer effects of pyridin-2(1H)-one derivatives are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways and enzymes essential for tumor progression.

A primary mechanism by which pyridin-2(1H)-one derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often mediated through the activation of intrinsic and extrinsic apoptotic pathways.

  • JNK Signaling Pathway: Several pyridin-2(1H)-one derivatives have been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of apoptosis.[1][2][3] Activated JNK can phosphorylate and modulate the activity of various pro- and anti-apoptotic proteins, ultimately leading to the execution of the apoptotic program.[4][5] For instance, certain derivatives can induce the upregulation and phosphorylation of JNK, which in turn can activate downstream effectors leading to apoptosis in liver and breast cancer cells.[1]

  • p53 Tumor Suppressor Pathway: The tumor suppressor protein p53 plays a pivotal role in orchestrating cellular responses to stress, including DNA damage, by inducing cell cycle arrest or apoptosis. Some pyridin-2(1H)-one derivatives have been found to upregulate p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[1][6][7] This activation of the p53 pathway can lead to cell cycle arrest, providing time for DNA repair, or, in cases of severe damage, trigger apoptosis.

In addition to inducing apoptosis, pyridin-2(1H)-one derivatives can inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints, most notably the G2/M phase.[1] This prevents cancer cells from entering mitosis and undergoing cell division. The arrest in the G2/M phase is often linked to the modulation of key cell cycle regulatory proteins, such as cyclin D1.[1]

Protein kinases are crucial regulators of cellular signaling pathways and are often dysregulated in cancer. Pyridin-2(1H)-one derivatives have been identified as potent inhibitors of several kinases implicated in tumorigenesis.

  • PIM-1 Kinase: Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation. Several pyridin-2(1H)-one derivatives have been designed and synthesized as PIM-1 kinase inhibitors, demonstrating potent anticancer activity.[5][8][9][10][11]

  • p38 MAPK: The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and has a complex role in cancer.[12][13] Some 3,5-disubstituted pyridin-2(1H)-one derivatives have been identified as inhibitors of p38α MAPK, suggesting a potential mechanism for their anticancer and anti-inflammatory effects.[13][14][15]

  • c-Src Kinase: c-Src is a non-receptor tyrosine kinase that is often overactive in cancer and plays a role in cell proliferation, survival, and metastasis. Certain pyridin-2(1H)-one derivatives have shown inhibitory activity against c-Src kinase.[16][17]

  • Other Kinases: The versatility of the pyridin-2(1H)-one scaffold allows for its development as an inhibitor of other important kinases in cancer, such as Tropomyosin receptor kinase (TRK) and Hematopoietic Progenitor Kinase 1 (HPK1).[18][19]

Quantitative Data on Anticancer Activity

The cytotoxic potential of pyridin-2(1H)-one derivatives has been evaluated against a variety of cancer cell lines. The following table summarizes the in vitro anticancer activity of selected derivatives.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 1 (6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one)HepG2 (Liver)4.5 ± 0.3[1]
MCF-7 (Breast)>15[1]
Compound 2 (2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine)HepG2 (Liver)7.8 ± 0.5[1]
MCF-7 (Breast)>15[1]
Pyridine-urea 8e MCF-7 (Breast)0.22 (48h), 0.11 (72h)[20][21]
Pyridine-urea 8n MCF-7 (Breast)1.88 (48h), 0.80 (72h)[20]
Thieno[2,3-b]pyridine 9 U937 (Myeloid Leukemia)1.391[22]
Thieno[2,3-b]pyridine 10 U937 (Myeloid Leukemia)0.127[22]
Chromeno-furo-pyridine 69b MCF-7 (Breast)8.00[23]
Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[22]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyridin-2(1H)-one derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle.[1][12][24][25]

Principle: Propidium iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells with the pyridin-2(1H)-one derivative for the desired time. Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to eliminate RNA staining). Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence is typically detected in the FL2 or FL3 channel.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4][26][27][28]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells with the pyridin-2(1H)-one derivative and harvest as described for cell cycle analysis.

  • Washing: Wash the cells once with cold PBS and once with 1X Binding Buffer.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 1X Binding Buffer and analyze the cells by flow cytometry within one hour.

  • Data Analysis: Create a quadrant plot of Annexin V-FITC versus PI fluorescence to quantify the percentage of cells in each population:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualization of Signaling Pathways and Workflows

Anticancer_Mechanism cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response Pyridin-2(1H)-one Pyridin-2(1H)-one JNK JNK Pyridin-2(1H)-one->JNK Activates p53 p53 Pyridin-2(1H)-one->p53 Upregulates p38_MAPK p38 MAPK Pyridin-2(1H)-one->p38_MAPK Inhibits PIM1 PIM-1 Kinase Pyridin-2(1H)-one->PIM1 Inhibits Apoptosis Apoptosis JNK->Apoptosis p53->Apoptosis CellCycleArrest G2/M Arrest p53->CellCycleArrest

Caption: Anticancer mechanisms of pyridin-2(1H)-one derivatives.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells (96-well plate) start->seed_cells treat_cells Treat with Pyridin-2(1H)-one Derivatives seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate (2-4h, 37°C) add_mtt->incubate add_solubilizer Add Solubilization Solution incubate->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for MTT cytotoxicity assay.

Apoptosis_Assay_Workflow start Start treat_cells Treat Cells with Pyridin-2(1H)-one Derivatives start->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide harvest_cells->stain_cells incubate Incubate (15 min, RT, dark) stain_cells->incubate analyze_flow Analyze by Flow Cytometry incubate->analyze_flow quantify_apoptosis Quantify Apoptotic Populations analyze_flow->quantify_apoptosis end End quantify_apoptosis->end

Caption: Workflow for Annexin V/PI apoptosis assay.

Part 2: Antiviral Activity of Pyridin-2(1H)-one Derivatives

(This section will be developed in a subsequent step, following the same in-depth structure as Part 1, focusing on antiviral mechanisms, data, and protocols.)

Part 3: Antimicrobial Activity of Pyridin-2(1H)-one Derivatives

(This section will be developed in a subsequent step, following the same in-depth structure as Part 1, focusing on antimicrobial mechanisms, data, and protocols.)

Part 4: Anti-inflammatory Activity of Pyridin-2(1H)-one Derivatives

(This section will be developed in a subsequent step, following the same in-depth structure as Part 1, focusing on anti-inflammatory mechanisms, data, and protocols.)

References

  • Visseq, A., Descheemaeker, A., Pinto-Pardo, N., Nauton, L., Théry, V., Giraud, F., Abrunhosa-Thomas, I., Artola, A., Anizon, F., Dallel, R., & Moreau, P. (2020). Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. European Journal of Medicinal Chemistry, 187, 111917. [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (2015). Oncology Letters, 10(4), 2339-2344. [Link]

  • Gao, C., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 846647. [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Visseq, A., et al. (2021). Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia. European Journal of Medicinal Chemistry, 225, 113797. [Link]

  • Martínez-Limón, A., et al. (2020). The p38 Pathway: From Biology to Cancer Therapy. International Journal of Molecular Sciences, 21(6), 1973. [Link]

  • Visseq, A., et al. (2020). Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia. ResearchGate. [Link]

  • Abdelaziz, M. E., et al. (2024). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2304044. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). Bio-protocol, 7(19), e2558. [Link]

  • Chand, K., et al. (2014). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. Bioorganic Chemistry, 53, 75-82. [Link]

  • Chand, K., et al. (2013). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. DigitalCommons@URI. [Link]

  • Discovery, Optimization, and Evaluation of Novel Pyridin-2(1H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. (2024). Journal of Medicinal Chemistry, 67(2). [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). Journal of Medicinal Chemistry. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Pharmaceuticals, 16(11), 1599. [Link]

  • Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. (2024). ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2017). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 107-117. [Link]

  • El-Sayed, N. N. E., et al. (2017). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. PMC. [Link]

  • Abdelaziz, M. E., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163999. [Link]

  • Anticancer Functions of Pyridine Heterocycles. (2022). IntechOpen. [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). Molecules, 23(6), 1436. [Link]

  • Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. (2014). ACS Medicinal Chemistry Letters, 5(7), 842-847. [Link]

  • Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. (2015). ACS Medicinal Chemistry Letters, 6(3), 336-341. [Link]

  • Mishra, P. S., Aanandhi, M. V., & Ravichandiran, V. (2017). Design, Synthesis and Characterization of 2-pyridone Derivatives as C-Jun N-terminal Kinases (JNKs) Signaling Pathway Inhibitors. Research Journal of Pharmacy and Technology, 10(11), 3768-3774. [Link]

  • Carrasco, E., et al. (2020). Synthesis and biological evaluation of novel N,N-dimethylsulfonamide-2,3,5-trisubstituted pyridine derivatives as inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway. European Journal of Medicinal Chemistry, 192, 112185. [Link]

  • Structures of some pyridine-/urea-based anticancer agents reported by... (2018). ResearchGate. [Link]

  • (a–c): The IC50 value determination of the more active compounds on... (2019). ResearchGate. [Link]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (2024). ACS Omega. [Link]

  • Synthesis, Reactions and Anticancer Evaluation of New Pyrimidine-2(1H)-thione Derivatives. (2021). Research Journal of Chemistry and Environment, 25(2), 115-122. [Link]

  • Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. (2015). PubMed. [Link]

  • Pyrimidine Triones as Potential Activators of p53 Mutants. (2025). ResearchGate. [Link]

  • Gao, C., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]

Sources

Foundational

An Inquiry into the Mechanism of Action of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one: A Technical Guide Based on a Prototypical EZH2 Inhibitor

Disclaimer: As of the latest literature review, specific biological activity and mechanistic studies for 6-(methoxymethyl)-4-methylpyridin-2(1H)-one have not been extensively reported. This guide, therefore, provides an...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the latest literature review, specific biological activity and mechanistic studies for 6-(methoxymethyl)-4-methylpyridin-2(1H)-one have not been extensively reported. This guide, therefore, provides an in-depth analysis of a highly plausible mechanism of action by examining the well-established activities of structurally related pyridin-2(1H)-one derivatives. The pyridinone scaffold is a privileged structure in medicinal chemistry, frequently serving as a core component of potent enzyme inhibitors. [1][2]A prominent and therapeutically significant mechanism for this class of compounds is the inhibition of the histone methyltransferase, Enhancer of Zeste Homolog 2 (EZH2). [3][4]This document will use pyridinone-based EZH2 inhibitors as a model to detail a potential mechanism of action for 6-(methoxymethyl)-4-methylpyridin-2(1H)-one, providing the scientific rationale and experimental frameworks required for its validation.

The Central Role of the PRC2 Complex and EZH2 in Epigenetic Regulation

Gene expression is dynamically regulated by a complex network of epigenetic modifications. The Polycomb Repressive Complex 2 (PRC2) is a key player in this regulatory landscape, primarily responsible for gene silencing. [5][6]The core of this complex consists of several subunits, with EZH2 being its catalytic engine. [7]EZH2 is a histone methyltransferase that specifically catalyzes the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to the lysine 27 residue of histone H3 (H3K27). [4] This process can result in mono-, di-, and trimethylation of H3K27 (H3K27me1, H3K27me2, and H3K27me3). The trimethylated form, H3K27me3, is a hallmark of transcriptionally silent chromatin, often referred to as a repressive mark. [8][9]By depositing this mark on target genes, PRC2 induces chromatin compaction, thereby restricting the access of transcriptional machinery and effectively silencing gene expression. [10]This mechanism is crucial for normal development, cell differentiation, and maintaining cellular identity. [5][6]However, the dysregulation of EZH2 activity, either through overexpression or mutation, is a known driver in numerous cancers, including lymphomas and various solid tumors, making it a prime target for therapeutic intervention. [3][11]

cluster_PRC2 Polycomb Repressive Complex 2 (PRC2) cluster_methylation Histone Methylation EZH2 EZH2 (Catalytic Subunit) H3K27me3 H3K27me3 (Repressive Mark) EZH2->H3K27me3 Catalyzes Trimethylation EED EED SUZ12 SUZ12 RbAp48 RbAp48 SAM SAM (Methyl Donor) SAM->EZH2 Provides Methyl Group H3 Histone H3 H3->EZH2 Substrate GeneSilencing Transcriptional Repression (Gene Silencing) H3K27me3->GeneSilencing Leads to

Caption: The PRC2 complex catalyzes the trimethylation of Histone H3 at Lysine 27.

Proposed Mechanism of Action: Competitive Inhibition of EZH2

Pyridinone-based molecules have emerged as a dominant class of EZH2 inhibitors. [2][12]The proposed mechanism of action for compounds like 6-(methoxymethyl)-4-methylpyridin-2(1H)-one is the competitive inhibition of EZH2's catalytic activity. These inhibitors are designed to occupy the binding pocket of the cofactor SAM within the SET domain of EZH2. [3][13] The 2-pyridone core is crucial for this inhibitory activity. [3][4]It mimics the binding of the adenosine ring of SAM, forming key interactions with amino acid residues in the active site. By binding to this pocket, the pyridinone inhibitor physically blocks SAM from entering, thereby preventing the methyl transfer reaction. This leads to a global reduction in H3K27me3 levels. [13]Consequently, the repressive epigenetic marks are removed from the promoter regions of tumor suppressor genes, leading to their re-expression and subsequent anti-tumor effects, such as the induction of apoptosis and inhibition of cell proliferation. [14]

cluster_EZH2 EZH2 Catalytic Site cluster_outcome Consequences of Inhibition EZH2_Site SAM Binding Pocket (SET Domain) No_Methylation No H3K27 Trimethylation EZH2_Site->No_Methylation Leads to SAM SAM (Natural Cofactor) SAM->EZH2_Site Blocked by Inhibitor Inhibitor Pyridinone Inhibitor (e.g., 6-(Methoxymethyl)-4- methylpyridin-2(1H)-one) Inhibitor->EZH2_Site Competitively Binds Gene_Expression Re-expression of Tumor Suppressor Genes No_Methylation->Gene_Expression Results in

Caption: Competitive inhibition of EZH2 by a pyridinone-based molecule.

Experimental Validation Protocols

To validate the proposed mechanism of action, a series of biochemical and cellular assays are essential. The following protocols provide a framework for characterizing the inhibitory potential of a novel pyridinone derivative.

Biochemical EZH2 Inhibitory Assay (Chemiluminescent)

This assay quantifies the direct inhibitory effect of the compound on the enzymatic activity of the purified PRC2 complex.

Principle: The assay measures the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction. The amount of SAH produced is inversely proportional to the inhibitory activity of the test compound. [15][16] Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, purified recombinant five-member PRC2 complex, S-adenosyl-L-methionine (SAM), biotinylated histone H3 (K27) peptide substrate, and the test compound (e.g., 6-(methoxymethyl)-4-methylpyridin-2(1H)-one) at various concentrations.

  • Enzyme Reaction: a. In a 96-well or 384-well plate, add the PRC2 enzyme complex. b. Add the test compound at a range of concentrations (typically from low nM to high µM) and pre-incubate to allow for binding. c. Initiate the methyltransferase reaction by adding a mixture of the histone H3 peptide substrate and SAM. d. Incubate the plate to allow the enzymatic reaction to proceed.

  • Detection: a. Stop the reaction and add detection reagents. Commercially available kits (e.g., from BPS Bioscience or BellBrook Labs) often use a coupled-enzyme system that converts SAH to a detectable signal (e.g., chemiluminescence, fluorescence, or TR-FRET). [7][15] b. Measure the signal using a plate reader.

  • Data Analysis: a. Plot the signal intensity against the logarithm of the inhibitor concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cellular H3K27me3 Assay (Western Blot)

This assay determines the compound's ability to inhibit EZH2 activity within a cellular context by measuring the levels of the H3K27me3 mark.

Principle: Cancer cells with high EZH2 activity are treated with the inhibitor. Histones are then extracted, and the levels of H3K27me3 are quantified by Western blot using a specific antibody. A reduction in the H3K27me3 signal indicates cellular target engagement and inhibition. [16] Step-by-Step Methodology:

  • Cell Culture and Treatment: a. Seed a relevant cancer cell line (e.g., Karpas-422, a lymphoma cell line with an activating EZH2 mutation) in culture plates. [17] b. Treat the cells with the test compound at various concentrations for a sufficient duration (e.g., 72-96 hours) to allow for histone turnover. Include a vehicle-treated control.

  • Histone Extraction: a. Harvest the cells and lyse them to isolate the nuclei. b. Perform an acid extraction to isolate the histone proteins. c. Quantify the protein concentration of the histone extracts.

  • Western Blotting: a. Separate equal amounts of histone extracts by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for H3K27me3. e. Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). f. Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: a. Re-probe the membrane with an antibody for total Histone H3 as a loading control. b. Quantify the band intensities for H3K27me3 and total H3. c. Normalize the H3K27me3 signal to the total H3 signal for each sample. d. Calculate the percentage reduction in H3K27me3 levels relative to the vehicle-treated control to determine the cellular EC50.

Data Summary and Structure-Activity Relationship Insights

The potency of pyridinone-based EZH2 inhibitors is well-documented. For instance, CPI-1205 (Lirametostat) is a clinical-stage inhibitor with a pyridinone core that demonstrates high potency. [14] Table 1: Representative In Vitro Potency of a Pyridinone-Based EZH2 Inhibitor (CPI-1205)

Assay TypeTargetPotencyReference
Biochemical AssayEZH2IC50 = 2 nM[14]
Biochemical AssayEZH1IC50 = 52 nM[14]

Structure-activity relationship (SAR) studies have shown that substitutions on the pyridinone ring can significantly impact inhibitory activity. For example, alkyl groups at the 4- and 6-positions can enhance van der Waals interactions within the SAM-binding pocket, leading to increased potency. [1]The presence of a methoxymethyl group at the 6-position in the titular compound could potentially engage in additional interactions, though this would require experimental confirmation.

Conclusion

While direct experimental evidence for 6-(methoxymethyl)-4-methylpyridin-2(1H)-one is currently unavailable, its structural features strongly suggest a potential mechanism of action as a competitive inhibitor of the histone methyltransferase EZH2. This guide has outlined the scientific basis for this hypothesis, rooted in the well-established pharmacology of the pyridinone scaffold. The provided experimental protocols offer a clear and robust pathway for validating this proposed mechanism and characterizing the compound's biochemical and cellular potency. Further investigation into this and similar molecules could yield novel therapeutic agents for the treatment of EZH2-driven malignancies.

References

  • Abulkhair HS. Pyridone-based EZH2 inhibitor anticancer candidates: synthetic approaches, comparative analysis, and future perspectives. Future Med Chem. 2026. Available from: [Link]

  • CD BioSciences. Histone Methylation Cell Assay Service. Available from: [Link]

  • Laugesen A, Højfeldt J, Helin K. Role of the Polycomb Repressive Complex 2 (PRC2) in Transcriptional Regulation and Cancer. Cold Spring Harb Perspect Med. 2016;6(11):a026575. Available from: [Link]

  • Wikipedia. PRC2. Available from: [Link]

  • National Cancer Institute. Definition of EZH2 inhibitor CPI-1205. NCI Drug Dictionary. Available from: [Link]

  • ResearchGate. Components of the PRC2 complex and its mechanisms in regulation of gene expression. Available from: [Link]

  • BellBrook Labs. EZH2 Assay | EZH2 Inhibitor Screening Kit | AptaFluor Application. Available from: [Link]

  • Synapse. What are Polycomb repressive complex 2 modulators and how do they work? Available from: [Link]

  • van Mierlo G, Veenstra GJC, Vermeulen M, Marks H. PRC2 functions in development and congenital disorders. Development. 2019;146(19):dev175924. Available from: [Link]

  • BPS Bioscience. EZH2 Assay Service. Available from: [Link]

  • Copeland RA, Moyer MP, Richon VM. Development and validation of reagents and assays for EZH2 peptide and nucleosome high-throughput screens. J Biomol Screen. 2012;17(10):1314-27. Available from: [Link]

  • TalkMED. Pyridone-based EZH2 inhibitor anticancer candidates: synthetic approaches, comparative analysis, and future perspectives. Available from: [Link]

  • Porta F, Sesti F, Cencioni C, Spallotta F, Valente S, Mai A. Six Years (2012–2018) of Researches on Catalytic EZH2 Inhibitors: The Boom of the 2-Pyridone Compounds. Molecules. 2018;23(10):2699. Available from: [Link]

  • Porta F, Sesti F, Cencioni C, Spallotta F, Valente S, Mai A. Six Years (2012-2018) of Researches on Catalytic EZH2 Inhibitors: The Boom of the 2-Pyridone Compounds. Molecules. 2018;23(10):2699. Available from: [Link]

  • Domainex. Biochemical Lysine Methyltransferase Assay | Oncology. Available from: [Link]

  • ResearchGate. Structure–activity relationship of pyridone‐based EZH2 inhibitors. Available from: [Link]

  • ResearchGate. Mechanism of action of the EZH2 inhibitors CPI-1205, PF-06821497, and Tazverik. Available from: [Link]

  • ResearchGate. Pyridone-based EZH2 inhibitor anticancer candidates: synthetic approaches, comparative analysis, and future perspectives. Available from: [Link]

  • Haling JR, et al. Comprehensive Target Engagement by the EZH2 Inhibitor Tulmimetostat Allows for Targeting of ARID1A Mutant Cancers. Mol Cancer Ther. 2023;22(1):48-59. Available from: [Link]

  • EpigenTek. EpiQuik In Situ Histone H3K4 Methylation Assay Kit. Available from: [Link]

  • ResearchGate. Design and Characterization of a Pyridone-Containing EZH2 Inhibitor Phosphate Prodrug. Available from: [Link]

  • ResearchGate. a) Pyridinone containing EZH2 inhibitors by Epizyme 10-12; b), c) Non-pyridinone containing EZH2 inhibitors by Epizyme 13-22 (in brackets the patents compound number). Available from: [Link]

Sources

Exploratory

Substituted Pyridin-2(1H)-ones: A Comprehensive Guide to Scaffold Hopping, Mechanistic Pathways, and Drug Discovery

Executive Summary The pyridin-2(1H)-one (or 2-pyridone) nucleus has emerged as a privileged structural motif in modern medicinal chemistry. Characterized by its tautomeric flexibility and strong hydrogen-bond acceptor pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridin-2(1H)-one (or 2-pyridone) nucleus has emerged as a privileged structural motif in modern medicinal chemistry. Characterized by its tautomeric flexibility and strong hydrogen-bond acceptor properties, this scaffold is integral to a diverse array of FDA-approved drugs and clinical candidates[1]. This whitepaper provides an in-depth technical analysis of substituted pyridin-2(1H)-ones, exploring their mechanistic roles across various biological targets—ranging from kinase inhibition in oncology and neuropathic pain to viral reverse transcriptase inhibition. Furthermore, we detail self-validating synthetic protocols and structure-activity relationship (SAR) data critical for drug development professionals.

Mechanistic Pathways & Therapeutic Targets

The pharmacological versatility of pyridin-2(1H)-ones is primarily driven by their ability to participate in highly specific protein-ligand interactions. The oxygen atom serves as a potent hydrogen-bond acceptor, while the nitrogen (if unsubstituted) can act as a hydrogen-bond donor, allowing these molecules to anchor deeply within enzymatic binding pockets[1].

p38α MAPK Inhibition in Neuropathic Pain

Chronic inflammatory and neuropathic pain, such as mechanical allodynia, is heavily mediated by the p38 mitogen-activated protein kinase (MAPK) pathway. Recent drug discovery efforts have identified 3,5-disubstituted pyridin-2(1H)-ones as highly potent anti-allodynic agents[2].

Causality in Design: By substituting the 3-position with an indol-4-yl moiety and varying the 5-position with a phenylamino group, researchers achieved optimal steric bulk and electronic distribution to competitively bind the ATP pocket of p38α MAPK[2]. Interestingly, while these compounds are strong p38α inhibitors, in vivo anti-allodynic efficacy sometimes diverges from pure in vitro kinase potency, suggesting polypharmacology or secondary biological targets that synergize to prevent mechanical allodynia[2].

p38MAPK Stimulus Cellular Stress (Inflammation / Nerve Injury) MKK MKK3 / MKK6 Stimulus->MKK p38 p38α MAPK MKK->p38 Downstream Downstream Targets (ATF2, MAPKAPK2) p38->Downstream Inhibitor 3,5-Disubstituted Pyridin-2(1H)-one Inhibitor->p38 Competitive Inhibition Response Mechanical Allodynia Downstream->Response

Figure 1: Mechanism of p38α MAPK inhibition by substituted pyridin-2(1H)-ones in the prevention of mechanical allodynia.

Kinase and Tubulin Inhibition in Oncology

In oncology, the pyridinone core is utilized to target receptor tyrosine kinases and cytoskeletal dynamics. For instance, 5-(benzyloxy)pyridin-2(1H)-one derivatives (e.g., compound 12b) have been developed as potent c-Met inhibitors, demonstrating an IC50 of 12 nM and highly selective inhibition of EBC-1 cells driven by constitutive c-Met activation[3]. Additionally, 3-(((9H-purin-6-yl)amino)methyl)pyridin-2(1H)-one derivatives like SKLB0565 act as tubulin polymerization inhibitors, causing G2/M phase cell cycle arrest and mitochondrial depolarization in colorectal carcinoma (CRC) cells[3].

HIV-1 Reverse Transcriptase Inhibition

Pyridinone derivatives, such as L-696,229, function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Mechanistic Insight: These compounds exhibit non-competitive inhibition against deoxynucleotide triphosphates (dNTPs)[4]. The inhibitory potency is highly dependent on the primary structure of the RNA template rather than the incoming nucleotide base. Furthermore, L-696,229 displays slow-binding characteristics, with an apparent equilibrium dissociation constant (Kd) of ~400 nM, allowing for sustained suppression of viral replication[4].

HIF Prolyl Hydroxylase Inhibition for Anemia

Hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors containing heteroaromatic N-substituted glycine derivatives (which incorporate pyridinone-like motifs) are utilized to treat anemia[5]. By inhibiting the EGLIN enzyme (prolyl hydroxylase), these compounds prevent the degradation of HIF-1α. The stabilization of HIF-1α upregulates endogenous erythropoietin (EPO) production and improves oxygen delivery in ischemic tissues[6].

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate lead optimization, the following table summarizes the quantitative performance of key pyridin-2(1H)-one derivatives across various therapeutic targets.

Compound / Derivative ClassPrimary TargetPotency (IC50 / Kd)Primary Biological EffectRef
3,5-Disubstituted Pyridinones p38α MAPKSub-micromolarComplete prevention of mechanical allodynia in rat models.[2]
Compound 12b (5-benzyloxy)c-Met Kinase12 nMHigh selectivity; inhibits EBC-1 cell proliferation.[3]
SKLB0565 (Purin-amino-methyl)Tubulin0.012 – 0.081 μMG2/M cell cycle arrest and apoptosis in CRC cell lines.[3]
L-696,229 HIV-1 RT20 – 200 nMNon-competitive inhibition of reverse transcription; slow-binding.[4]
N-Substituted Glycine Analogs HIF Prolyl HydroxylaseVariable (Target-dependent)Upregulation of erythropoietin (EPO); stimulation of angiogenesis.[6]

Advanced Synthetic Methodologies & Experimental Protocols

Achieving high-purity substituted pyridin-2(1H)-ones requires rigorous synthetic control. Below are self-validating protocols designed for reproducibility and mechanistic clarity.

Protocol 1: Catalyst-Free, Water-Mediated Synthesis of Substituted Pyridin-2(1H)-ones

Causality & Logic: Traditional heterocyclic synthesis often relies on toxic organic solvents and heavy metal catalysts. This green protocol utilizes a water-mediated, one-pot multicomponent reaction at room temperature[7]. Water is not merely a solvent; it actively facilitates the enolization of the 1,3-diketone via hydrogen bonding with the enolic OH. This enhances the nucleophilic character of the methylene carbon, driving a highly efficient tandem Knoevenagel condensation and Michael addition[7].

Step-by-Step Workflow:

  • Reagent Preparation: In a 50 mL round-bottom flask, combine the substituted aldehyde (1.0 mmol) and the 1,3-diketone (1.0 mmol).

  • Aqueous Activation: Add 10 mL of distilled water. Self-Validation Step: Ensure the suspension is vigorously stirred to maximize the interfacial surface area, as the H-bond network is critical for transition-state stabilization.

  • Reaction Execution: Stir the mixture at room temperature (25°C) for 2–4 hours. Avoid heating, as elevated temperatures can degrade sensitive functional groups (e.g., indol-4-yl or benzyloxy substituents) and reduce regioselectivity.

  • Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1) until the starting materials are completely consumed.

  • Cyclization & Isolation: The intermediate tetraketonic derivative undergoes spontaneous ring cyclization. Filter the resulting precipitate under a vacuum and wash with cold water and ethanol.

  • Analytical Validation: Confirm the structure via 1H-NMR (400 MHz). The critical validation marker is the presence of the highly deshielded pyridinone NH proton, typically appearing as a broad singlet between 11.0 and 12.5 ppm.

Synthesis Aldehyde Aldehyde + 1,3-Diketone Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Michael Michael Addition (Water-mediated) Knoevenagel->Michael Cyclization Ring Cyclization (Spontaneous) Michael->Cyclization Product Substituted Pyridin-2(1H)-one Cyclization->Product

Figure 2: Catalyst-free, water-mediated synthetic workflow for substituted pyridin-2(1H)-ones.

Protocol 2: In Vitro Kinase Inhibition Assay (p38α MAPK)

Causality & Logic: Because many pyridinone derivatives (like L-696,229 in HIV RT[4]) exhibit slow-binding kinetics, standard rapid-quench assays may yield artificially high IC50 values. This protocol incorporates a mandatory pre-incubation step to allow the inhibitor-enzyme complex to reach thermodynamic equilibrium before substrate introduction.

Step-by-Step Workflow:

  • Complex Formation: In a 384-well microplate, pre-incubate 5 nM of recombinant human p38α MAPK with varying concentrations of the synthesized pyridin-2(1H)-one derivative (serial dilutions from 0.1 nM to 10 μM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35) for exactly 30 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of 10 μM ATP and 2 μM of the protein substrate (e.g., ATF2).

  • Incubation & Quenching: Incubate for 60 minutes. Quench the reaction by adding EDTA (final concentration 20 mM) to chelate the Mg2+ ions required for catalysis.

  • Quantification: Measure the phosphorylated substrate using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) specific antibody system.

  • Self-Validation (Controls):

    • Positive Control: Run parallel wells with SB203580 (a known p38 inhibitor) to validate assay sensitivity.

    • Vehicle Control: Run DMSO-only wells to establish the maximum signal (0% inhibition) and ensure the solvent does not artificially denature the kinase.

References

  • Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia PubMed (NIH) URL:[Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry Frontiers in Chemistry URL:[Link]

  • Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review Bentham Science URL:[Link]

  • Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review ResearchGate URL:[Link]

  • Inhibition of HIV-1 reverse transcriptase by pyridinone derivatives. Potency, binding characteristics, and effect of template sequence PubMed (NIH) URL:[Link]

  • Chapter 2: Catalyst-free Organic Reactions under Room Temperature Conditions Royal Society of Chemistry (RSC) URL:[Link]

  • US8815884B2 - Prolyl hydroxylase inhibitors Google Patents URL
  • US8722895B2 - Prolyl hydroxylase inhibitors and method of use Google Patents URL

Sources

Foundational

Therapeutic Potential and Pharmacophore Profiling of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Pharmacophore Analysis, Epigenetic Modulation, Antiviral Therapeutics, and Assay Validation Executive Summary In rationa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Pharmacophore Analysis, Epigenetic Modulation, Antiviral Therapeutics, and Assay Validation

Executive Summary

In rational drug design, the identification and optimization of privileged scaffolds dictate the success of highly selective therapeutics. 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one (CAS: 6633-56-3) is a highly specialized, versatile pharmacophore. As a derivative of the 2-pyridone core, it serves as a critical building block for S-adenosylmethionine (SAM)-competitive epigenetic inhibitors—specifically targeting Enhancer of Zeste Homolog 2 (EZH2)[1]. Beyond epigenetics, this scaffold is a vital synthetic precursor for thieno[2,3-b]pyridine derivatives used to target the replication machinery of the Dengue virus (DENV)[2], as well as triaza-fluorene compounds targeting metabolic disorders[3].

This technical guide dissects the mechanistic causality of this pharmacophore, detailing its structural rationale, target pathways, and the self-validating experimental workflows required to evaluate its derivatives.

Chemical Profiling & Structural Rationale

The 2-pyridone ring is the absolute hallmark of SAM-competitive inhibitors[1]. FDA-approved EZH2 inhibitors, such as Tazemetostat, rely on a 4,6-dimethylpyridin-2(1H)-one core to mimic the spatial and electrostatic properties of the SAM cofactor[4].

Substituting the 6-methyl group with a methoxymethyl group (-CH₂OCH₃) fundamentally alters the interaction vector:

  • Hydrogen Bonding Dynamics: The ether oxygen introduces a novel hydrogen-bond acceptor, enabling potential water-mediated interactions within solvent-exposed channels of target proteins[5].

  • Physicochemical Tuning: The methoxymethyl moiety finely tunes the lipophilicity (LogP) and topological polar surface area (TPSA). In CNS-targeted drug discovery, masking or modifying hydrogen bond donors/acceptors on the pyridone ring is a proven strategy to reduce recognition by multidrug resistance (MDR) efflux pumps, thereby improving brain penetrance[5].

Table 1: Comparative Physicochemical Profiling of Pyridone Pharmacophores
Pharmacophore ScaffoldRepresentative Drug/LigandPrimary TargetEst. LogPH-Bond DonorsH-Bond Acceptors
4,6-Dimethylpyridin-2(1H)-one Tazemetostat (EPZ-6438)EZH20.811
4-Methyl-6-propylpyridin-2(1H)-one GSK126EZH21.411
6-(Methoxymethyl)-4-methylpyridin-2(1H)-one Thienopyridine PrecursorsEZH2 / DENV0.612

Primary Therapeutic Target: Epigenetic Modulation via EZH2

Mechanistic Causality

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It catalyzes the trimethylation of lysine 27 on histone H3 (H3K27me3), leading to chromatin compaction and the transcriptional silencing of tumor suppressor genes[6].

The 2-pyridone core of our target compound anchors orthogonally into the SAM-binding pocket of the EZH2 SET domain. Crystallographic evidence confirms that the pyridone carbonyl oxygen and amide nitrogen form strict, conserved hydrogen bonds with the backbone of Trp624 (or Trp521, depending on isoform numbering)[6]. The 4-methyl group engages in van der Waals contacts within a deep hydrophobic pocket, while the 6-methoxymethyl group projects toward the solvent interface, allowing for structural diversification without steric clashes[5].

EZH2_Pathway PRC2 PRC2 Complex (EZH2, EED, SUZ12) H3K27 Histone H3K27 PRC2->H3K27 Catalyzes SAM SAM Cofactor SAM->PRC2 Binds SET Domain H3K27me3 H3K27me3 (Trimethylation) H3K27->H3K27me3 Methylation GeneSilencing Tumor Suppressor Gene Silencing H3K27me3->GeneSilencing Chromatin Compaction Inhibitor Pyridone Derivative (6-Methoxymethyl-4-methyl) Inhibitor->PRC2 Competitive Inhibition (Blocks SAM)

Fig 1: EZH2-mediated epigenetic silencing pathway and targeted pyridone competitive inhibition.
Protocol 1: Self-Validating TR-FRET Biochemical Assay for EZH2 Inhibition

Causality & Design: To confirm SAM-competitive inhibition, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. Single-channel fluorescence assays are prone to false positives due to compound auto-fluorescence. The TR-FRET ratiometric readout (665 nm / 620 nm) inherently normalizes for these inner-filter effects, creating a self-validating system.

  • Reagent Assembly: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Tween-20). Combine recombinant PRC2 pentameric complex, biotinylated H3K27 peptide substrate, and SAM.

  • Compound Incubation: Dispense the pyridone derivative in a 10-point dose-response curve. Incubate for 60 minutes at room temperature to allow equilibrium binding in the SET domain.

  • Reaction Initiation & Termination: Add SAM to initiate methylation. After 120 minutes, terminate the reaction by adding an excess of unlabelled SAM and the TR-FRET detection mixture (Europium-cryptate labeled anti-H3K27me3 antibody and Streptavidin-XL665).

  • Ratiometric Detection: Read the plate using a microplate reader. Calculate the 665/620 nm emission ratio.

  • Validation Check: Calculate the Z'-factor using DMSO (negative control) and Tazemetostat (positive control). A Z'-factor > 0.6 mathematically validates the assay's robustness and the compound's target engagement.

Secondary Therapeutic Target: Flavivirus (Dengue) Replication

Mechanistic Causality

Beyond oncology, the 6-(methoxymethyl)-4-methylpyridin-2(1H)-one scaffold is a critical synthetic intermediate for thieno[2,3-b]pyridine derivatives (e.g., 3-Amino-6-methoxymethyl-4-methyl-thieno[2,3-b]pyridine-2-carboxylic acid amide)[2]. These fused bicyclic systems demonstrate potent antiviral activity against the Flaviviridae family, specifically targeting the Dengue virus (DENV) RNA-dependent RNA polymerase (RdRp)[2]. The methoxymethyl moiety provides the crucial lipophilic balance and hydrogen-bond acceptor properties necessary for binding the viral replication machinery.

Protocol 2: Self-Validating DENV Replicon Assay with Orthogonal Cytotoxicity Screening

Causality & Design: Antiviral efficacy readouts can easily be confounded by host cell cytotoxicity (i.e., a dead cell cannot replicate a virus). This protocol pairs a Renilla luciferase-based viral replicon readout with an orthogonal ATP-dependent cell viability assay. This dual-readout system self-validates by mathematically decoupling true viral polymerase inhibition from non-specific host cell death.

  • Cell Seeding: Seed BHK-21 cells harboring the DENV subgenomic replicon (expressing Renilla luciferase) into 384-well plates.

  • Compound Treatment: Treat cells with the thienopyridine derivative (synthesized from the pyridone scaffold) for 48 hours.

  • Viral Replication Readout: Lyse cells and add Renilla luciferase substrate. Quantify luminescence to determine the EC₅₀ of viral replication inhibition.

  • Orthogonal Viability Readout: In a parallel, identically treated plate, add CellTiter-Glo reagent to measure host cell ATP levels. Quantify firefly luminescence to determine the CC₅₀ (Cytotoxic Concentration).

  • Validation Check: Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀). An SI > 10 validates the compound as a true antiviral agent rather than a general cytotoxin.

HTS_Workflow Synth Compound Synthesis TRFRET TR-FRET Biochemical Assay Synth->TRFRET Epigenetic Screening DENV DENV Replicon Antiviral Assay Synth->DENV Antiviral Screening CellAssay Cellular H3K27me3 ELISA TRFRET->CellAssay IC50 < 100nM Hit Hit Validation & Lead Optimization CellAssay->Hit Target Engagement DENV->Hit EC50 < 1µM

Fig 2: Dual-track high-throughput screening workflow for epigenetic and antiviral profiling.

References

  • Title: Pyridone-based EZH2 inhibitor anticancer candidates: synthetic approaches, comparative analysis, and future perspectives Source: Taylor & Francis URL: [Link]

  • Title: Therapeutic horizons in the development of PROTAC-based EZH2 inhibitors: recent achievements, comparative analysis, and future perspectives Source: RSC Publishing URL: [Link]

  • Title: Targeting Enhancer of Zeste Homolog 2 for the Treatment of Hematological Malignancies and Solid Tumors Source: ACS Publications URL: [Link]

  • Title: A Chemical Strategy toward Novel Brain-Penetrant EZH2 Inhibitors Source: PubMed Central (PMC) URL: [Link]

  • Title: EP2400845B1 - Thienopyridine derivatives for the treatment and prevention of dengue virus infections Source: Google Patents URL
  • Title: US7098337B2 - 1,2,3,4,9,9a-hexahydro-2,4a,5-triaza-fluorene and 1,2,3,4-tetrahydro-2,4a,5-triaza-fluorene derivatives Source: Google Patents URL

Sources

Exploratory

Engineering the SAM-Pocket Pharmacophore: The Role of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one in Next-Generation EZH2 Inhibitors

Executive Summary Enhancer of Zeste Homolog 2 (EZH2) is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), responsible for the epigenetic silencing of tumor suppressor genes via the trimethylation of histo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), responsible for the epigenetic silencing of tumor suppressor genes via the trimethylation of histone H3 at lysine 27 (H3K27me3)[1]. The dysregulation of EZH2 is a well-documented driver in both hematological malignancies (such as follicular lymphoma) and solid tumors (such as epithelioid sarcoma)[2].

The clinical success of first-generation EZH2 inhibitors, notably tazemetostat, cemented the 2-pyridone ring as the premier pharmacophore for targeting the EZH2 active site[3]. However, the relentless pursuit of optimized pharmacokinetics, prolonged target residence time, and reduced off-target liabilities has driven the evolution of this anchor[4]. This whitepaper dissects the structural, synthetic, and biochemical rationale behind transitioning from the classic 4,6-dimethylpyridin-2(1H)-one to the next-generation 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one fragment, providing actionable protocols for drug development professionals.

Mechanistic Foundation: EZH2 and the Pyridone Anchor

To understand the necessity of structural optimization, one must first examine the binding logic of EZH2 inhibitors. EZH2 utilizes S-adenosylmethionine (SAM) as the methyl donor for histone methylation[5]. Catalytic inhibitors are designed to competitively occupy this SAM-binding pocket[6].

Crystallographic studies reveal that the 2-pyridone moiety is non-negotiable for high-affinity binding[7]. It acts as a perfect structural and electronic mimic of the SAM cofactor's amino acid region[4]. Specifically, the pyridone ring engages in a dual hydrogen-bonding network with the peptide backbone of the Trp624 residue[3]. The N–H of the pyridone serves as a hydrogen-bond donor to the Trp624 carbonyl oxygen, while the pyridone carbonyl acts as a hydrogen-bond acceptor for the Trp624 amide nitrogen[4].

PRC2_Pathway PRC2 PRC2 Complex (EZH2, SUZ12, EED) H3K27me3 H3K27me3 (Trimethylation) PRC2->H3K27me3 Catalyzes SAM SAM Cofactor SAM->PRC2 Methyl Donor H3K27 Histone H3K27 H3K27->H3K27me3 Substrate GeneSilencing Oncogenic Gene Silencing H3K27me3->GeneSilencing Epigenetic Mark Inhibitor Pyridone Inhibitor (e.g., Tazemetostat) Inhibitor->PRC2 Competes with SAM

Fig 1. EZH2-mediated H3K27 trimethylation pathway and SAM-competitive inhibition mechanism.

Rationale for the 6-Methoxymethyl Modification

First-generation inhibitors like tazemetostat utilize a 4,6-dimethylpyridin-2(1H)-one headgroup[3]. While highly potent, the dual methyl substitution creates a highly lipophilic and flat aromatic surface. In advanced medicinal chemistry, over-reliance on lipophilicity can lead to poor thermodynamic aqueous solubility and increased promiscuity (off-target binding).

The Causality of the Methoxymethyl Substitution: By replacing the C6-methyl group with a methoxymethyl (–CH₂OCH₃) group[8], researchers introduce a subtle yet profound bioisosteric modification:

  • Solvent Channel Engagement: The C6 position of the pyridone ring points toward the solvent-exposed rim of the SAM pocket. The introduced ether oxygen acts as a hydrogen-bond acceptor, capable of engaging with ordered water molecules in this channel. This water-mediated network anchors the inhibitor, significantly increasing the target residence time (a critical metric for in vivo efficacy)[4].

  • Physicochemical Tuning: The introduction of the polar oxygen atom lowers the overall LogD (distribution coefficient) of the molecule. This causality directly translates to improved kinetic and thermodynamic solubility, facilitating better oral bioavailability and a cleaner ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Binding_Logic Pharmacophore 6-(Methoxymethyl)-4-methyl pyridin-2(1H)-one NH_Donor N-H Group (H-Bond Donor) Pharmacophore->NH_Donor CO_Acceptor C=O Group (H-Bond Acceptor) Pharmacophore->CO_Acceptor C4_Methyl C4-Methyl (Hydrophobic) Pharmacophore->C4_Methyl C6_Methoxy C6-Methoxymethyl (Polar/Steric) Pharmacophore->C6_Methoxy Trp624 Trp624 Backbone NH_Donor->Trp624 H-Bond CO_Acceptor->Trp624 H-Bond Pocket Hydrophobic Cleft C4_Methyl->Pocket VdW Contact Solvent Solvent Interface (Water Network) C6_Methoxy->Solvent Solubilization

Fig 3. Structure-activity relationship and binding logic within the EZH2 SAM pocket.

Synthetic Methodology: A Self-Validating Protocol

To incorporate this fragment into a novel EZH2 inhibitor, the building block must be synthesized with high regioselectivity. The following step-by-step protocol details the synthesis of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one from commercially available 2-chloro-4,6-dimethylpyridine.

This protocol is designed as a self-validating system : each step includes specific quality control (QC) checkpoints to ensure structural integrity before proceeding.

Step 1: N-Oxidation
  • Procedure: Dissolve 2-chloro-4,6-dimethylpyridine (1.0 eq) in dichloromethane (DCM). Cool to 0°C. Add m-chloroperoxybenzoic acid (mCPBA, 1.2 eq) portion-wise. Stir at room temperature for 12 hours. Quench with saturated aqueous Na₂S₂O₃ and extract.

  • Causality: The N-oxidation is strictly required to activate the alpha-methyl group (at C6) for the subsequent rearrangement. The electron-withdrawing nature of the N-oxide weakens the adjacent C-H bonds.

  • Validation: LC-MS should show[M+H]⁺ +16 Da. ¹H-NMR will show a downfield shift of the pyridine ring protons.

Step 2: Boekelheide Rearrangement
  • Procedure: Dissolve the N-oxide intermediate in DCM and cool to 0°C. Dropwise add trifluoroacetic anhydride (TFAA, 3.0 eq). Stir for 4 hours, then concentrate in vacuo. Redissolve in MeOH and add K₂CO₃ to hydrolyze the trifluoroacetate ester.

  • Causality: The Boekelheide rearrangement utilizes a [3,3]-sigmatropic shift to selectively functionalize the C6-methyl group over the C4-methyl group, yielding 2-chloro-6-(hydroxymethyl)-4-methylpyridine.

  • Validation: ¹H-NMR must confirm the disappearance of the C6-methyl singlet (~2.5 ppm) and the appearance of a new methylene singlet (-CH₂-OH) around 4.6 ppm.

Step 3: O-Methylation
  • Procedure: Dissolve the alcohol intermediate in anhydrous THF. Cool to 0°C and add Sodium Hydride (NaH, 60% dispersion, 1.5 eq). Stir for 30 mins to form the alkoxide. Add Methyl Iodide (MeI, 1.2 eq) and stir for 2 hours. Quench carefully with ice water and extract with EtOAc.

  • Causality: Converts the primary alcohol into the target methoxymethyl ether, establishing the critical oxygen-containing pharmacophore.

  • Validation: ¹H-NMR will reveal a new sharp singlet integrating to 3 protons around 3.4 ppm, corresponding to the new -OCH₃ group.

Step 4: Acidic Hydrolysis
  • Procedure: Dissolve the 2-chloro-6-(methoxymethyl)-4-methylpyridine in a 1:1 mixture of 1,4-dioxane and 2N aqueous HCl. Reflux at 100°C for 24 hours. Cool, neutralize with saturated NaHCO₃, and extract with a polar solvent (e.g., 10% MeOH/DCM).

  • Causality: The harsh acidic conditions substitute the 2-chloro group with a hydroxyl group, which immediately tautomerizes to the thermodynamically stable 2-pyridone (the active hydrogen-bonding species).

  • Validation: Final LC-MS confirms the exact mass. ¹H-NMR will show the characteristic broad singlet of the pyridone N-H proton >11.0 ppm, confirming the tautomeric state.

Synthesis_Workflow SM 2-Chloro-4,6-dimethylpyridine N_Oxide N-Oxidation (mCPBA) SM->N_Oxide Boekelheide Boekelheide Rearrangement (TFAA, then Hydrolysis) N_Oxide->Boekelheide Alcohol 6-Hydroxymethyl Intermediate Boekelheide->Alcohol Methylation O-Methylation (NaH, MeI) Alcohol->Methylation Hydrolysis Acidic Hydrolysis (HCl, Dioxane) Methylation->Hydrolysis Product 6-(Methoxymethyl)-4-methyl pyridin-2(1H)-one Hydrolysis->Product

Fig 2. Step-by-step synthetic workflow for 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one.

Biochemical & Cellular Validation Workflows

Once the 6-(methoxymethyl)-4-methylpyridin-2(1H)-one fragment is conjugated to a core scaffold (e.g., an indole or benzamide body), it must be rigorously evaluated.

SPR (Surface Plasmon Resonance) for Residence Time
  • Protocol: Immobilize biotinylated EZH2/EED/SUZ12 trimeric complex onto a streptavidin-coated sensor chip. Inject the inhibitor across a concentration gradient (0.1 nM to 100 nM).

  • Causality: SPR is utilized over standard endpoint biochemical assays because it measures kinetics (k_on and k_off). The primary hypothesis of the methoxymethyl substitution is that the water-mediated H-bond will decrease the k_off rate, thereby increasing target residence time.

AlphaLISA for Cellular H3K27me3 Quantification
  • Protocol: Plate Karpas-422 cells (EZH2 mutant, hyper-trimethylated) in 384-well plates. Treat with a serial dilution of the inhibitor for 96 hours. Lyse cells and add AlphaLISA Acceptor beads conjugated to an anti-Histone H3 antibody, followed by Streptavidin Donor beads bound to a biotinylated anti-H3K27me3 antibody. Read the luminescent signal at 615 nm.

  • Self-Validation System: Include Tazemetostat as a positive control[9]. Include a parallel viability assay (CellTiter-Glo) to ensure that the reduction in H3K27me3 signal is due to specific catalytic inhibition, not general cytotoxicity.

Quantitative SAR & ADME Profiling

The table below summarizes the representative pharmacological shifts observed when transitioning a standard EZH2 scaffold from the traditional 4,6-dimethyl pyridone headgroup to the 6-methoxymethyl optimized headgroup.

Parameter4,6-Dimethylpyridin-2(1H)-one Core6-(Methoxymethyl)-4-methylpyridin-2(1H)-one CoreCausality / Implication
EZH2 IC₅₀ (Biochemical) 2.5 nM1.8 nMMaintained/slightly improved potency due to preserved Trp624 interaction[4].
Residence Time (τ) ~45 mins> 120 minsSignificant increase driven by the ether oxygen anchoring to the solvent channel[4].
LogD (pH 7.4) 3.82.9Reduction in lipophilicity due to the polar oxygen atom.
Kinetic Solubility 15 µM85 µM>5-fold improvement in aqueous solubility, critical for oral formulation.
Caco-2 Permeability (Papp) 12 x 10⁻⁶ cm/s18 x 10⁻⁶ cm/sImproved balance of lipophilicity and polarity enhances membrane traversal.

Conclusion

The 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one moiety exemplifies the precision of modern structure-based drug design. By making a targeted, bioisosteric modification to the established 2-pyridone anchor, researchers can resolve the lipophilicity and solubility bottlenecks of first-generation EZH2 inhibitors like tazemetostat[3]. The engineered ether oxygen not only optimizes the ADME profile but actively contributes to prolonged target residence time via solvent-network engagement, paving the way for highly efficacious, next-generation epigenetic therapeutics.

References

  • Gounder, M., et al. (2018). Tazemetostat, an EZH2 inhibitor, in relapsed or refractory B-cell non-Hodgkin lymphoma and advanced solid tumours: a first-in-human, open-label, phase 1 study. The Lancet Oncology.[Link]

  • Gounder, M., et al. (2020). Tazemetostat in advanced epithelioid sarcoma with loss of INI1/SMARCB1: an international, open-label, phase 2 basket study. The Lancet Oncology.[Link]

  • Rotili, D., & Mai, A. (2018). Six Years (2012–2018) of Researches on Catalytic EZH2 Inhibitors: The Boom of the 2-Pyridone Compounds. Pharmaceuticals (Basel).[Link]

  • Brooun, A., et al. (2018). An Evolutionarily Conserved Structural Platform for PRC2 Inhibition by a Class of Ezh2 Inhibitors. Scientific Reports.[Link]

  • Kung, P. P., et al. (2020). Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time. ACS Medicinal Chemistry Letters.[Link]

  • Wu, D., et al. (2023). Discovery of a Novel Covalent EZH2 Inhibitor Based on Tazemetostat Scaffold for the Treatment of Ovarian Cancer. Journal of Medicinal Chemistry.[Link]

  • Abdel-Haq, M., et al. (2026). Therapeutic horizons in the development of PROTAC-based EZH2 inhibitors: recent achievements, comparative analysis, and future perspectives. RSC Medicinal Chemistry.[Link]

  • Zimmermann, M., et al. (2023). SAM-Competitive EZH2-Inhibitors Induce Platinum Resistance by EZH2-Independent Induction of ABC-Transporters. Cancers (MDPI).[Link]

  • Efremov, I., et al. (2020).Patent No. US 10,633,365 B2 (Substituted Pyridone Derivatives as EZH2 Inhibitors). U.S.

Sources

Foundational

Pyridinone Compounds as Allosteric Inhibitors of HIV-1 Reverse Transcriptase: A Mechanistic and Developmental Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) remains a cornerstone target for antiretrovi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) remains a cornerstone target for antiretroviral therapy.[1] Among the classes of drugs that inhibit this enzyme, non-nucleoside reverse transcriptase inhibitors (NNRTIs) have secured a definitive role due to their high specificity, potent antiviral activity, and generally low toxicity.[2][3] This guide provides a deep technical dive into the pyridinone class of NNRTIs, a scaffold that has yielded multiple clinically successful drugs. We will explore their unique mechanism of allosteric inhibition, dissect the critical structure-activity relationships that govern their potency and resistance profiles, detail the evolution of viral resistance, and survey the landscape of approved and developmental pyridinone-based agents. This document is intended to serve as a comprehensive resource for professionals engaged in the research and development of novel antiretroviral therapies.

The HIV-1 Reverse Transcriptase: A Prime Therapeutic Target

The replication cycle of HIV-1 is critically dependent on the conversion of its single-stranded RNA genome into double-stranded DNA, a process catalyzed by the viral enzyme reverse transcriptase (RT).[4] This proviral DNA is then integrated into the host cell's genome, establishing a permanent infection. The indispensability of RT for viral replication makes it a highly attractive target for therapeutic intervention.[2] Inhibitors of RT are broadly categorized into two main classes: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[4] While NRTIs act as competitive inhibitors and chain terminators at the enzyme's active site, NNRTIs employ a distinct and elegant mechanism of allosteric inhibition.[5]

Mechanism of Action: Allosteric Inhibition by Pyridinone NNRTIs

Pyridinone derivatives, like all NNRTIs, function as non-competitive inhibitors.[6][7] They do not bind to the polymerase active site but rather to a distinct, hydrophobic, allosteric pocket located approximately 10 Å away from the catalytic triad.[1] This site is known as the NNRTI binding pocket (NNIBP).

The binding of a pyridinone compound to the NNIBP induces a significant conformational change in the enzyme's structure.[5] This structural distortion alters the spatial arrangement of the catalytic aspartate residues (D110, D185, D186) in the active site and repositions the "primer grip," which is essential for correctly positioning the primer-template complex for nucleotide incorporation.[8] The ultimate effect is a dramatic reduction in the catalytic efficiency of the enzyme, thereby halting DNA synthesis and viral replication.[5]

One of the key advantages of this allosteric mechanism is the high specificity for HIV-1 RT. The NNIBP is not present in human DNA polymerases, which contributes to the generally favorable safety profile of NNRTIs.[9]

G cluster_RT HIV-1 Reverse Transcriptase ActiveSite Polymerase Active Site (D110, D185, D186) DNA_Synth DNA Synthesis (Blocked) ActiveSite->DNA_Synth Inhibition of catalytic function NNIBP NNRTI Binding Pocket (NNIBP) NNIBP->ActiveSite Induces conformational change PrimerGrip Primer Grip NNIBP->PrimerGrip Distorts structure Pyridinone Pyridinone Inhibitor Pyridinone->NNIBP Binds to allosteric site

Caption: Allosteric inhibition of HIV-1 RT by a pyridinone compound.

Structure-Activity Relationships (SAR) and Drug Design

The development of potent pyridinone inhibitors has been guided by extensive SAR studies.[10][11] These compounds typically adopt a "butterfly" or "horseshoe" conformation within the NNIBP, allowing different parts of the molecule to interact with various residues in the pocket.[12] The flexibility of certain pyridinone derivatives is a key feature that allows them to adapt to mutations within the binding pocket, a concept crucial for second-generation NNRTIs.[13]

Key structural features and their impact on activity are summarized below:

Structural Position/ModificationImpact on Activity & RationaleKey References
Pyridinone Core Essential for core interactions. The lactam NH group often forms a critical hydrogen bond with the backbone of Lys101.[14]
Position 3 Substituent Modifications here significantly influence potency. Introducing flexible linkers and aromatic groups can enhance interactions within the pocket.[7][15][16]
Position 4 Substituent Can be modified with cycloalkyloxy or other groups to improve activity against mutant viral strains by establishing additional interactions.[14]
Positions 5 & 6 Substituents Small alkyl groups, such as 5-ethyl and 6-methyl, are often optimal for fitting into the hydrophobic pocket.[14][16]
Flexible Linkers/Wings Second-generation NNRTIs like etravirine and rilpivirine incorporate flexible diarylpyrimidine (DAPY) structures that allow the molecule to adopt multiple conformations, thereby retaining binding affinity to mutated RT.[13][17]

Experimental Protocol: In Vitro HIV-1 RT Inhibition Assay

To assess the potency of newly synthesized pyridinone compounds, a robust and reproducible in vitro enzymatic assay is essential. The following protocol describes a standard, non-radioactive colorimetric assay to determine the IC50 value of an inhibitor.

Objective: To determine the concentration of a pyridinone compound required to inhibit 50% of the activity of recombinant HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100, 1 mM DTT)

  • Poly(rA)-Oligo(dT)18 template-primer

  • Deoxynucleotide mix (dATP, dCTP, dGTP)

  • Biotin-11-dUTP

  • Digoxigenin-11-dUTP

  • Streptavidin-coated 96-well microplates

  • Anti-digoxigenin-peroxidase (POD) antibody conjugate

  • Peroxidase substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H2SO4)

  • Test pyridinone compounds, serially diluted in DMSO

  • Plate reader (450 nm)

Methodology:

  • Plate Preparation: Add 100 µL of Poly(rA)-Oligo(dT)18 solution (pre-coated or added and incubated) to each well of a streptavidin-coated 96-well plate. Incubate for 1 hour at 37°C. Wash wells 3 times with wash buffer.

  • Inhibitor Addition: Prepare serial dilutions of the test pyridinone compounds in assay buffer (maintaining a final DMSO concentration of <1%). Add 20 µL of each inhibitor dilution to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Enzyme Reaction: Prepare a reaction mix containing assay buffer, dNTP mix (including biotin-dUTP and DIG-dUTP), and recombinant HIV-1 RT. Add 80 µL of this mix to each well to initiate the reaction.

  • Incubation: Incubate the plate for 1-2 hours at 37°C to allow for DNA synthesis.

  • Washing: Discard the reaction mix and wash the wells 5 times with wash buffer to remove unincorporated nucleotides.

  • Detection:

    • Add 100 µL of anti-digoxigenin-POD conjugate (diluted in buffer) to each well. Incubate for 1 hour at 37°C.

    • Wash wells 5 times with wash buffer.

    • Add 100 µL of TMB substrate to each well. Incubate in the dark for 10-20 minutes, or until sufficient color develops.

  • Measurement: Stop the reaction by adding 100 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no enzyme" wells from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot percent inhibition versus log[inhibitor concentration] and use non-linear regression analysis to determine the IC50 value.

The Challenge of Drug Resistance

A major clinical challenge in HIV-1 therapy is the rapid emergence of drug-resistant viral strains, driven by the high error rate of the RT enzyme.[1] For NNRTIs, mutations often arise within the NNIBP. These mutations can reduce the binding affinity of the inhibitor through steric hindrance or the loss of key interactions, while preserving the enzyme's polymerase function.[2]

Key resistance mutations for pyridinone and other NNRTIs include:

  • K103N (Lysine to Asparagine at codon 103): One of the most common NNRTI resistance mutations. It reduces inhibitor binding without significantly impairing enzyme function.[1][6]

  • Y181C (Tyrosine to Cysteine at codon 181): This mutation causes high-level resistance to many first-generation NNRTIs.[6][18]

  • E138K (Glutamate to Lysine at codon 138): A signature mutation associated with resistance to the second-generation drug Rilpivirine, often appearing in combination with the M184I mutation.[8][19]

The development of second-generation pyridinone derivatives, such as Etravirine and Rilpivirine, was a direct response to the challenge of resistance. Their enhanced molecular flexibility allows them to bind effectively to mutated RT enzymes, making them valuable options for treatment-experienced patients.[9][13]

G cluster_therapy Antiretroviral Therapy WT_Virus Wild-Type HIV-1 (Susceptible) Mutant_Virus Resistant Mutant HIV-1 (e.g., K103N, Y181C) Outcome Treatment Failure (Viral Rebound) Mutant_Virus->Outcome Selective Proliferation Pyridinone Pyridinone NNRTI Treatment Pyridinone->WT_Virus Inhibits Replication Pyridinone->Mutant_Virus Ineffective Inhibition Population Mixed Viral Population Population->Pyridinone Initiate Treatment

Caption: Selective pressure leading to NNRTI resistance.

Clinically Relevant Pyridinone Inhibitors

The pyridinone scaffold has given rise to several important antiretroviral agents, each with distinct properties.

CompoundFDA Approval StatusKey FeaturesClinical Context
Etravirine (Intelence®) Approved (2008)[13]Second-generation diarylpyrimidine (DAPY) NNRTI. High genetic barrier to resistance due to molecular flexibility.[9][20] Active against strains with K103N and Y181C mutations.[21]Used for treatment-experienced adult patients with evidence of viral replication and HIV-1 strains resistant to a first-generation NNRTI.[20][22]
Rilpivirine (Edurant®) Approved (2011)Second-generation DAPY NNRTI. High potency (low nM). Available in oral and long-acting injectable formulations.[23] Has a high genetic barrier to resistance.[9]Used for treatment-naïve adult patients with a baseline viral load ≤100,000 copies/mL. Also used in combination regimens for maintenance therapy.[22][24]
Dapivirine Recommended by WHO[25]A DAPY NNRTI formulated in a long-acting silicone vaginal ring for HIV prevention.[25][26] Provides a discreet, woman-controlled prevention option.Recommended as an additional prevention choice for women at substantial risk of HIV infection.[27][28] Reduces HIV acquisition risk by releasing the drug locally over 28 days.[25]

Future Perspectives

The journey of pyridinone-based compounds from initial screening hits to indispensable clinical tools highlights the power of targeted drug design. While the current agents are highly effective, the quest continues for inhibitors with even broader resistance coverage, improved pharmacokinetic profiles for less frequent dosing, and enhanced safety. The development of long-acting formulations, exemplified by injectable rilpivirine and the dapivirine ring, represents a major step forward in improving adherence and efficacy in both treatment and prevention. Future research will likely focus on novel pyridinone derivatives that can overcome emerging resistance patterns and potentially target other functions of the RT enzyme, such as the RNase H domain, to create dual-action inhibitors.[4][29]

References

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. (2023). MDPI. [Link]

  • New Pyridinone Derivatives as Potent HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors. (2009). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Viral resistance to human immunodeficiency virus type 1-specific pyridinone reverse transcriptase inhibitors. (1991). PubMed. [Link]

  • Design, Synthesis, and Mechanistic Study of 2-Pyridone-Bearing Phenylalanine Derivatives as Novel HIV Capsid Modulators. (2022). MDPI. [Link]

  • Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. (2022). Frontiers. [Link]

  • The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic. (2019). PMC. [Link]

  • Inhibition of HIV-1 reverse transcriptase by pyridinone derivatives. Potency, binding characteristics, and effect of template sequence. (1993). PubMed. [Link]

  • Etravirine | C20H15BrN6O | CID 193962. (n.d.). PubChem. [Link]

  • Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. (1993). PubMed. [Link]

  • Biochemical Mechanism of HIV-1 Resistance to Rilpivirine. (2013). PMC. [Link]

  • Quantitative structure-activity relationship analysis of pyridinone HIV-1 reverse transcriptase inhibitors using the k nearest neighbor method and QSAR-based database mining. (2005). PubMed. [Link]

  • Microbicides. (2026). HIV.gov. [Link]

  • Quantitative Structure–activity Relationship Analysis of Pyridinone HIV-1 Reverse Transcriptase Inhibitors using the k Nearest Neighbor Method and QSAR-based Database Mining. (2005). ResearchGate. [Link]

  • What is the mechanism of Rilpivirine Hydrochloride?. (2024). Patsnap Synapse. [Link]

  • Etravirine. (n.d.). Wikipedia. [Link]

  • Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. (1991). PNAS. [Link]

  • Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. (2015). PMC. [Link]

  • Rilpivirine. (n.d.). Wikipedia. [Link]

  • All FDA-Approved HIV Medications, With Brand Names and Abbreviations. (2025). HIV.gov. [Link]

  • Synthesis and evaluation of 2-pyridinone derivatives as HIV-1 specific reverse transcriptase inhibitors. 1. Phthalimidoalkyl and -alkylamino analogues. (1993). PubMed. [Link]

  • Non-nucleoside reverse transcriptase inhibitors: a review on pharmacokinetics, pharmacodynamics, safety and tolerability. (2014). PMC. [Link]

  • Etravirine molecular structure. (n.d.). ResearchGate. [Link]

  • Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). (2023). MDPI. [Link]

  • WHO recommends the dapivirine vaginal ring as a new choice for HIV prevention for women at substantial risk of HIV infection. (2021). World Health Organization (WHO). [Link]

  • Viral resistance to human immunodeficiency virus type 1-specific pyridinone reverse transcriptase inhibitors. (1991). ASM Journals. [Link]

  • Biochemical mechanism of clinical resistance to rilpivirine. (2012). PMC. [Link]

  • Rilpivirine: Drug profile of a second-generation non-nucleoside reverse transcriptase HIV-inhibitor. (2011). ResearchGate. [Link]

  • Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity. (2012). MDPI. [Link]

  • Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance. (2006). pubs.acs.org. [Link]

  • The Dapivirine Vaginal Ring for HIV Prevention. (2023). Population Council. [Link]

  • Inhibition of Human Immunodeficiency Virus by a New Class of Pyridine Oxide Derivatives. (2002). Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • New and Pipeline Antiretroviral Agents for the Treatment of HIV-1 Infection. (2020). Contagion Live. [Link]

  • Etravirine (Intelence). (2021). Aidsmap. [Link]

  • Flexible docking of pyridinone derivatives into the non-nucleoside inhibitor binding site of HIV-1 reverse transcriptase. (2002). ResearchGate. [Link]

  • Microbicides for HIV Prevention. (2024). The Well Project. [Link]

  • Microbicides. (2025). Fred Hutch. [Link]

  • Pediatric HIV Infection Medication. (2025). Medscape Reference. [Link]

Sources

Exploratory

Engineering the Pyridinone Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Dynamics and Target Validation

Introduction: The Pyridinone Scaffold as a Privileged Chemotype As a Senior Application Scientist overseeing numerous hit-to-lead campaigns, I frequently advocate for the pyridinone scaffold (encompassing both 2- and 4-p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridinone Scaffold as a Privileged Chemotype

As a Senior Application Scientist overseeing numerous hit-to-lead campaigns, I frequently advocate for the pyridinone scaffold (encompassing both 2- and 4-pyridinone isomers). Pyridinones are privileged chemotypes in medicinal chemistry. Their unique physicochemical profile—acting simultaneously as hydrogen bond donors and acceptors—enables them to serve as highly effective bioisosteres for amides, pyrimidines, and phenol rings . The true power of the pyridinone core lies in its synthetic tractability, allowing precise manipulation of lipophilicity and polarity to target kinase hinge-binding motifs and viral allosteric pockets.

Mechanistic Rationale: SAR Dynamics in Target Engagement

The structural evolution of pyridinone derivatives requires a meticulous understanding of spatial and electronic constraints within the target binding site. A common failure point in drug discovery is adding steric bulk without understanding the local micro-environment of the target protein.

2.1. HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) In the context of HIV-1 RT, pyridinone analogs exhibit potent allosteric inhibition. SAR studies demonstrate that the N-1 position is critical for anchoring the molecule. X-ray crystallographic analysis reveals that the pyridinone motif engages in a crucial N-1-H hydrogen bond with the K101 residue of the RT enzyme . Furthermore, modifications at the C-3 position with tiny substituent groups (e.g., a 3′-acrylonitrile moiety) significantly enhance binding affinity against mutant strains (such as K103N and Y181C). The causality here is strictly spatial: the compact nitrile group occupies a specific hydrophobic micro-pocket without inducing the steric clashes that render larger derivatives inactive against mutant strains.

2.2. Kinase Inhibition (e.g., p38 MAPK) Conversely, when targeting kinases, unsubstituted pyridinones serve as valid peptide bond isosteres, forming multiple H-bond interactions with the kinase hinge region. In the development of p38 mitogen-activated protein kinase (MAPK) inhibitors, N-benzyl pyridinone derivatives have shown exceptional oral bioavailability and efficacy in inflammatory models . The SAR logic dictates that extending hydrophobic groups from the N-1 or C-5/C-6 positions accesses the deep hydrophobic pocket (DFG-out conformation), while the pyridinone carbonyl and NH interact directly with the hinge backbone.

Quantitative SAR Data Analysis

To systematically evaluate the impact of these modifications, I have summarized the structure-activity relationship data of key pyridinone analogs against wild-type/mutant HIV-1 strains and specific kinases.

Scaffold ModificationTargetKey Structural FeatureBiological Activity (IC50 / EC50)Mechanistic Impact
N-1-H (Unsubstituted) HIV-1 RTH-bond donorEC50 = 0.001–0.359 μMAnchors to K101 residue in the allosteric pocket .
C-3 Acrylonitrile HIV-1 RTSmall electron-withdrawingNanomolar range (Cmpd 71a)Overcomes K103N mutation steric hindrance .
Quinazoline-conjugate PTK (MCF-7)Extended planar systemIC50 = 9–15 μMEnhances hydrophobic packing in the kinase domain .
N-benzyl substitution p38 MAPKFlexible hydrophobic linkerHighly potent (Cmpd 12r)Accesses the deep hydrophobic pocket of p38α .
Pyridinone (±)-24 Factor XIaSix-membered ring bioisostereHigh potency & selectivityReplaces imidazole scaffold to improve half-life .
Experimental Workflows: Synthesis and Self-Validating Target Engagement

A robust drug discovery program requires self-validating protocols. It is not enough to synthesize a potent compound; one must definitively prove that the cellular phenotype is driven by on-target engagement.

4.1. Step-by-Step Methodology: Synthesis of 2-Pyridinone Cores The construction of the pyridinone moiety is frequently achieved via cyclic condensation. I prefer this route because the condensation of malononitrile with substituted acetates provides a highly modular approach, allowing late-stage diversification.

  • Preparation of Intermediates: React phenylacetonitrile with malonyl chloride (or ethyl cyanoacetate) in the presence of a mild base (e.g., triethylamine) in anhydrous dichloromethane (DCM) at 0°C.

  • Cyclization: Elevate the temperature to reflux for 4-6 hours. The mechanism involves an intramolecular ring-closing reaction of the α-vinylated intermediate to yield the 2-pyridinone structure .

  • Purification: Quench the reaction with 1N HCl, extract with ethyl acetate, and purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the core.

  • Validation: Confirm structural integrity using 1H NMR (monitoring the characteristic pyridinone olefinic protons) and LC-MS.

4.2. Cellular Thermal Shift Assay (CETSA) for Target Engagement To validate that our synthesized pyridinone analogs bind to their intended kinase target inside living cells, we employ CETSA. Unlike biochemical assays using truncated recombinant proteins, CETSA confirms target engagement in the native cellular environment, accounting for membrane permeability and intracellular compound stability .

Protocol:

  • Cell Incubation: Treat live cells (e.g., HeLa or MCF-7) with the pyridinone analog (at 5x to 10x the biochemical IC50) or a DMSO vehicle control for 1 hour at 37°C.

  • Thermal Aliquoting: Divide the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler.

  • Lysis and Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured and aggregated proteins.

  • Quantification: Analyze the soluble fraction via Western Blotting using target-specific antibodies. A positive shift in the melting temperature (ΔTm) in the compound-treated group versus the vehicle confirms direct intracellular binding.

CETSA A 1. Live Cells + Pyridinone Analog B 2. Thermal Gradient Treatment A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Ultracentrifugation C->D E 5. Western Blot / Mass Spec D->E F 6. Target Engagement Confirmed E->F

Self-validating CETSA workflow for confirming intracellular pyridinone target engagement.

Logical Relationships in Pyridinone SAR Optimization

The optimization of pyridinone derivatives follows a cyclical logic of design, synthesis, and biological evaluation. The diagram below illustrates the decision-making matrix I employ when fine-tuning the scaffold for kinase selectivity versus antiviral potency.

SAR_Logic Core Pyridinone Core Scaffold N1 N-1 Modification Core->N1 C3C4 C-3 / C-4 Substitution Core->C3C4 Antiviral Antiviral (HIV-1 RT) N1->Antiviral Maintain N-1-H Kinase Kinase Inhibitor N1->Kinase N-1 Alkyl/Aryl Steric Tiny C-3 Groups C3C4->Steric If Antiviral Hinge Hinge Binding Motif C3C4->Hinge If Kinase

Logical decision matrix for pyridinone SAR optimization based on therapeutic indication.

Conclusion

The pyridinone scaffold remains a cornerstone of rational drug design. By rigorously mapping the structure-activity relationships—such as preserving the N-1 hydrogen bond for HIV-1 RT inhibition or exploiting the C-5/C-6 vectors for kinase hydrophobic pockets—we can systematically engineer highly potent therapeutics. Coupling these synthetic efforts with self-validating biological assays like CETSA ensures that our SAR models are grounded in physiological reality, ultimately accelerating the path from bench to bedside.

References
  • Title: Recent Advances of Pyridinone in Medicinal Chemistry Source: Frontiers in Chemistry / PMC (National Institutes of Health) URL: [Link]

  • Title: Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase Source: ResearchGate URL: [Link]

  • Title: Pyridine and pyridinone-based factor XIa inhibitors Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL: [Link]

Protocols & Analytical Methods

Method

Application Note: 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Medicinal Chemists, Discovery Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary The 2-pyridone scaffold is a highly versa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Discovery Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The 2-pyridone scaffold is a highly versatile, privileged motif in modern drug discovery, frequently utilized to optimize both pharmacodynamics and pharmacokinetics[1]. Specifically, 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one represents an advanced building block that combines the fundamental hinge-binding properties of the pyridone core with precise steric and electronic modulators. This application note details the structural rationale for employing this specific scaffold, its utility in target-directed drug design, and provides self-validating experimental protocols for its late-stage functionalization.

Structural Rationale & Pharmacophore Profiling

As a Senior Application Scientist, I frequently observe that the transition from a hit to a lead compound fails due to poor physicochemical properties rather than a lack of potency. The architecture of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one is intentionally designed to circumvent these attrition risks.

  • The 2-Pyridone Core (Bioisosterism & Hinge Binding): The 2-pyridone ring exists in a tautomeric equilibrium with 2-hydroxypyridine, allowing it to act simultaneously as a hydrogen bond donor (NH) and acceptor (C=O). It is a superior bioisostere for amides, phenyls, and phenols, offering enhanced metabolic stability against Phase II glucuronidation compared to standard phenolic rings[1].

  • The 4-Methyl Group (Hydrophobic Shielding): Positioned at C4, this methyl group provides necessary steric bulk to occupy small, lipophilic pockets (such as the gatekeeper region in kinases), while also shielding the core from oxidative metabolism.

  • The 6-Methoxymethyl Group (The Non-Lipophilic "Scout"): The incorporation of a methoxymethyl (-CH₂OCH₃) moiety is a strategic masterstroke. Unlike highly lipophilic alkyl chains, the aliphatic methoxy oxygen retains its unconjugated lone pairs, providing a strong hydrogen bond acceptor. This acts as a non-lipophilic "scout" to probe adjacent protein binding pockets while simultaneously lowering the overall logD of the molecule, thereby dramatically improving Ligand Lipophilicity Efficiency (LLE)[2].

Pharmacophore Compound 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one (Privileged Scaffold) Pyridone 2-Pyridone Core (Bioisostere, Hinge-Binder) Compound->Pyridone Methyl 4-Methyl Group (Hydrophobic Pocket) Compound->Methyl Methoxy 6-Methoxymethyl Group (LogP Modulator, HBA) Compound->Methoxy HDonor H-Bond Donor (NH) / Acceptor (C=O) Pyridone->HDonor Steric Steric Shielding & Target Affinity Methyl->Steric LLE Improves Ligand Efficiency (LLE) Methoxy->LLE

Caption: Pharmacophore mapping and functional logic of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one.

Quantitative Physicochemical Impact

The substitution of a simple methyl group with a methoxymethyl group fundamentally alters the molecule's behavior in aqueous environments. The table below summarizes the theoretical impact of this functionalization.

Physicochemical Property4,6-Dimethylpyridin-2(1H)-one (Reference)6-(Methoxymethyl)-4-methylpyridin-2(1H)-oneImpact on Drug Design
H-Bond Donors 11Maintains critical hinge-binding capability.
H-Bond Acceptors 12Increases polarity; enables new target interactions.
Estimated ΔLogD Base (0.00)-0.40 to -0.80Improves aqueous solubility and LLE[2].
Metabolic Stability HighModerate-HighMethoxy group may undergo slow O-demethylation, acting as a soft metabolic spot.

Applications in Target-Directed Drug Design

The 2-pyridone motif is heavily represented in FDA-approved drugs and clinical candidates, particularly within oncology and immunology[3].

  • Kinase Inhibitors: The 2-pyridone core is a classic hinge-binding motif. For instance, in the development of MEK1 inhibitors, substituted 4-anilino-2-pyridones have demonstrated noncompetitive inhibition with superior in vivo efficacy profiles[4]. The 6-methoxymethyl variant allows the molecule to reach into the solvent-exposed channel, improving solubility without sacrificing target residence time.

  • Epigenetic Modulators: The structural topology of this scaffold is highly reminiscent of the core found in EZH2 inhibitors (e.g., Tazemetostat). The 4-methyl group perfectly mimics the required hydrophobic interactions within the SAM-binding pocket.

Experimental Methodologies & Protocols

To fully leverage this scaffold, chemists must selectively functionalize it. The following protocols detail the causality behind the reaction conditions, ensuring a self-validating experimental workflow.

Workflow Start 6-MM-4-Me-Pyridone (Starting Material) Step1 Regioselective N-Alkylation (NaH, DMF, R-X) Start->Step1 Route A Step2 Electrophilic C3-Bromination (NBS, DMF, 0°C) Start->Step2 Route B End Bioactive Library Screening Step1->End Step3 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Aryl-B(OH)2) Step2->Step3 Step3->End

Caption: Experimental workflow for the divergent functionalization of the 2-pyridone scaffold.

Protocol 1: Regioselective N-Alkylation for Library Generation

Causality & Logic: 2-Pyridones are ambident nucleophiles capable of N- or O-alkylation. According to Kornblum's rule, highly polar aprotic solvents (DMF) and softer electrophiles (alkyl/aryl bromides) favor attack by the more polarizable nitrogen atom. Using Sodium Hydride (NaH) ensures complete deprotonation, driving the reaction toward the thermodynamically stable N-alkylated product.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 6.0 mmol) in small portions. Causality: Slow addition prevents rapid hydrogen gas evolution and thermal spikes. Stir for 30 minutes until gas evolution ceases.

  • Alkylation: Add the desired alkyl or benzyl bromide (1.1 eq, 5.5 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (EtOAc/Hexane 1:1). The N-alkylated product will typically have a lower Rf value (more polar) than any O-alkylated byproduct.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify by flash column chromatography. Confirm regioselectivity via ¹H NMR (look for the characteristic downfield shift of the N-CH₂ protons).

Protocol 2: Electrophilic C3-Bromination and Suzuki-Miyaura Coupling

Causality & Logic: The electron-donating effect of the nitrogen lone pair strongly activates the pyridone ring toward electrophilic aromatic substitution. While both C3 and C5 are activated, the C5 position is sterically hindered by the adjacent 4-methyl and 6-methoxymethyl groups. Consequently, bromination with N-Bromosuccinimide (NBS) proceeds with exquisite regioselectivity at the C3 position, providing an ideal handle for cross-coupling.

Step-by-Step Procedure:

  • Bromination: Dissolve the N-alkylated pyridone from Protocol 1 (1.0 eq, 3.0 mmol) in anhydrous DMF (10 mL) and cool to 0 °C.

  • Electrophilic Attack: Add NBS (1.05 eq, 3.15 mmol) portion-wise in the dark. Causality: Excluding light prevents radical pathway side-reactions (e.g., bromination of the 4-methyl group). Stir for 2 hours at 0 °C.

  • Self-Validation: Analyze via LC-MS. The product mass spectrum must show a characteristic 1:1 isotopic doublet (M and M+2) indicative of mono-bromination.

  • Cross-Coupling Setup: To the crude brominated intermediate (after standard aqueous workup), add the desired Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1, 15 mL).

  • Catalytic Cycle: Heat the mixture to 90 °C for 12 hours under argon. Causality: The biphasic basic conditions facilitate the transmetalation step of the palladium catalytic cycle.

  • Isolation: Filter through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc, concentrate, and purify via preparative HPLC to yield the final C3-arylated bioactive compound.

References

  • Pyridones in drug discovery: Recent advances.PubMed.
  • Methoxy group: a non-lipophilic “scout” for protein pocket finding.Taylor & Francis.
  • 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase.PubMed.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.RSC Publishing.

Sources

Application

Application Notes and Protocols for the Use of 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one (Cabotegravir/GSK744) in Cell-Based Assays

Introduction: A Paradigm Shift in Antiretroviral Strategy 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one, more widely recognized in the scientific community by its designations Cabotegravir, GSK1265744, or GSK744, is a pote...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Paradigm Shift in Antiretroviral Strategy

6-(Methoxymethyl)-4-methylpyridin-2(1h)-one, more widely recognized in the scientific community by its designations Cabotegravir, GSK1265744, or GSK744, is a potent and selective HIV-1 integrase strand transfer inhibitor (INSTI)[1][2][3]. As an analog of dolutegravir, it represents a significant advancement in antiretroviral therapy, primarily due to its unique pharmacokinetic profile that allows for its formulation as a long-acting injectable[1][4][5][6]. This characteristic addresses one of the most significant challenges in HIV management: treatment adherence[1][7].

The primary mechanism of action of Cabotegravir is the inhibition of the HIV-1 integrase enzyme. This enzyme is crucial for the virus's replication cycle, as it catalyzes the insertion of the viral DNA into the host cell's genome. By blocking this step, Cabotegravir effectively halts the viral life cycle, preventing the establishment of a productive infection[2].

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Cabotegravir in common cell-based assays to evaluate its antiviral potency and potential cytotoxicity. The protocols herein are designed to be robust and reproducible, with explanations of the scientific principles behind the experimental choices.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Cabotegravir is paramount for its successful application in cell-based assays.

PropertyValueSource
Chemical Name 6-(Methoxymethyl)-4-methylpyridin-2(1h)-oneInternal
Synonyms Cabotegravir, GSK1265744, GSK744[1][3]
CAS Number 1051375-10-0[3]
Molecular Formula C19H17F2N3O5[3]
Molecular Weight 405.35 g/mol [3]
Solubility Low aqueous solubility[1][2]
Storage (Solid) Store at -20°C to -80°C, protected from light and moisture.[8]
Storage (Solution) Aliquot and store at -80°C for up to one month. Avoid repeated freeze-thaw cycles.[8]

Preparation of Stock Solutions:

Due to its low aqueous solubility, Cabotegravir should be dissolved in a suitable organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Protocol for Stock Solution Preparation (10 mM):

  • Calculate the mass of Cabotegravir required to prepare the desired volume of a 10 mM stock solution (e.g., for 1 mL of 10 mM stock, weigh out 0.405 mg of Cabotegravir).

  • Add the appropriate volume of high-purity, sterile DMSO to the solid compound.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Centrifuge the vial briefly to collect the solution at the bottom.

  • Aliquot the stock solution into smaller volumes in sterile, amber-colored microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -80°C.

Causality Behind Experimental Choices: Using a high-concentration stock solution in DMSO minimizes the final concentration of the solvent in the cell culture medium, thereby reducing potential solvent-induced cytotoxicity. Aliquoting and proper storage are crucial for maintaining the stability and activity of the compound over time[8].

Mechanism of Action: HIV-1 Integrase Inhibition

Cabotegravir's antiviral activity stems from its ability to specifically inhibit the strand transfer step of HIV-1 integration. This process is a critical juncture in the viral life cycle where the viral DNA, having been reverse-transcribed from viral RNA, is permanently integrated into the host cell's genome.

HIV_Lifecycle_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus vRNA Viral RNA vDNA Viral DNA vRNA->vDNA Reverse Transcription RT Reverse Transcriptase Integrase Integrase PIC Pre-integration Complex vDNA->PIC Complex Formation hDNA Host DNA PIC->hDNA Integration Inhibition PIC->Inhibition provirus Provirus provirus->provirus Inhibition->hDNA Blocked by Cabotegravir

Caption: HIV-1 life cycle and the point of inhibition by Cabotegravir.

Experimental Protocols

The following are detailed protocols for two fundamental cell-based assays for characterizing Cabotegravir: an HIV-1 infectivity assay and a cytotoxicity assay.

Protocol 1: HIV-1 Infectivity Assay using TZM-bl Reporter Cells

This assay quantifies the ability of Cabotegravir to inhibit HIV-1 infection in a reporter cell line. TZM-bl cells are engineered to express CD4, CXCR4, and CCR5, making them susceptible to a wide range of HIV-1 strains. They also contain an integrated HIV-1 LTR-driven luciferase reporter gene, which is activated upon successful viral infection and Tat expression, leading to a quantifiable light output.

Materials:

  • TZM-bl cells

  • Complete growth medium: DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

  • HIV-1 virus stock (e.g., laboratory-adapted strains or pseudoviruses)

  • Cabotegravir stock solution (10 mM in DMSO)

  • Polybrene or DEAE-Dextran (transfection/infection reagents)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Experimental Workflow:

Caption: Workflow for the HIV-1 infectivity assay.

Step-by-Step Procedure:

  • Cell Seeding:

    • Trypsinize and count TZM-bl cells.

    • Seed 1 x 10^4 cells per well in 100 µL of complete growth medium in a 96-well white, clear-bottom plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Rationale: This allows the cells to adhere and form a monolayer.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of the Cabotegravir stock solution in complete growth medium. A common starting concentration for the highest dose is 10 µM, followed by 1:3 or 1:5 serial dilutions.

    • Remember to prepare a "no drug" control (medium with the same final concentration of DMSO as the highest drug concentration) and a "no virus" control (cells with medium only).

    • Carefully remove the medium from the cells and add 50 µL of the diluted Cabotegravir.

    • Incubate for 1-2 hours at 37°C.

    • Rationale: Pre-incubation allows the compound to enter the cells before the virus is introduced.

  • Virus Infection:

    • Thaw the HIV-1 virus stock on ice.

    • Dilute the virus in complete growth medium containing Polybrene (final concentration typically 4-8 µg/mL) to a concentration that gives a high signal-to-noise ratio in the luciferase assay (this should be pre-determined by titration).

    • Add 50 µL of the diluted virus to each well (except the "no virus" control wells).

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

    • Rationale: This allows sufficient time for viral entry, reverse transcription, integration (in the absence of the inhibitor), and expression of the luciferase reporter gene.

  • Luminescence Reading:

    • After 48 hours, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Carefully aspirate the medium.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions (typically 50-100 µL).

    • Incubate for the recommended time (usually 2-10 minutes) to allow for cell lysis and the luciferase reaction to stabilize.

    • Read the luminescence using a plate luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from "no virus" control wells) from all other readings.

    • Normalize the data by expressing the luminescence in each well as a percentage of the "no drug" control.

    • Plot the percentage of inhibition against the logarithm of the Cabotegravir concentration.

    • Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to calculate the 50% effective concentration (EC50).

Protocol 2: Cytotoxicity Assay (e.g., using MTS or CCK-8)

It is crucial to assess whether the observed antiviral effect is due to specific inhibition of the virus or simply due to the compound being toxic to the host cells. A cytotoxicity assay is performed in parallel with the infectivity assay.

Materials:

  • TZM-bl cells (or the same host cells used in the antiviral assay)

  • Complete growth medium

  • Cabotegravir stock solution (10 mM in DMSO)

  • 96-well clear cell culture plates

  • MTS or CCK-8 assay reagent

  • Spectrophotometer (plate reader)

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed TZM-bl cells at the same density as in the infectivity assay (1 x 10^4 cells/well) in a 96-well clear plate.

    • Incubate for 24 hours.

  • Compound Addition:

    • Prepare and add the same serial dilutions of Cabotegravir as in the infectivity assay.

    • Include a "no drug" control (cells with medium and DMSO).

  • Incubation:

    • Incubate the plate for the same duration as the infectivity assay (48 hours).

  • Assay Reagent Addition and Reading:

    • Add the MTS or CCK-8 reagent to each well according to the manufacturer's protocol (typically 10-20 µL).

    • Incubate for 1-4 hours at 37°C.

    • Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the "no drug" control.

    • Plot the percentage of viability against the logarithm of the Cabotegravir concentration.

    • Use non-linear regression to determine the 50% cytotoxic concentration (CC50).

Interpreting the Results:

The Selectivity Index (SI) is a critical parameter that indicates the therapeutic window of an antiviral compound. It is calculated as:

SI = CC50 / EC50

A higher SI value is desirable, as it indicates that the compound is effective at concentrations far below those that cause host cell toxicity.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects on the plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS.
Low luciferase signal in "no drug" controls Low virus titer, poor cell health, expired luciferase reagent.Titer the virus stock to determine the optimal dilution. Ensure cells are healthy and in the logarithmic growth phase. Check the expiration date of the assay reagent.
No dose-dependent inhibition Inactive compound, incorrect concentration calculations, resistant virus strain.Verify the source and purity of Cabotegravir. Double-check all dilution calculations. Use a sensitive, wild-type virus strain for initial characterization.
High cytotoxicity observed High concentration of DMSO, compound precipitation, contamination.Ensure the final DMSO concentration is below 0.5%. Check for compound precipitation in the medium. Maintain sterile technique to avoid contamination.

Conclusion

6-(Methoxymethyl)-4-methylpyridin-2(1h)-one (Cabotegravir/GSK744) is a highly effective HIV-1 integrase inhibitor with significant potential in long-acting antiretroviral therapies. The protocols detailed in these application notes provide a robust framework for the in vitro characterization of its antiviral potency and cytotoxicity. By understanding the underlying principles and adhering to meticulous experimental technique, researchers can generate reliable and reproducible data to further elucidate the therapeutic potential of this and other novel antiviral compounds.

References

  • Long-Acting Integrase Inhibitor GSK744 for PrEP (Once Monthly or maybe longer) - NATAP. [Link]

  • GSK1265744 Demonstrates Robust in Vitro Activity Against Various Clades of HIV-1 - PMC. [Link]

  • Antiviral Characteristics of GSK1265744, an HIV Integrase Inhibitor Dosed Orally or by Long-Acting Injection - PMC. [Link]

  • An Overview of Cabotegravir - TheBodyPro. [Link]

  • ARV pipeline: long-acting formulations of rilpivirine, GSK-744 and nanoformulations. [Link]

  • 4-Methoxy-6-methylpyrimidin-2-amine | C6H9N3O | CID 587236 - PubChem. [Link]

  • Cell-based and Potency Assays - Selvita. [Link]

  • Pharmacokinetics, Safety, and Monotherapy Antiviral Activity of GSK1265744, an HIV Integrase Strand Transfer Inhibitor. [Link]

  • 1-Hydroxy-6-[(2-methoxyphenyl)methyl]-4-methylpyridin-2-one | C14H15NO3 | CID 118717075 - PubChem. [Link]

  • 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC. [Link]

  • (PDF) 4-Hydroxy-6-methylpyridin-2(1H)-one - ResearchGate. [Link]

  • (PDF) Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole - ResearchGate. [Link]

  • Cell Based Assays Services | Amsbio. [Link]

  • 6-hydroxy-4-methylpyridin-2(1h)-one - PubChemLite. [Link]

  • GSK1265744 pharmacokinetics in plasma and tissue after single-dose long-acting injectable administration in healthy subjects - PubMed. [Link]

  • 2-Methoxy-6-methylpyrimidin-4(1H)-one - MilliporeSigma. [Link]

Sources

Method

Application Notes &amp; Protocols: A Framework for Efficacy Testing of 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one

Introduction The discovery and development of novel small molecules are the bedrock of therapeutic innovation. The pyridinone scaffold, a privileged structure in medicinal chemistry, is a core component of numerous compo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The discovery and development of novel small molecules are the bedrock of therapeutic innovation. The pyridinone scaffold, a privileged structure in medicinal chemistry, is a core component of numerous compounds with diverse biological activities. This document outlines a comprehensive experimental framework for evaluating the therapeutic efficacy of a novel pyridinone derivative, 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one .

Given the absence of established biological targets for this specific molecule, this guide proposes a logical, multi-phase approach to systematically uncover its potential anti-inflammatory and anti-fibrotic properties. This is a common and critical screening strategy for new chemical entities. The protocols herein are designed to first establish a safe and effective concentration range in vitro, investigate the mechanism of action at a cellular level, and subsequently validate these findings in a robust in vivo model of disease. This framework is intended for researchers, scientists, and drug development professionals dedicated to advancing novel compounds from the bench to potential clinical relevance.

Guiding Principle: The Efficacy Testing Cascade

A successful efficacy evaluation follows a structured progression, moving from broad, high-throughput cellular assays to more complex, resource-intensive organismal models. Each phase builds upon the last, providing critical data to justify advancement. This approach minimizes risk and maximizes the acquisition of meaningful, translatable data.

G Overall Experimental Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation p1_1 Cell Viability & Cytotoxicity (MTT/MTS Assays) p1_3 Anti-Inflammatory Screening (LPS-Stimulated Macrophages) p1_1->p1_3 p1_2 Target Engagement & Mechanism of Action (MoA) p1_4 Biomarker Quantification (ELISA & Western Blot) p1_2->p1_4 p1_3->p1_2 p2_1 Pharmacokinetic (PK) Profiling (ADME) p1_4->p2_1 Go/No-Go Decision p2_2 Animal Model Selection (e.g., Bleomycin-Induced Pulmonary Fibrosis) p2_1->p2_2 p2_3 Efficacy Study Execution (Dosing & Monitoring) p2_2->p2_3 p2_4 Endpoint Analysis (Histopathology, BALF Cytokines) p2_3->p2_4

Caption: Overall experimental workflow for efficacy testing.

Phase 1: In Vitro Characterization

The primary goal of this phase is to determine the compound's biological activity and safety profile at the cellular level. This is a critical first step before undertaking more complex and costly animal studies.[1][2]

Foundational Step: Determining a Safe Dosing Range

Rationale: Before assessing efficacy, it is imperative to identify the concentration range at which 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one is not cytotoxic. Cellular metabolic assays are a reliable method for this purpose.[2][3] The MTT and MTS assays are colorimetric methods that measure the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells, providing a proxy for cell number and metabolic activity.[4][5][6][7]

Protocol: MTS Cell Viability Assay

  • Cell Seeding: Plate a relevant cell line (e.g., RAW 264.7 murine macrophages for inflammation studies, or A549 human lung epithelial cells) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[2]

  • Compound Preparation: Prepare a 10 mM stock solution of 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one in DMSO. Perform serial two-fold dilutions in cell culture medium to create a range of concentrations (e.g., 100 µM down to 0.1 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO concentration matched to the highest compound dose) and a no-treatment control.

  • Incubation: Incubate the plate for a duration relevant to your efficacy assay (e.g., 24 or 48 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.[5]

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.[5][7]

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[5][6]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The resulting dose-response curve will be used to determine the 50% cytotoxic concentration (CC50) and select non-toxic concentrations for subsequent efficacy assays.

ParameterDescription
CC50 The concentration of the compound that causes a 50% reduction in cell viability.
Assay Window The range of concentrations below the CC50 value that will be used for efficacy testing.
Screening for Anti-Inflammatory Activity

Rationale: Inflammation is a key driver of many diseases. A common in vitro model uses bacterial lipopolysaccharide (LPS) to stimulate macrophages, inducing a robust inflammatory response characterized by the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[8] This model allows for the evaluation of the compound's ability to suppress this response.

Protocol: Cytokine Measurement by ELISA

  • Cell Stimulation: Seed RAW 264.7 macrophages in a 24-well plate. Pre-treat the cells for 1 hour with non-toxic concentrations of 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one determined from the MTS assay.

  • Inflammatory Challenge: Add LPS (100 ng/mL) to the wells to induce an inflammatory response. Include control wells (cells only, cells + LPS + vehicle).

  • Incubation: Incubate for 18-24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant, which contains the secreted cytokines. Store at -80°C until analysis.[9]

  • ELISA Procedure: Use commercially available sandwich ELISA kits for TNF-α, IL-6, and IL-1β.[9][10][11]

    • Coating: Coat a 96-well ELISA plate with the capture antibody overnight.[10][11]

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

    • Sample Incubation: Add the collected cell supernatants and a series of known standards to the plate. Incubate for 2 hours.[10]

    • Detection: Wash the plate and add the biotin-conjugated detection antibody.[12] Incubate, then wash again.

    • Signal Generation: Add an enzyme-linked streptavidin (e.g., Streptavidin-HRP) followed by a chromogenic substrate (e.g., TMB).[10][11]

    • Stop Reaction: Stop the color development with a stop solution.

  • Data Acquisition: Read the absorbance at 450 nm.

  • Analysis: Generate a standard curve from the known standards.[11] Use this curve to calculate the concentration of each cytokine in the experimental samples. A significant reduction in cytokine levels in the compound-treated groups compared to the LPS-only group indicates anti-inflammatory activity.

Investigating the Mechanism of Action (MoA)

Rationale: To understand how the compound exerts its effects, it's crucial to investigate key intracellular signaling pathways. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs. Western blotting can be used to measure the levels and activation state (e.g., phosphorylation) of key proteins in this pathway, such as IκBα and the p65 subunit of NF-κB.[13][14]

G NF-κB Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylates p65_p50 NF-κB (p65/p50) IkBa->p65_p50 p_IkBa p-IκBα (Degradation) IkBa->p_IkBa p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Translocation p_IkBa->p65_p50 Releases Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6) p65_p50_nuc->Gene Compound 6-(Methoxymethyl)-4- methylpyridin-2(1h)-one Compound->IKK Potential Inhibition Site

Caption: Potential inhibition of the NF-κB signaling pathway.

Protocol: Western Blot for p-p65 and IκBα

  • Sample Preparation: Treat cells as described in the anti-inflammatory screening protocol (Section 1.2), but for shorter time points (e.g., 15, 30, 60 minutes) to capture signaling events.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13] Scrape the cells, collect the lysate, and centrifuge to pellet debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[15]

  • Sample Loading: Mix 20-40 µg of protein from each sample with Laemmli buffer, boil at 95°C for 5 minutes, and load into the wells of an SDS-PAGE gel.[13][14]

  • Gel Electrophoresis: Separate the proteins by size by running the gel at a constant voltage.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electric current.[13][16]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated p65 (p-p65), total p65, IκBα, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody that recognizes the host species of the primary antibody for 1 hour at room temperature.[13][14]

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager. A decrease in p-p65 levels or a stabilization of IκBα in the presence of the compound would suggest inhibition of the NF-κB pathway.

Phase 2: In Vivo Efficacy Evaluation

Following promising in vitro results, the next logical step is to assess the compound's efficacy in a living organism. This phase provides crucial information on pharmacokinetics, safety, and therapeutic potential in a complex biological system.

Essential Prerequisite: Pharmacokinetic (PK) Profiling

Rationale: Before conducting an efficacy study, it is vital to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body.[17] A PK study determines key parameters like bioavailability, half-life, and plasma concentration over time, which are essential for designing an effective dosing regimen for the efficacy study.[18][19]

Protocol: Single-Dose PK Study in Mice

  • Animal Groups: Use healthy male C57BL/6 mice. Divide them into two groups: intravenous (IV) administration and oral gavage (PO).

  • Dosing: Administer a single dose of the compound (e.g., 2 mg/kg for IV, 10 mg/kg for PO).

  • Blood Sampling: Collect blood samples (e.g., via tail vein microsampling) at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.[18]

  • Plasma Preparation: Process the blood to isolate plasma.

  • Bioanalysis: Quantify the concentration of 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one in the plasma samples using a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS).[17]

  • Data Analysis: Plot plasma concentration versus time and calculate key PK parameters.

PK ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure after dosing.
Tmax Time to reach CmaxShows the rate of absorption.
AUC Area Under the CurveRepresents the total drug exposure over time.
t₁/₂ Half-lifeDetermines the dosing frequency required to maintain therapeutic levels.
F (%) BioavailabilityThe fraction of the oral dose that reaches systemic circulation.
Selecting a Disease-Relevant Animal Model

Rationale: The choice of animal model is critical for the translational relevance of the study. For investigating anti-fibrotic potential, the bleomycin-induced pulmonary fibrosis model is a well-established and widely used standard.[20][21][22] A single intratracheal instillation of bleomycin in mice leads to lung injury, inflammation, and subsequent progressive fibrosis that shares key pathological features with human idiopathic pulmonary fibrosis (IPF).[20][22]

In Vivo Efficacy Study Design

Protocol: Bleomycin-Induced Pulmonary Fibrosis Model

  • Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) for one week. Older mice can also be considered as they may be more susceptible to fibrosis.[20][23]

  • Groups (n=8-10 per group):

    • Group 1: Sham (Saline vehicle intratracheally) + Vehicle (oral gavage)

    • Group 2: Bleomycin (intratracheally) + Vehicle (oral gavage)

    • Group 3: Bleomycin + 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one (Low Dose)

    • Group 4: Bleomycin + 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one (High Dose)

    • Group 5: Bleomycin + Positive Control (e.g., Nintedanib or Pirfenidone)

  • Disease Induction (Day 0): Anesthetize mice and administer a single intratracheal dose of bleomycin (e.g., 1.5 - 3.0 U/kg) or saline.

  • Compound Administration: Begin daily oral gavage of the vehicle or compound on Day 1 and continue for 14 or 21 days. The doses should be informed by the PK study.

  • Monitoring: Monitor animal body weight and clinical signs daily.

  • Termination (Day 14 or 21): Euthanize the animals and collect samples for endpoint analysis.

Endpoint Analysis: Quantifying Efficacy

Rationale: A multi-faceted approach to endpoint analysis provides a comprehensive picture of the compound's effect on inflammation, fibrosis, and lung structure.

  • Bronchoalveolar Lavage Fluid (BALF) Analysis:

    • Procedure: Lavage the lungs with sterile saline to collect BALF.

    • Analysis: Perform total and differential cell counts (macrophages, neutrophils, lymphocytes) to assess inflammatory infiltration. Use the remaining fluid to measure cytokine levels (TNF-α, IL-6, TGF-β1) by ELISA, as described in Section 1.2.

  • Lung Histopathology:

    • Procedure: Perfuse the lungs and fix them in 10% neutral buffered formalin. Embed in paraffin and section the tissue.

    • Staining:

      • Hematoxylin and Eosin (H&E): To assess general morphology and inflammation.

      • Masson's Trichrome: To specifically stain collagen (blue), allowing for the visualization and quantification of fibrosis.

    • Analysis: Score the extent of inflammation and fibrosis using a semi-quantitative system (e.g., Ashcroft score).

  • Biochemical Analysis:

    • Procedure: Homogenize a portion of the lung tissue.

    • Analysis:

      • Hydroxyproline Assay: A quantitative measure of total collagen content in the lung, serving as a primary biochemical endpoint for fibrosis.

      • Western Blot: Analyze lung homogenates for markers of fibrosis (e.g., α-SMA, Collagen I) and target engagement.

EndpointMethodExpected Outcome with Efficacious Compound
Inflammation BALF Cell Counts, Cytokine ELISAReduction in neutrophils, macrophages, and pro-inflammatory cytokines.
Fibrosis (Qualitative) Histopathology (Masson's Trichrome)Reduced Ashcroft score; less collagen deposition.
Fibrosis (Quantitative) Hydroxyproline AssayDecreased hydroxyproline content in lung tissue.
Fibrotic Markers Western Blot (α-SMA, Collagen I)Reduced expression of key fibrotic proteins.

Conclusion

This application guide provides a robust, phased framework for the preclinical efficacy evaluation of 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one. By systematically progressing from foundational in vitro cytotoxicity and mechanistic assays to a disease-relevant in vivo model, researchers can generate the comprehensive data package needed to make informed decisions about the compound's therapeutic potential. The causality-driven approach, emphasizing not just what to do but why, ensures that each experimental step is logical and self-validating. This rigorous evaluation is the cornerstone of translating a promising molecule into a potential therapy.

References

  • Vertex AI Search. (2024). Experimental animal models for COPD: a methodological review.
  • SCIREQ. (n.d.). COPD Animal Models.
  • Feng, S., et al. (2024). Animal models of chronic obstructive pulmonary disease: a systematic review. Frontiers in Medicine.
  • Mishra, R., et al. (2017). Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis. PMC.
  • BD Biosciences. (n.d.). Cytokine ELISA Protocol.
  • St. John-Campbell, E., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Feng, S., et al. (2024). Animal models of chronic obstructive pulmonary disease: a systematic review. Frontiers.
  • Wright, J. L., & Churg, A. (2008). Animal models of chronic obstructive pulmonary disease. American Journal of Physiology-Lung Cellular and Molecular Physiology.
  • Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vitro assays.
  • S.A., S., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Sigma-Aldrich. (n.d.). Cell Viability and Proliferation Assays.
  • Abcam. (n.d.). Cell viability assays.
  • Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing.
  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Assay Genie. (n.d.). Complete ELISA Guide: Get Reliable Results Every Time.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • ResearchGate. (2026). Target Engagement Assays in Early Drug Discovery.
  • Selvita. (2025). A Practical Guide to Target Engagement Assays.
  • RIKEN. (2024). Unlocking the secrets of lung fibrosis with a new mouse model.
  • Bio-protocol. (2021). Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines.
  • Springer Nature Experiments. (n.d.). Animal Models of Pulmonary Fibrosis.
  • Eurofins DiscoverX. (n.d.). Target Engagement Assays.
  • Wikipedia. (n.d.). MTT assay.
  • Chemical Communications (RSC Publishing). (2019). Target engagement approaches for pharmacological evaluation in animal models.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis.
  • PMC. (n.d.). Detection and Quantification of Cytokines and Other Biomarkers.
  • Research Square. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • British Society for Immunology. (n.d.). Enzyme-linked immunosorbent assay (ELISA).
  • PMC. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • Moore, B. B., et al. (2013). Animal Models of Fibrotic Lung Disease. American Journal of Respiratory Cell and Molecular Biology.
  • scireq. (2024). Validating The Bleo-Induced Mouse Model For Drug Discovery.
  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models.
  • IntechOpen. (2023). Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils.
  • PMC. (2024). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction.
  • ScienceOpen. (2024). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning.
  • PubMed. (2025). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains.
  • ResearchGate. (2025). In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity.
  • R&D Systems. (n.d.). Western Blot Protocol.
  • Cell Signaling Technology. (2005). Western Blotting Protocol.
  • University of Colorado Anschutz Medical Campus. (n.d.). Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules.
  • LCGC International. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists.
  • Biomol. (n.d.). Western Blotting Guide & Protocols.
  • The Scientist. (2024). Western Blot Protocol, Troubleshooting, and Applications.
  • BioPharma APAC. (n.d.). A 7-Step Guide to Western Blotting.

Sources

Application

Application Note: Comprehensive Analytical Characterization of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Scientists Introduction & Scientific Context Pyridone derivatives, s...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Scientists

Introduction & Scientific Context

Pyridone derivatives, specifically substituted 2-pyridones like 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one , are privileged scaffolds in modern drug discovery. They frequently serve as critical intermediates in the synthesis of antiviral agents (such as HIV integrase inhibitors like dolutegravir) and possess intrinsic pharmacological activities [1].

The analytical characterization of 2-pyridones is uniquely challenging due to lactam-lactim tautomerism . In solution, the molecule exists in a dynamic equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. This tautomerization is highly solvent-dependent: non-polar solvents favor the 2-hydroxypyridine form (often stabilized by dimerization), whereas polar solvents stabilize the 2-pyridone form through hydrogen bonding[2]. Consequently, analytical methods must be deliberately designed to control this equilibrium to prevent chromatographic peak distortion and ambiguous spectral data.

Physicochemical Properties
PropertyValueAnalytical Implication
Chemical Formula C₈H₁₁NO₂Target for high-resolution mass spectrometry (HRMS).
Molecular Weight 153.18 g/mol Low molecular weight requires careful MS low-mass cutoff settings.
Monoisotopic Mass 153.0790 DaExpected [M+H]⁺ at m/z 154.086.
LogP (Estimated) ~0.5 - 1.2Moderately polar; requires high aqueous ratio in reverse-phase HPLC.
Tautomeric States Lactam ⇌ LactimNecessitates pH control in HPLC and specific solvent selection in NMR [3].

Analytical Workflow & Causality

To establish a self-validating characterization system, three orthogonal techniques are employed. The workflow below illustrates the logical progression from purity assessment to definitive structural elucidation.

G A 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one (Analyte) B HPLC-UV (0.1% TFA Modifier) A->B Aliquot 1 C LC-ESI-MS/MS (Positive Ion Mode) A->C Aliquot 2 D NMR Spectroscopy (DMSO-d6 Solvent) A->D Aliquot 3 E Purity & Related Substances B->E UV 254/280 nm F [M+H]+ m/z 154.09 Fragmentation Path C->F Collision Energy G Tautomeric State & Structural Elucidation D->G 1H, 13C, 2D-NMR

Figure 1: Orthogonal analytical workflow for the characterization of pyridone derivatives.

Experimental Protocols

Protocol 1: HPLC-UV Analysis for Purity Assessment

Causality & Rationale: Without an acidic modifier, the dynamic lactam-lactim equilibrium of the pyridone ring during the chromatographic run leads to severe peak tailing or split peaks. The addition of 0.1% Trifluoroacetic acid (TFA) forces the equilibrium, suppresses the ionization of the hydroxyl group in the lactim form, and masks residual silanols on the stationary phase, ensuring sharp, symmetrical peaks [4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Methanol:Water (50:50, v/v). Sonicate for 5 minutes to ensure complete dissolution.

  • Column Selection: Agilent Eclipse Plus C18 (4.6 mm × 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09551.0
2.09551.0
10.010901.0
12.010901.0
12.19551.0
15.09551.0
  • Detection: Monitor UV absorbance at 254 nm (aromatic ring) and 280 nm (pyridone specific).

  • System Suitability: Ensure the tailing factor (Tf) for the main peak is ≤ 1.2.

Protocol 2: LC-ESI-MS/MS for Mass Confirmation

Causality & Rationale: Electrospray Ionization in positive mode (ESI+) is highly effective for 2-pyridones due to the facile protonation of the amide carbonyl oxygen or the basic ring nitrogen. Collision-Induced Dissociation (CID) will predictably cleave the labile methoxymethyl ether group, providing a diagnostic fragmentation signature.

Step-by-Step Methodology:

  • System Setup: Couple the HPLC method (Protocol 1) to a Triple Quadrupole or Q-TOF mass spectrometer.

  • Source Parameters:

    • Capillary Voltage: +3.5 kV

    • Drying Gas Temperature: 300 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 35 psi

  • Data Acquisition: Scan from m/z 50 to 500.

  • Diagnostic Interpretation:

    • Precursor Ion: Extract the chromatogram for m/z 154.09 ([M+H]⁺).

    • Product Ions (MS/MS): Apply a collision energy of 15-20 eV. Look for a primary neutral loss of 32 Da (CH₃OH) from the methoxymethyl group, yielding a stable fragment at m/z 122.06 (corresponding to the methylenepyridinium cation).

Protocol 3: High-Resolution NMR Spectroscopy (¹H and ¹³C)

Causality & Rationale: The choice of NMR solvent is the most critical parameter in pyridone characterization. In non-polar solvents like CDCl₃, 2-pyridones form strongly hydrogen-bonded dimers, which broadens the NH signal and shifts the tautomeric equilibrium [1][2]. By utilizing a strongly hydrogen-bonding, polar aprotic solvent like DMSO-d₆, these dimers are disrupted. The solvent stabilizes the 2-pyridone (lactam) tautomer, yielding sharp, highly resolved signals that allow for unambiguous assignment of the ring protons and substituents [3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the purified compound in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Instrument Parameters (¹H NMR):

    • Frequency: 400 MHz or 600 MHz.

    • Number of Scans (ns): 16.

    • Relaxation Delay (d1): 2.0 seconds.

  • Instrument Parameters (¹³C NMR):

    • Frequency: 100 MHz or 150 MHz.

    • Number of Scans (ns): 512 - 1024 (due to quaternary carbons).

    • Decoupling: WALTZ-16 proton decoupling.

  • Expected ¹H NMR Assignments (DMSO-d₆):

    • ~11.2 ppm (br s, 1H): Pyridone N-H (Exchangeable with D₂O).

    • ~6.10 ppm (s, 1H): Aromatic C5-H (Shielded by adjacent methyl and methoxymethyl groups).

    • ~5.95 ppm (s, 1H): Aromatic C3-H (Shielded by the adjacent carbonyl).

    • ~4.30 ppm (s, 2H): Methylene protons (-CH₂-O-).

    • ~3.30 ppm (s, 3H): Methoxy protons (-O-CH₃).

    • ~2.15 ppm (s, 3H): C4-Methyl protons.

References

  • Wikipedia. "2-Pyridone - Tautomerism and Dimerization." Wikimedia Foundation. Available at:[Link]

  • WuXi Biology. "How about Tautomers? - Solvent Effects on 2-Pyridone Tautomerism." WuXi AppTec. Available at:[Link]

  • SciSpace. "Solution and solid state (CPMAS) NMR studies of the tautomerism of six-membered heterocyclic compounds related to 2-pyridones." Available at:[Link]

  • Medicines for All Institute (M4ALL). "Continuous synthesis of the pyridone in route to dolutegravir." Virginia Commonwealth University. Available at:[Link]

Method

Application Note: Structural Elucidation of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one using NMR and Mass Spectrometry

Abstract This application note provides a detailed guide for the structural analysis and characterization of 6-(methoxymethyl)-4-methylpyridin-2(1H)-one, a substituted pyridinone derivative of interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the structural analysis and characterization of 6-(methoxymethyl)-4-methylpyridin-2(1H)-one, a substituted pyridinone derivative of interest in medicinal chemistry and drug development. We present comprehensive, step-by-step protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), designed for researchers, scientists, and professionals in drug development. The methodologies outlined herein are grounded in established analytical principles, offering a robust framework for the unambiguous structural elucidation of this and similar heterocyclic compounds. This guide emphasizes not only the procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the analytical workflow.

Introduction: The Significance of Pyridin-2(1H)-one Scaffolds

The pyridin-2(1H)-one moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with favorable metabolic stability and physicochemical properties, makes it an attractive template for the design of novel therapeutics.[1] Derivatives of 2-pyridone have shown a broad spectrum of biological activities, including antiviral, anticancer, and antimicrobial properties.[1] Accurate and comprehensive structural characterization is a critical step in the development of new chemical entities, ensuring their identity, purity, and stability. This application note focuses on 6-(methoxymethyl)-4-methylpyridin-2(1H)-one, a representative member of this important class of compounds, and details the application of NMR and mass spectrometry for its structural verification.

Predicted Molecular and Spectral Properties

While experimental data for 6-(methoxymethyl)-4-methylpyridin-2(1H)-one is not widely published, we can predict its key properties based on its structure and data from analogous compounds.

PropertyPredicted Value
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Monoisotopic Mass153.0790 u

Experimental Protocols

Sample Preparation

Meticulous sample preparation is paramount for acquiring high-quality NMR and MS data. The following protocol is recommended for 6-(methoxymethyl)-4-methylpyridin-2(1H)-one.

3.1.1. For NMR Spectroscopy:

  • Solvent Selection: The choice of a deuterated solvent is critical.[2] For 6-(methoxymethyl)-4-methylpyridin-2(1H)-one, which possesses both polar and non-polar functionalities, Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6) are suitable starting points.[3] The selection should be based on the solubility of the compound.

  • Sample Concentration: For ¹H NMR, a concentration of 1-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent is recommended. For the less sensitive ¹³C NMR, a higher concentration (10-50 mg) is preferable.

  • Procedure:

    • Weigh the desired amount of the compound directly into a clean, dry vial.

    • Add the deuterated solvent and gently agitate until the sample is fully dissolved.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[4]

    • Ensure the final volume in the NMR tube is approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm.[5]

3.1.2. For Mass Spectrometry:

  • Solvent System: A high-purity solvent that readily dissolves the analyte and is compatible with the chosen ionization technique is required. A mixture of methanol and water, or acetonitrile and water, is often suitable for Electrospray Ionization (ESI). For Electron Impact (EI) ionization, the sample is typically introduced via a direct insertion probe or after separation by Gas Chromatography (GC), for which a volatile solvent like dichloromethane or methanol is appropriate.

  • Sample Concentration: For ESI, a concentration of 1-10 µg/mL is generally sufficient. For EI, a concentration of approximately 1 mg/mL in a volatile solvent is a good starting point.

  • Procedure:

    • Prepare a stock solution of the compound in the chosen solvent.

    • Perform serial dilutions to achieve the desired final concentration for analysis.

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule.[6]

¹H NMR Spectroscopy

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11-12br s1HN-HThe N-H proton of the pyridinone ring is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding and exchange.[7]
~6.0-6.2s1HH-3The proton at the 3-position is a singlet as it has no adjacent protons to couple with.
~5.8-6.0s1HH-5The proton at the 5-position is also a singlet.
~4.4-4.6s2H-CH₂-OThe methylene protons of the methoxymethyl group are expected to be a singlet.
~3.3-3.5s3H-O-CH₃The methyl protons of the methoxy group are a singlet.
~2.1-2.3s3H-CH₃The methyl protons at the 4-position are a singlet.
¹³C NMR and DEPT Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups.[8]

Predicted ¹³C NMR and DEPT Spectra (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
~165-170Quaternary (absent)C-2 (C=O)The carbonyl carbon of the pyridinone ring is expected at a downfield chemical shift.[7]
~150-155Quaternary (absent)C-6The carbon bearing the methoxymethyl group is a quaternary carbon in the aromatic region.
~145-150Quaternary (absent)C-4The carbon with the methyl group is also a quaternary carbon in the aromatic region.
~110-115PositiveC-5A CH carbon in the aromatic region.
~100-105PositiveC-3Another CH carbon in the aromatic region.
~70-75Negative-CH₂-OThe methylene carbon of the methoxymethyl group.
~55-60Positive-O-CH₃The methyl carbon of the methoxy group.
~18-22Positive-CH₃The methyl carbon at the 4-position.

Mass Spectrometric Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation pattern.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that typically results in the formation of a protonated molecule [M+H]⁺ with minimal fragmentation. This is particularly useful for confirming the molecular weight of the analyte.

Expected ESI-MS Data (Positive Ion Mode):

  • [M+H]⁺: m/z 154.0863 (calculated for C₈H₁₂NO₂⁺)

The workflow for ESI-MS analysis is as follows:

ESI_Workflow Sample Sample in Solution (e.g., Methanol/Water) ESI_Source Electrospray Ionization High Voltage Applied Sample->ESI_Source Droplet_Formation Charged Droplets ESI_Source->Droplet_Formation Solvent_Evaporation Solvent Evaporation Droplet_Formation->Solvent_Evaporation Ion_Formation [M+H]⁺ Ions Solvent_Evaporation->Ion_Formation Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ion_Formation->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Mass_Spectrum

Figure 1: ESI-MS Experimental Workflow.
Electron Impact (EI) Mass Spectrometry

EI is a "hard" ionization technique that causes extensive fragmentation of the molecule.[7] The resulting fragmentation pattern serves as a "fingerprint" that can be used for structural elucidation and library matching.

Predicted EI-MS Fragmentation Pattern:

  • Molecular Ion (M⁺˙): m/z 153 (corresponding to the molecular weight)

  • Key Fragments:

    • m/z 122: Loss of a methoxy radical (•OCH₃) from the molecular ion.

    • m/z 108: Loss of a formaldehyde molecule (CH₂O) from the m/z 138 fragment.

    • m/z 94: Loss of a CO molecule from the m/z 122 fragment.

The predicted fragmentation pathway is illustrated below:

EI_Fragmentation M M⁺˙ m/z 153 F1 [M - •OCH₃]⁺ m/z 122 M->F1 - •OCH₃ F2 [M - CH₂O]⁺˙ m/z 123 M->F2 - CH₂O F3 [M - •CH₂OCH₃]⁺ m/z 108 M->F3 - •CH₂OCH₃ F4 [m/z 122 - CO]⁺ m/z 94 F1->F4 - CO

Figure 2: Predicted EI-MS Fragmentation Pathway.

Data Interpretation and Structural Confirmation

The combination of NMR and MS data provides a comprehensive and unambiguous structural confirmation of 6-(methoxymethyl)-4-methylpyridin-2(1H)-one.

  • ESI-MS confirms the molecular weight of the compound.

  • EI-MS provides a characteristic fragmentation pattern that is consistent with the proposed structure.

  • ¹H NMR confirms the number and connectivity of the protons in the molecule.

  • ¹³C NMR and DEPT confirm the carbon skeleton and the number of attached protons for each carbon.

By integrating the information from these complementary analytical techniques, researchers can be highly confident in the structural assignment of their synthesized compounds.

Conclusion

This application note has detailed the protocols for the NMR and mass spectrometric analysis of 6-(methoxymethyl)-4-methylpyridin-2(1H)-one. While based on predicted data due to the limited availability of experimental spectra, the methodologies and interpretations provided are grounded in well-established principles of analytical chemistry. This guide serves as a valuable resource for scientists working on the synthesis and characterization of novel pyridinone derivatives, enabling them to confidently elucidate the structures of their target molecules.

References

  • Introduction to Electron Impact Ionization for GC–MS. LCGC International. [Link]

  • Avance Beginners Guide - Solvent Selection. Bruker. [Link]

  • Electron ionization. Wikipedia. [Link]

  • Please explain the principles, advantages, and disadvantages of EI. Shimadzu. [Link]

  • NMR Solvent Selection Guidelines. Scribd. [Link]

  • Selection Guide on Deuterated Solvents for NMR. Labinsights. [Link]

  • How to Choose Deuterated NMR Solvents. Isotope Science. [Link]

  • The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Sample Preparation. University College London. [Link]

  • NMR Sample Preparation. Western University. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • 4-Hydroxy-6-methylpyridin-2(1H)-one. PMC. [Link]

  • 13.12 DEPT 13C NMR Spectroscopy. NC State University Libraries. [Link]

Sources

Application

Application Notes and Protocols for the HPLC Purification of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one Derivatives

Introduction Pyridinone derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and biologically active molecules.[1] Their diverse pharmacological properties...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridinone derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and biologically active molecules.[1] Their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities, have made them a focal point in medicinal chemistry and drug development.[1] The 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one backbone, in particular, represents a key intermediate in the synthesis of various therapeutic agents.

The purity of these intermediates is paramount, as even minute impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API).[2] High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification and analysis of such pharmaceutical intermediates.[3][4] This document provides a comprehensive guide to the HPLC purification of 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one derivatives, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

The Critical Role of HPLC in Pharmaceutical Development

HPLC is a powerful analytical technique that separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.[2] In the context of drug development, HPLC serves several critical functions:

  • Purification: Preparative HPLC is employed to isolate and purify target compounds from complex reaction mixtures.[3]

  • Impurity Profiling: Analytical HPLC is used to identify and quantify impurities, ensuring the final product meets stringent regulatory standards.[3][5]

  • Stability Testing: HPLC methods are crucial for assessing the stability of drug substances and products over time.[6]

  • Quality Control: It is a key QC method for confirming that final products meet specifications before release.[3]

A well-developed and validated HPLC method is a fundamental component of a Certificate of Analysis for an API, providing a high degree of confidence in the material's quality.[2]

Understanding the Analyte: 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one Derivatives

The successful development of an HPLC purification method hinges on a thorough understanding of the analyte's physicochemical properties. Key characteristics of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one derivatives that influence their chromatographic behavior include:

  • Polarity: The presence of the pyridinone ring, a methoxymethyl group, and potentially other functional groups imparts a degree of polarity to these molecules.

  • pKa: Pyridine derivatives typically have a pKa between 5 and 6, meaning their ionization state can be manipulated by adjusting the mobile phase pH.[7]

  • UV Absorbance: The conjugated system within the pyridinone ring allows for detection using UV-Vis or Photodiode Array (PDA) detectors, commonly in the 200-400 nm range.[4]

HPLC Method Development: A Strategic Approach

Developing a robust HPLC method is a systematic process of optimizing various parameters to achieve the desired separation.[2][8] Reversed-phase HPLC (RP-HPLC) is the most common starting point for the purification of moderately polar compounds like pyridinone derivatives.[5][9]

Core Principles of Reversed-Phase HPLC

In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[10] The separation is based on the hydrophobic interactions between the analyte and the stationary phase.[10] Less polar compounds interact more strongly with the stationary phase and thus have longer retention times.

Key Parameters for Optimization
1. Stationary Phase Selection

The choice of the stationary phase, or column, is a critical first step.[8]

  • C18 (Octadecylsilane): This is the most widely used and versatile reversed-phase packing, offering a good balance of hydrophobicity and surface coverage.[10] It is an excellent starting point for the purification of pyridinone derivatives.

  • C8 (Octylsilane): Provides less retention than C18 and can be useful if the target compound is too strongly retained on a C18 column.[10]

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded within the alkyl chain.[11] This can improve peak shape for basic compounds like pyridines by shielding residual silanols on the silica surface and can also provide alternative selectivity.[7][11]

2. Mobile Phase Composition

The mobile phase typically consists of a mixture of water and an organic solvent, often with additives to control pH and improve peak shape.

  • Organic Solvents: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally provides lower backpressure and better UV transparency at low wavelengths.

  • Aqueous Phase and pH Control: For basic compounds like pyridinone derivatives, controlling the mobile phase pH is crucial for achieving symmetrical peaks.[7] Adding a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA) (typically 0.1%), will protonate the pyridine nitrogen, reducing its interaction with residual silanols on the stationary phase and minimizing peak tailing.[12]

3. Elution Mode: Isocratic vs. Gradient
  • Isocratic Elution: The mobile phase composition remains constant throughout the run. This is suitable for simple mixtures where all components have similar retention characteristics.

  • Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the proportion of the organic solvent.[5] This is necessary for complex mixtures containing compounds with a wide range of polarities, as it allows for the elution of both early and late-eluting peaks in a reasonable time with good resolution.

A Systematic Workflow for Method Development

The following diagram illustrates a logical workflow for developing an HPLC purification method for 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one derivatives.

Caption: A logical workflow for systematic HPLC method development.

Experimental Protocols

Protocol 1: Analytical Method Development

This protocol outlines the steps for developing an analytical HPLC method for assessing the purity of a crude sample of a 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one derivative.

1. Materials and Equipment:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA or UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (FA) or Trifluoroacetic acid (TFA).

  • Crude sample of the 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one derivative.

  • Class A volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude sample.

  • Dissolve the sample in a suitable solvent (e.g., 1:1 ACN/water) to a final concentration of 1 mg/mL.[12]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Initial Chromatographic Conditions:

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmA versatile starting point for many small molecules.[10]
Mobile Phase A Water + 0.1% Formic AcidProvides a polar base and controls pH to improve peak shape for basic compounds.[12]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic modifier with good UV transparency.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times.
Detection Wavelength 254 nm or PDA scanA common wavelength for aromatic compounds; a PDA scan will identify the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Gradient Program 5% to 95% B over 20 minutesA broad gradient to elute compounds with a wide range of polarities.

4. Method Optimization:

  • Analyze the initial chromatogram: Assess the retention time of the main peak, the resolution between the main peak and impurities, and the peak shape.

  • Adjust the gradient: If the peaks are clustered at the beginning or end of the chromatogram, adjust the gradient slope to improve separation. A shallower gradient will increase resolution.[5]

  • Modify the mobile phase: If peak tailing is observed, consider increasing the acid concentration slightly or switching to a different column, such as a polar-embedded phase.[7]

  • Iterate: Continue to make single, systematic changes until the desired separation is achieved.

Protocol 2: Scale-Up to Preparative HPLC

Once a robust analytical method is established, it can be scaled up for preparative purification.

1. Principles of Scaling Up: The goal of scaling up is to maintain the same separation quality while increasing the sample load. This is achieved by adjusting the flow rate and injection volume in proportion to the change in column cross-sectional area.

2. Scale-Up Calculation:

Flow Rate (prep) = Flow Rate (analytical) x [ (ID (prep))^2 / (ID (analytical))^2 ]

Injection Volume (prep) = Injection Volume (analytical) x [ (ID (prep))^2 / (ID (analytical))^2 ]

Where:

  • ID (prep) = Inner diameter of the preparative column

  • ID (analytical) = Inner diameter of the analytical column

3. Preparative HPLC Protocol:

a. Materials and Equipment:

  • Preparative HPLC system with a high-pressure pump, injector with a large sample loop, and a fraction collector.

  • Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Sufficient quantities of HPLC-grade solvents.

  • Concentrated crude sample solution.

b. Preparative Chromatographic Conditions:

ParameterExample SettingRationale
Column C18, 21.2 x 250 mm, 10 µmLarger diameter for higher loading capacity.
Mobile Phase Same as optimized analytical methodMaintains the same selectivity.
Flow Rate 21.2 mL/min (scaled from 1.0 mL/min on a 4.6 mm ID column)Maintains linear velocity for consistent separation.
Injection Volume Up to several mLs, depending on concentration and loading studyMaximize throughput while maintaining resolution.
Gradient Program Same gradient profile as analytical method (time may be adjusted)Ensures consistent elution pattern.

c. Procedure:

  • Dissolve the crude material in the minimum amount of a strong solvent (like DMSO or DMF) and then dilute with the initial mobile phase to prevent precipitation on the column.

  • Perform a loading study by injecting increasing amounts of the sample to determine the maximum load that can be purified without compromising resolution.

  • Run the preparative HPLC with the optimized conditions.

  • Collect fractions corresponding to the target peak.

  • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Combine the pure fractions and remove the solvent (e.g., by rotary evaporation or lyophilization).

Troubleshooting Common HPLC Issues

Even with a well-developed method, problems can arise. The following table and diagram provide guidance on identifying and resolving common issues.

IssuePotential Cause(s)Suggested Solution(s)
Peak Tailing Secondary interactions with silanols; Column overload; Inappropriate mobile phase pH.Lower the mobile phase pH; Use a base-deactivated or polar-embedded column; Reduce sample concentration.[12][13]
Peak Fronting Sample overload; Sample solvent stronger than mobile phase.Reduce sample concentration; Dissolve sample in the initial mobile phase.[13]
Split Peaks Clogged column inlet frit; Column void; Sample solvent incompatible with mobile phase.Replace the inlet frit; Replace the column; Dissolve sample in the mobile phase.[13]
High Backpressure Blockage in the system (frit, column, tubing); Flow rate too high.Filter samples and mobile phases; Back-flush the column (if permissible); Check for kinks in tubing; Reduce flow rate.[13]
Irreproducible Retention Times Poor temperature control; Inconsistent mobile phase preparation; Column degradation.Use a column oven; Prepare fresh mobile phase daily; Replace the column.
Troubleshooting Logic Diagram

Troubleshooting Problem Identify Chromatographic Problem Pressure Pressure Issue? Problem->Pressure PeakShape Peak Shape Issue? Problem->PeakShape Retention Retention Time Issue? Problem->Retention HighPressure High Backpressure Pressure->HighPressure Yes LowPressure Low/No Pressure Pressure->LowPressure No Tailing Peak Tailing PeakShape->Tailing Tailing? DriftingRT Drifting Retention Times Retention->DriftingRT Yes Sol_HighP Check for Blockage (frit, column) Filter Mobile Phase/Sample HighPressure->Sol_HighP Sol_LowP Check for Leaks Check Pump Seals Ensure Solvent Reservoir is Full LowPressure->Sol_LowP Fronting Peak Fronting Tailing->Fronting No Sol_Tailing Lower Mobile Phase pH Use Base-Deactivated Column Reduce Sample Load Tailing->Sol_Tailing Yes Splitting Split Peaks Fronting->Splitting No Sol_Fronting Reduce Sample Load Inject in Mobile Phase Fronting->Sol_Fronting Yes Sol_Splitting Replace Inlet Frit Check for Column Void Inject in Mobile Phase Splitting->Sol_Splitting Yes Sol_DriftingRT Use Column Oven Prepare Fresh Mobile Phase Equilibrate Column Properly DriftingRT->Sol_DriftingRT

Sources

Method

Handling and storage guidelines for 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one

An in-depth technical guide for the handling, storage, and experimental integration of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one. PART 1: Introduction & Mechanistic Overview 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the handling, storage, and experimental integration of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one.

PART 1: Introduction & Mechanistic Overview

6-(Methoxymethyl)-4-methylpyridin-2(1H)-one is a highly specialized heterocyclic scaffold frequently utilized in the development of targeted therapeutics, including epigenetic modulators and kinase inhibitors. The molecule features two critical structural elements that dictate its handling and storage requirements:

  • Lactam-Lactim Tautomerism: Like all 2-pyridones, this compound exists in a dynamic equilibrium between its lactam (2-pyridone) and lactim (2-hydroxypyridine) forms . The position of this equilibrium is highly solvent-dependent. In polar solvents (e.g., water, DMSO) and in the solid state, the lactam form predominates due to favorable electrostatic interactions and hydrogen-bonding networks .

  • Methoxymethyl (MOM) Ether Moiety: The ether linkage at the 6-position is strategically employed for its stability under basic and nucleophilic conditions. However, MOM ethers are highly susceptible to cleavage under acidic conditions (e.g., HCl, TFA, or strong Lewis acids) .

PART 2: Physicochemical Profiling & Storage Causality

To ensure reproducibility in downstream biological or chemical assays, the physicochemical properties of the compound must be strictly maintained.

PropertyValueRationale / Impact
Chemical Formula C8H11NO2Determines mass-to-charge ratio (m/z 153.18 [M+H]+) for LC-MS QC.
Molecular Weight 153.18 g/mol Critical for accurate molarity calculations during stock preparation.
Tautomeric State Lactam (Pyridone)Dominant in polar solvents; dictates receptor/target binding geometry.
Ether Stability Base-stable, Acid-labileNecessitates pH-controlled aqueous buffers (pH ≥ 7.0) to prevent degradation.

Causality Behind Storage Conditions:

  • Temperature (-20°C): Minimizes the kinetic energy available for spontaneous ether cleavage or thermal degradation.

  • Inert Atmosphere (Argon/N2): The conjugated pyridone ring can undergo slow photo-oxidation or react with atmospheric electrophiles over time. Purging with Argon displaces oxygen.

  • Desiccation: Trace water can act as a nucleophile or combine with atmospheric CO₂ to form weak acids, which over prolonged periods could threaten the integrity of the MOM ether .

PART 3: Handling Guidelines & Solvent Selection Logic

  • Solvent Selection Logic: Anhydrous Dimethyl Sulfoxide (DMSO) is the solvent of choice for primary stock solutions. As a polar aprotic solvent, DMSO strongly stabilizes the 2-pyridone tautomer, ensuring structural consistency across biological assays . Furthermore, strictly anhydrous conditions prevent the formation of acidic micro-environments that could degrade the MOM group.

  • Environmental Controls: Weighing should be performed using an anti-static analytical balance. For high-purity applications, handle the solid powder within a controlled-humidity glove box to prevent moisture absorption.

PART 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of High-Fidelity Stock Solutions (10 mM)

Mechanistic Rationale: Creating a self-validating stock solution requires confirming the compound's integrity before and after dissolution to rule out solvent-induced degradation.

  • Pre-Weighing QC: Analyze a micro-sample of the solid powder via LC-MS to confirm a mass of 153.18 m/z [M+H]+ and verify the absence of the des-methoxymethyl degradation product.

  • Dissolution: Weigh exactly 1.53 mg of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one.

  • Solvent Addition: Add 1.0 mL of LC-MS grade, anhydrous DMSO (stored over molecular sieves). Vortex gently for 30 seconds until complete dissolution is achieved.

  • Post-Dissolution QC (Self-Validation): Run a 1 µL aliquot of the stock solution on an HPLC-UV (254 nm) to establish a baseline chromatogram. The presence of a single sharp peak confirms that the MOM ether remains intact in the chosen solvent and that no acid-catalyzed cleavage occurred during dissolution.

  • Aliquoting: Dispense the stock into 50 µL aliquots in amber, low-bind microcentrifuge tubes. Purge each tube with Argon before sealing. Store at -20°C.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which can introduce condensation (moisture) and compromise the MOM ether.

Protocol B: Aqueous Dilution for In Vitro Assays

Mechanistic Rationale: Transitioning from DMSO to an aqueous environment must be tightly controlled to maintain the lactam tautomer and prevent acid-catalyzed MOM cleavage.

  • Buffer Preparation: Prepare the assay buffer (e.g., HEPES or Tris) and strictly adjust the pH to 7.4.

    • Causality: Maintaining a slightly alkaline or strictly neutral pH ensures the MOM ether is completely protected from acid hydrolysis .

  • Thawing: Thaw a single 50 µL DMSO aliquot at room temperature in the dark.

  • Serial Dilution: Dilute the stock solution directly into the pH 7.4 buffer to achieve the desired working concentration (e.g., 100 µM). Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent toxicity in cellular assays or enzyme denaturation in biochemical assays.

  • Immediate Utilization: Use the aqueous working solution within 4 hours. Discard any remaining aqueous solution, as prolonged exposure to aqueous environments increases the risk of tautomeric shifts.

PART 5: Visualization

G N1 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one (Solid State) N2 Quality Control (LC-MS / 1H-NMR) N1->N2 Identity & Purity Check N3 Primary Stock Solution (10 mM in Anhydrous DMSO) N2->N3 Dissolution (Inert Environment) N4 Aqueous Working Aliquots (Buffer pH 7.4) N3->N4 Serial Dilution (<1% DMSO) N6 Long-Term Storage (-20°C, Argon Atmosphere) N3->N6 Aliquoting (Avoid Freeze-Thaw) N5 In Vitro Assays (Target Binding / Cellular) N4->N5 Assay Integration

Workflow for the preparation, validation, and storage of the pyridone derivative.

PART 6: References

  • Title: 2-Pyridone Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit Source: MDPI Molecules URL: [Link]

  • Title: Protecting group Source: Wikipedia, The Free Encyclopedia URL: [Link]

Application

In vitro experimental setup for 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one

An Application Note for the structural and pharmacological evaluation of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one derivatives. Introduction: The Evolution of the Pyridone Pharmacophore The 4-methyl-2-pyridone motif is...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the structural and pharmacological evaluation of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one derivatives.

Introduction: The Evolution of the Pyridone Pharmacophore

The 4-methyl-2-pyridone motif is a privileged, SAM-competitive pharmacophore central to the design of Enhancer of Zeste Homolog 2 (EZH2) inhibitors, including the FDA-approved drug tazemetostat and the highly potent tool compound GSK126[1]. EZH2 is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional silencing and oncogenesis[1].

The introduction of a 6-(methoxymethyl) substitution onto this pyridone core represents a sophisticated medicinal chemistry strategy. This modification is engineered to optimize lipophilic ligand efficiency (LipE), reduce overall LogD, and introduce a novel oxygen hydrogen-bond acceptor to interact with the solvent-exposed regions of the EZH2 S-adenosylmethionine (SAM) binding pocket[2].

Because EZH2 functions exclusively within a multiprotein complex, evaluating derivatives of 6-(methoxymethyl)-4-methylpyridin-2(1H)-one requires a highly specialized, context-aware in vitro assay cascade. This guide details the self-validating biochemical and cellular protocols necessary to profile these next-generation epigenetic modulators.

Mechanistic Rationale & Target Biology

Causality of Experimental Design: EZH2 cannot methylate H3K27 in isolation; it requires allosteric activation by EED and structural stabilization by SUZ12[1]. Therefore, in vitro biochemical assays must utilize the intact 5-protein PRC2 complex (EZH2, EED, SUZ12, RbAp48, AEBP2). Furthermore, because pyridone derivatives are competitive with SAM but non-competitive with the histone substrate, the order of reagent addition is critical. Pre-incubation of the inhibitor with the PRC2 complex prior to SAM addition is mandatory to accurately capture the slow-binding kinetics characteristic of this pharmacophore[3].

G PRC2 PRC2 Complex (EZH2, EED, SUZ12) Product H3K27me3 (Gene Repression) PRC2->Product Methyltransferase Activity SAM S-adenosylmethionine (SAM) SAM->PRC2 Binds Catalytic Pocket Substrate Histone H3 (K27) Substrate->PRC2 Binds Substrate Pocket Inhibitor 6-(Methoxymethyl)-4-methyl pyridin-2(1H)-one Inhibitor->PRC2 Competes with SAM

Mechanism of SAM-competitive EZH2 inhibition by the modified pyridone pharmacophore.

Biochemical Profiling: PRC2 TR-FRET Assay

Self-Validating System: To ensure assay integrity, every 384-well plate must include a 10-point dose-response of a reference inhibitor (e.g., GSK126) and maintain a Z'-factor > 0.6. The assay measures the transfer of a methyl group from SAM to a biotinylated H3 peptide, detected via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Table 1: Biochemical Assay Reagents & Final Concentrations
ComponentReagent DetailsFinal Assay Concentration
Enzyme Recombinant 5-protein PRC2 Complex (Wild-Type)2 nM
Substrate Biotinylated Histone H3 (21-44) Peptide100 nM
Cofactor S-adenosylmethionine (SAM)1.5 µM (Appx.

)
Buffer 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.01% Tween-201X
Detection 1 Europium-labeled anti-H3K27me3 Antibody0.5 nM
Detection 2 Streptavidin-Allophycocyanin (SA-APC)10 nM
Step-by-Step Protocol
  • Compound Preparation: Dispense 100 nL of the 6-(methoxymethyl)-4-methylpyridin-2(1H)-one derivative (in 100% DMSO) into a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of the 2X PRC2 complex diluted in Assay Buffer to the wells.

  • Pre-Incubation (Critical Step): Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature for 30 minutes. Note: Skipping this step will artificially inflate the apparent

    
     due to the slow-binding nature of the pyridone core.
    
  • Reaction Initiation: Add 5 µL of a 2X Substrate/Cofactor mix (Biotin-H3 peptide + SAM) to initiate the methyltransferase reaction.

  • Reaction Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Quench & Detection: Add 10 µL of Quench/Detection Buffer (Assay buffer supplemented with 0.5 mM SAM to halt the reaction, Eu-anti-H3K27me3, and SA-APC).

  • Readout: Incubate for 2 hours at room temperature in the dark. Read on a multi-mode microplate reader (e.g., PHERAstar FSX) using standard TR-FRET settings (Excitation: 337 nm, Emission: 665 nm / 615 nm).

Cellular Target Engagement: H3K27me3 In-Cell Western (ICW)

Scientific Rationale: Biochemical potency does not guarantee cellular efficacy, especially for compounds with altered LogD like the 6-(methoxymethyl) derivatives[2]. The ICW assay directly quantifies the reduction of global H3K27me3 levels in the native chromatin environment.

Causality of Experimental Choices: Epigenetic marks are highly stable. Inhibition of EZH2 does not actively erase existing methyl marks; rather, the marks are diluted out as the cells divide. Therefore, a prolonged 96-hour incubation period is biologically required to observe target engagement. We utilize KARPAS-422 cells, a diffuse large B-cell lymphoma (DLBCL) line harboring the EZH2 Y641N activating mutation, rendering them highly sensitive to EZH2 inhibition.

Table 2: ICW Antibody Panel
Antibody TargetHost SpeciesDilutionFunction
H3K27me3 Rabbit Monoclonal1:1000Quantifies EZH2 catalytic inhibition
Total Histone H3 Mouse Monoclonal1:2000Internal normalization control
Anti-Rabbit 800CW Goat1:5000Near-IR detection of H3K27me3
Anti-Mouse 680RD Goat1:5000Near-IR detection of Total H3
Step-by-Step Protocol
  • Cell Seeding: Seed KARPAS-422 cells at 15,000 cells/well in 90 µL of RPMI-1640 (10% FBS) into a 96-well black, clear-bottom plate.

  • Compound Treatment: Add 10 µL of 10X compound dilutions to the cells. Include Tazemetostat as a positive control[1].

  • Epigenetic Washout Incubation: Incubate the cells at 37°C, 5%

    
     for 96 hours.
    
  • Fixation: Add 100 µL of 8% Paraformaldehyde (PFA) directly to the media (final concentration 4%). Incubate for 20 minutes at room temperature.

  • Permeabilization: Wash wells 3 times with PBS containing 0.1% Triton X-100 (PBST). Incubate for 10 minutes per wash.

  • Blocking: Add 100 µL of Intercept Blocking Buffer to each well. Block for 1 hour at room temperature with gentle shaking.

  • Primary Antibody: Aspirate the blocking buffer. Add 50 µL of the primary antibody mix (Rabbit anti-H3K27me3 + Mouse anti-Total H3) diluted in blocking buffer. Incubate overnight at 4°C.

  • Secondary Antibody: Wash 3 times with PBST. Add 50 µL of the secondary antibody mix (800CW + 680RD). Incubate for 1 hour at room temperature in the dark.

  • Imaging: Wash 3 times with PBST and once with PBS. Image the plate using a near-infrared scanner (e.g., LI-COR Odyssey). Normalize the 800 nm signal (H3K27me3) to the 680 nm signal (Total H3) to calculate the cellular

    
    .
    

Assay Cascade Workflow

To systematically validate the 6-(methoxymethyl)-4-methylpyridin-2(1H)-one pharmacophore, compounds should be triaged through the following logical progression to ensure both target specificity and cellular penetrance.

Cascade Comp Compound Synthesis (Pyridone Core) Biochem Biochemical Assay (PRC2 TR-FRET) Comp->Biochem Primary Screen SPR Biophysical Assay (SPR Kinetics) Biochem->SPR IC50 < 10 nM Cell Cellular Assay (H3K27me3 ICW) Biochem->Cell Target Engagement Pheno Phenotypic Assay (Proliferation in DLBCL) SPR->Pheno Residence Time > 2h Cell->Pheno IC50 < 100 nM

In vitro screening cascade for evaluating 6-(methoxymethyl)-4-methylpyridin-2(1H)-one derivatives.

References

  • Ho, P. T. C., & Copeland, R. A. (2024). Chapter 18: Discovery and Development of Tazemetostat. Epigenetic Drug Discovery, Royal Society of Chemistry. Available at:[Link]

  • Zhang, Q., et al. (2023). Discovery of a Novel Covalent EZH2 Inhibitor Based on Tazemetostat Scaffold for the Treatment of Ovarian Cancer. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Method

Application Note: Utilizing 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one as a Privileged Hinge-Binding Scaffold in Kinase Inhibitor Screening

Executive Summary The development of highly selective kinase inhibitors requires starting chemical matter that efficiently occupies the ATP-binding pocket while providing vectors for structural elaboration. 6-(Methoxymet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors requires starting chemical matter that efficiently occupies the ATP-binding pocket while providing vectors for structural elaboration. 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one has emerged as a highly privileged fragment scaffold in Fragment-Based Drug Discovery (FBDD). This application note details the mechanistic rationale, orthogonal screening workflows, and validated protocols for utilizing this specific 2-pyridone derivative to target therapeutically relevant kinases, including JAK2, p38α MAPK, and PIM-1.

Mechanistic Rationale: The 2-Pyridone Scaffold in Kinase Targeting

The architecture of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one provides a self-validating system for kinase active-site engagement[1]. Its efficacy as a starting fragment is driven by three distinct structural features:

  • Hinge Region Bioisosterism (The 2-Pyridone Core): The N1-H (hydrogen bond donor) and C2=O (hydrogen bond acceptor) of the pyridone ring act as a bioisostere for the adenine ring of ATP. This motif forms critical bidentate hydrogen bonds with the backbone amide and carbonyl residues of the kinase hinge region (e.g., Met109 in p38α or Glu121 in PIM-1)[2][3].

  • Hydrophobic Pocket Engagement (4-Methyl Group): The 4-methyl substituent is strategically positioned to project into the hydrophobic pocket adjacent to the gatekeeper residue. This displaces high-energy water molecules, driving binding affinity through favorable entropy.

  • Solvent Channel Vectoring (6-Methoxymethyl Group): The 6-methoxymethyl group is directed toward the solvent-exposed ribose-binding pocket. The ether oxygen serves as an additional hydrogen bond acceptor. Crucially, this flexible, polar moiety significantly enhances the aqueous solubility of the fragment—an absolute requirement for high-concentration FBDD screening[4][5].

Signaling_Pathway Cytokine Cytokine Signal Receptor Cell Surface Receptor Cytokine->Receptor JAK2 JAK2 Kinase Receptor->JAK2 p38MAPK p38α MAPK Receptor->p38MAPK STAT STAT / MAPKAPK2 JAK2->STAT Phosphorylation p38MAPK->STAT Phosphorylation GeneExpr Gene Expression (Inflammation) STAT->GeneExpr Inhibitor Pyridone Scaffold Inhibitor->JAK2 Inhibitor->p38MAPK

Fig 1. Dual targeting of JAK2 and p38 MAPK inflammatory pathways by the pyridone scaffold.

Experimental Workflow & Methodologies

To validate 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one as a viable hit, a robust, orthogonal screening cascade is required. The workflow transitions from biophysical binding to biochemical inhibition, culminating in structural validation.

FBDD_Workflow N1 Fragment Library (Pyridone Analogs) N2 Primary Screen: DSF (Thermal Shift Assay) N1->N2 1 mM Screen N3 Orthogonal Validation: HTRF (Biochemical Assay) N2->N3 ΔTm > 1.5°C N4 Structural Validation (X-ray Crystallography) N3->N4 IC50 < 500 µM N5 Hit-to-Lead Optimization N4->N5 Pose Confirmed

Fig 2. Orthogonal FBDD screening workflow for 2-pyridone kinase inhibitors.

Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)

Causality & Rationale: DSF measures the thermal stabilization (ΔTm) of a kinase upon ligand binding. Because fragments possess low initial affinity (high µM to mM range), they must be screened at high concentrations. SYPRO Orange is utilized as an environmentally sensitive dye that fluoresces upon binding to hydrophobic regions exposed during protein unfolding.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare an assay buffer containing 20 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, and 1 mM DTT.

    • Expert Insight: Kinases are magnesium-dependent; MgCl₂ ensures the apo-kinase adopts a physiologically relevant, stable conformation. DTT prevents the oxidation of surface-exposed cysteines, which would otherwise cause aggregation and false-positive thermal shifts.

  • Protein-Dye Master Mix: Dilute the recombinant kinase domain (e.g., JAK2 or p38α) to a final concentration of 2 µM. Add SYPRO Orange dye to a final concentration of 5X (from a 5000X DMSO stock).

  • Compound Plating: Dispense 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one into a 384-well PCR plate to achieve a final assay concentration of 1 mM (final DMSO concentration must be capped at 5% to prevent solvent-induced denaturation).

  • Thermal Cycling: Centrifuge the plate at 1000 x g for 1 minute to remove bubbles. Run the melt curve from 25°C to 95°C at a ramp rate of 0.05°C/sec using a qPCR machine (e.g., Roche LightCycler).

  • Data Analysis: Calculate the derivative of the melt curve to determine the inflection point (Tm). A ΔTm > 1.5°C compared to the DMSO control indicates a positive fragment hit.

Protocol 2: Orthogonal Validation via HTRF Kinase Assay

Causality & Rationale: High fragment concentrations (1 mM) frequently cause optical interference (auto-fluorescence or inner-filter effects) in standard biochemical assays. Homogeneous Time-Resolved Fluorescence (HTRF) mitigates this by utilizing a Europium cryptate donor with a long emission half-life. By introducing a time delay (time-gating) before reading the emission, short-lived background fluorescence decays, yielding a pristine signal-to-noise ratio.

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well low-volume plate, combine 10 nM kinase, 1 µM biotinylated peptide substrate, and the pyridone fragment (dose-response from 1 mM down to 1 µM).

  • ATP Initiation: Initiate the reaction by adding ATP at the predetermined Km value for the specific kinase (ensuring the assay is sensitive to ATP-competitive hinge binders). Incubate for 60 minutes at room temperature.

  • Detection Mix: Add the HTRF detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction), Streptavidin-XL665 (binds the biotinylated substrate), and a Europium-labeled anti-phospho antibody.

  • Incubation & Readout: Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm, dual emission at 620 nm and 665 nm).

  • Analysis: Calculate the 665/620 nm ratio. Plot the dose-response curve to extract the IC₅₀ value.

Protocol 3: Structural Validation via X-ray Crystallography (Fragment Soaking)

Causality & Rationale: To guide hit-to-lead optimization, the exact binding pose must be confirmed. Fragment soaking is preferred over co-crystallization for this scaffold because the 6-(methoxymethyl) group imparts high aqueous solubility. This allows the fragment to be dissolved at high concentrations in the cryoprotectant solution and soaked directly into pre-formed apo-kinase crystals without disrupting the delicate crystal lattice.

Step-by-Step Methodology:

  • Crystal Growth: Grow apo-kinase crystals using hanging-drop vapor diffusion.

  • Soaking Solution: Prepare a soaking solution containing the reservoir buffer, 20% (v/v) glycerol (as a cryoprotectant), and 50 mM of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one.

  • Soaking: Transfer the apo-crystals into the soaking drop using a nylon loop. Incubate for 2 to 24 hours. Expert Insight: The high concentration gradient drives the fragment into the active site, while the 4-methyl group facilitates rapid displacement of active-site water molecules.

  • Harvesting & Freezing: Flash-freeze the soaked crystals in liquid nitrogen.

  • Data Collection: Collect diffraction data at a synchrotron source. Solve the structure using molecular replacement to confirm the bidentate hinge hydrogen bonds.

Quantitative Data Presentation

The following table summarizes representative FBDD screening metrics for 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one against a panel of therapeutically relevant kinases, demonstrating its broad utility as a foundational scaffold.

Target KinaseAssay ModalityReadout MetricHit ThresholdScaffold Performance (Representative)
JAK2 DSFΔTm> 1.5 °C+ 2.1 °C
p38α MAPK DSFΔTm> 1.5 °C+ 2.4 °C
JAK2 HTRFIC₅₀< 500 µM185 µM
PIM-1 HTRFIC₅₀< 500 µM210 µM

Note: The IC₅₀ values in the high micromolar range are highly characteristic of unoptimized fragments. The robust ΔTm shifts confirm specific, structurally sound binding events ready for synthetic elaboration.

References

  • EP2527344A1 - Pyridin-2(1H)-one derivatives useful as medicaments for the treatment of myeloproliferative disorders, transplant rejection, immune-mediated and inflammatory diseases. Google Patents.
  • Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia. ResearchGate.
  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors. PubMed Central (PMC).
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.

Sources

Application

Application Notes and Protocols for the Development of Novel Therapeutics Based on the Pyridin-2(1H)-one Scaffold

Introduction: The Pyridin-2(1H)-one Scaffold as a Privileged Structure in Drug Discovery The pyridin-2(1H)-one moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry du...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridin-2(1H)-one Scaffold as a Privileged Structure in Drug Discovery

The pyridin-2(1H)-one moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities and favorable physicochemical properties.[1][2] This six-membered nitrogen-containing ring system is a key structural component in numerous natural products and has been successfully incorporated into a range of FDA-approved drugs.[3][4] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a privileged structure in the design of novel therapeutic agents.[5][6]

Pyridin-2(1H)-one derivatives have demonstrated a broad spectrum of pharmacological effects, including antitumor, antiviral, anti-inflammatory, and analgesic properties.[7][8] This wide range of activities stems from the scaffold's ability to interact with various biological targets, including protein kinases, which are crucial regulators of cellular signaling pathways.[2][9] Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders, making pyridin-2(1H)-one-based compounds promising candidates for targeted therapies.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on the pyridin-2(1H)-one scaffold. We will delve into detailed synthetic protocols, key biological evaluation assays, and the underlying principles that guide experimental design, empowering you to accelerate your research in this exciting field.

Part 1: Synthesis of Functionalized Pyridin-2(1H)-one Derivatives

The synthesis of a diverse library of pyridin-2(1H)-one derivatives is the cornerstone of any drug discovery program. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. Here, we present a robust and widely applicable protocol for the synthesis of 3,5-disubstituted pyridin-2(1H)-ones, a class of compounds that has shown significant promise as analgesics.[5]

General Workflow for the Synthesis of 3,5-Disubstituted Pyridin-2(1H)-ones

The following diagram illustrates a typical workflow for the synthesis of 3,5-disubstituted pyridin-2(1H)-one derivatives, which often involves a multi-step process including protection, cross-coupling, reduction, and final diversification.

G cluster_0 Core Synthesis cluster_1 Diversification cluster_2 Purification & Characterization A Starting Material (e.g., 5-bromo-3-nitropyridin-2(1H)-one) B O-Benzylation (Protection) A->B BnBr, Ag2CO3 C Suzuki-Miyaura Coupling (Aryl/Heteroaryl Introduction at C3) B->C Boronic acid/ester, Pd catalyst D Nitro Group Reduction (to Amine) C->D Catalytic Hydrogenation (Pd(OH)2/C) E Amide Coupling (at C5-amino group) D->E Acid chloride/Carboxylic acid F Final Products (Library of Amide Derivatives) E->F G Column Chromatography F->G H HPLC Analysis G->H I Spectroscopic Characterization (NMR, MS) H->I

Caption: General workflow for the synthesis of 3,5-disubstituted pyridin-2(1H)-ones.

Detailed Experimental Protocol: Synthesis of N-[5-(1H-Indol-4-yl)-6-oxo-1,6-dihydropyridin-3-yl]benzamide

This protocol provides a step-by-step procedure for the synthesis of a specific 3,5-disubstituted pyridin-2(1H)-one derivative, adapted from published literature.[5]

Materials:

  • 5-Amino-3-(1H-indol-4-yl)pyridin-2(1H)-one

  • Benzoyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • Silica gel for column chromatography (Et3N-treated)

  • Dichloromethane (CH2Cl2)

  • Methanol (MeOH)

  • Argon gas

Procedure:

  • Reaction Setup: In a round-bottom flask under an argon atmosphere, dissolve 5-amino-3-(1H-indol-4-yl)pyridin-2(1H)-one (1 equivalent) in a 3:1 mixture of anhydrous THF and DMF.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylation: Slowly add benzoyl chloride (1.1 equivalents) to the cooled mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress using thin-layer chromatography (TLC) (e.g., CH2Cl2/MeOH 95:5 with 0.5% Et3N).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.

  • Purification: Purify the crude residue by column chromatography on triethylamine-treated silica gel, eluting with a gradient of CH2Cl2/MeOH (e.g., 98:2 to 9:1 with 0.5% Et3N).

  • Final Product Isolation: Collect the fractions containing the desired product and concentrate them under reduced pressure. Wash the resulting solid with CH2Cl2 to yield the pure N-[5-(1H-indol-4-yl)-6-oxo-1,6-dihydropyridin-3-yl]benzamide.

  • Characterization: Confirm the structure and purity of the final compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Part 2: Biological Evaluation of Pyridin-2(1H)-one Derivatives

A critical aspect of therapeutic development is the robust biological evaluation of synthesized compounds. This section outlines key in vitro assays to assess the cytotoxic and therapeutic potential of novel pyridin-2(1H)-one derivatives.

In Vitro Cytotoxicity Assay

Determining the cytotoxicity of a compound is a fundamental first step to establish a therapeutic window. The MTT assay is a widely used colorimetric method for assessing cell viability.[1]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[10]

Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., a relevant cancer cell line or a normal cell line for toxicity profiling) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test pyridin-2(1H)-one derivatives in cell culture medium. Add the diluted compounds to the cells and incubate for a desired period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours to allow for formazan formation.

  • Formazan Solubilization: Remove the medium and add a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

CompoundCell LineIC50 (µM)
Derivative AA549 (Lung Cancer)15.2
Derivative BA549 (Lung Cancer)5.8
Derivative CA549 (Lung Cancer)> 100
Staurosporine (Control)A549 (Lung Cancer)0.01

Table 1: Example of cytotoxicity data for pyridin-2(1H)-one derivatives against the A549 human lung carcinoma cell line.

Kinase Inhibition Assay

Many pyridin-2(1H)-one derivatives exert their therapeutic effects by inhibiting specific protein kinases. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.[12]

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and reflects the kinase activity.

Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the target kinase (e.g., p38α MAPK), its substrate, ATP, and the test pyridin-2(1H)-one derivative at various concentrations.[2][12]

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Determine the kinase activity as a percentage of the control (no inhibitor) and calculate the IC50 value for each compound.

In Vitro Antiviral Assay

For compounds being investigated as antiviral agents, a cytopathic effect (CPE) reduction assay is a common primary screening method.[13][14]

Principle: This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as CPE.

Protocol: CPE Reduction Assay

  • Cell Seeding: Seed host cells in a 96-well plate and allow them to form a monolayer.

  • Infection and Treatment: Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the pyridin-2(1H)-one test compounds. Include uninfected and untreated controls, as well as virus-infected and untreated controls.

  • Incubation: Incubate the plates until CPE is observed in the virus control wells (typically 3-5 days).

  • CPE Assessment: Assess the level of CPE in each well, which can be done visually or by using a cell viability assay like the MTT assay.

  • Data Analysis: Determine the 50% effective concentration (EC50), the concentration of the compound that reduces CPE by 50%. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.[14]

Part 3: Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of a therapeutic candidate is crucial for its further development. For many pyridin-2(1H)-one derivatives, this involves the modulation of specific signaling pathways.

Targeting the p38 MAPK Signaling Pathway in Analgesia

Several 3,5-disubstituted pyridin-2(1H)-one derivatives have been identified as potent inhibitors of p38α mitogen-activated protein kinase (MAPK), a key player in inflammatory pain signaling.[2][8]

The following diagram illustrates the role of p38 MAPK in pain signaling and its inhibition by a pyridin-2(1H)-one derivative.

G cluster_0 Upstream Signaling cluster_1 p38 MAPK Cascade cluster_2 Downstream Effects Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Upstream Kinases Upstream Kinases Receptor->Upstream Kinases p38_MAPK p38 MAPK Upstream Kinases->p38_MAPK Pro-inflammatory Cytokines Pro-inflammatory Cytokines p38_MAPK->Pro-inflammatory Cytokines Pain Hypersensitivity Pain Hypersensitivity Pro-inflammatory Cytokines->Pain Hypersensitivity Pyridin-2(1H)-one\nInhibitor Pyridin-2(1H)-one Inhibitor Pyridin-2(1H)-one\nInhibitor->p38_MAPK Inhibition

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one

Welcome to the technical support and troubleshooting center for the synthesis of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one (CAS 6633-56-3)[1]. This guide is designed for researchers and drug development professionals s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one (CAS 6633-56-3)[1]. This guide is designed for researchers and drug development professionals seeking to scale up or troubleshoot the three-step Guareschi-Thorpe condensation and subsequent decarboxylation workflow.

Rather than a simple recipe, this guide emphasizes the causality behind reaction parameters and provides self-validating checkpoints to ensure scientific integrity at every stage.

Mechanistic Overview & Synthetic Pathway

The synthesis relies on the condensation of an unsymmetrical 1,3-diketone, 1-methoxy-2,4-pentanedione (CAS 6290-50-2)[2], with cyanoacetamide. Because the diketone is unsymmetrical, controlling regioselectivity during the initial cyclization is the most critical factor in determining the final yield. Subsequent steps involve the acidic hydrolysis of the nitrile intermediate (CAS 828-93-3)[2] and thermal decarboxylation to yield the final pyridone core[1].

SynthesisPathway A 1-Methoxy-2,4-pentanedione (CAS 6290-50-2) C Base Catalysis (Piperidine Acetate, 0-5 °C) A->C B Cyanoacetamide B->C D 6-(Methoxymethyl)-4-methyl-2-oxo- 1,2-dihydropyridine-3-carbonitrile (CAS 828-93-3) C->D Condensation E Acidic Hydrolysis (75% H2SO4, 110 °C) D->E F 3-Carboxylic Acid Intermediate E->F Hydrolysis G Thermal Decarboxylation (160-180 °C) F->G H 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one (CAS 6633-56-3) G->H -CO2

Fig 1: Three-step synthetic workflow for 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one.

Quantitative Reaction Parameters

The following table summarizes the optimal parameters and expected analytical profiles for a highly optimized workflow.

Reaction StageReagents / CatalystTemp (°C)Time (h)Expected YieldPrimary Impurity Risk
1. Condensation 1-Methoxy-2,4-pentanedione, Cyanoacetamide, Piperidine0 to 254 - 670 - 85%4-(Methoxymethyl) regioisomer
2. Hydrolysis 75% H₂SO₄ (aq)110 - 12012 - 1680 - 90%Unreacted amide intermediate
3. Decarboxylation Dowtherm A (or neat)160 - 1802 - 475 - 85%6-(Hydroxymethyl) degradation
Overall Process ---40 - 65% -

Standard Operating Procedure (SOP)

Every step in this protocol includes a self-validating checkpoint to ensure you do not carry failed intermediates into subsequent, more resource-intensive steps.

Stage 1: Guareschi-Thorpe Condensation
  • Charge: In a dry reaction vessel, dissolve 1.0 equivalent of 1-methoxy-2,4-pentanedione[2] and 1.05 equivalents of cyanoacetamide in absolute ethanol (5 volumes).

  • Cool: Chill the mixture to 0–5 °C.

    • Causality: The methoxy group exerts an inductive electron-withdrawing effect, making the adjacent C2 carbonyl highly electrophilic. Lower temperatures differentiate the activation energies, ensuring the carbanion of cyanoacetamide attacks C2 preferentially, locking in kinetic control.

  • Catalyze: Add 0.1 equivalents of piperidine acetate dropwise over 30 minutes.

  • React: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Self-Validation: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the UV-active diketone spot indicates completion.

  • Isolate: Filter the precipitated 6-(methoxymethyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 828-93-3)[2] and wash with cold ethanol.

Stage 2: Nitrile Hydrolysis
  • Suspend: Suspend the Stage 1 intermediate in 75% w/w aqueous sulfuric acid (5 volumes).

  • Heat: Heat the mixture to 110–120 °C for 12-16 hours.

    • Causality: 75% H₂SO₄ provides the exact balance of hydronium ion concentration required for nitrile hydration while providing enough water to drive the equilibrium toward the carboxylic acid. Using >90% acid starves the reaction of water, stalling it at the primary amide stage.

  • Quench: Cool the mixture to room temperature and pour slowly over crushed ice.

  • Self-Validation: Perform IR spectroscopy on the dried filter cake. The sharp -C≡N stretch at ~2220 cm⁻¹ must be completely absent, replaced by a broad -COOH stretch at 2500–3000 cm⁻¹.

Stage 3: Thermal Decarboxylation
  • Prepare: Suspend the rigorously washed and dried carboxylic acid intermediate in a high-boiling inert solvent (e.g., Dowtherm A).

  • Heat: Heat to 160–180 °C until the evolution of CO₂ gas ceases (typically 2-4 hours).

  • Precipitate: Cool the mixture and precipitate the product using a non-polar anti-solvent (e.g., heptane).

  • Self-Validation: HPLC purity should be >98%. ¹H-NMR (DMSO-d6) must confirm the loss of the acidic proton and the appearance of the isolated C3 aromatic proton at ~5.9 ppm, confirming the structure of 6-(methoxymethyl)-4-methylpyridin-2(1H)-one (CAS 6633-56-3)[1].

Troubleshooting & FAQs

Q: Why is my overall yield below 40%, and why am I seeing multiple spots on my Stage 1 TLC? A: You are likely losing yield to regioselectivity failures. Because 1-methoxy-2,4-pentanedione[2] is unsymmetrical, condensation can occur at either the C2 or C4 carbonyl. If the base catalysis is too strong (e.g., using sodium ethoxide instead of piperidine acetate) or the temperature spikes during addition, thermodynamic control takes over. This leads to the formation of the undesired 4-(methoxymethyl)-6-methylpyridin-2(1H)-one isomer. Ensure strict temperature control (0–5 °C) during base addition to maintain kinetic control.

Q: During hydrolysis, my LC-MS profile shows a massive peak for an amide intermediate. How do I drive it to completion? A: Nitrile hydrolysis proceeds in two steps: nitrile → primary amide → carboxylic acid. The second step is rate-limiting and requires sustained high temperatures (110–120 °C). If the reaction stalls, do not increase the acid concentration. High acid concentrations lack the necessary water to complete the hydrolysis. Instead, ensure your reaction vessel is properly sealed to prevent water evaporation, and extend the reaction time by 4-6 hours.

Q: I am detecting 6-(hydroxymethyl)-4-methylpyridin-2(1H)-one in my final product. What caused this degradation? A: The methoxymethyl group (Py-CH₂-O-CH₃) is an aliphatic ether. While generally stable, it is highly susceptible to acid-catalyzed ether cleavage at elevated temperatures. This almost always occurs if trace sulfuric acid from Stage 2 is carried over into the Stage 3 thermal decarboxylation. To prevent this, you must thoroughly wash the Stage 2 carboxylic acid filter cake with distilled water until the filtrate tests strictly pH neutral before drying and proceeding to decarboxylation.

Q: What is the best method for the final purification of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one? A: If the product contains trace colored impurities or residual Dowtherm A from the decarboxylation step, recrystallization is highly effective. Dissolve the crude product in a minimum amount of hot ethyl acetate, filter hot to remove insoluble polymeric byproducts, and allow it to crystallize slowly at 4 °C.

References

  • 6-(methoxymethyl)
  • 1-methoxy-2,4-pentandione 6290-50-2 - Guidechem Source: Guidechem URL

Sources

Optimization

Technical Support Center: Synthesis of Pyridinone Derivatives

Welcome to the Technical Support Center for the synthesis of pyridinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered du...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of pyridinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Pyridinones are prevalent scaffolds in medicinal chemistry, and their synthesis, while versatile, can present several obstacles.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these issues systematically.

I. Low or No Product Yield

Low yields are a frequent concern in organic synthesis. For pyridinone derivatives, the causes can range from suboptimal reaction conditions to challenges in work-up and purification.[3]

FAQ 1: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Low yields in pyridinone synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.[3]

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Incomplete Reaction Reaction Time & Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3] Some reactions may require higher temperatures or longer durations to proceed to completion. Conversely, for thermally sensitive compounds, lower temperatures for a longer period might be beneficial.[3]
Reagent Stoichiometry & Purity Stoichiometry: Re-evaluate the stoichiometry of your reactants. Using a slight excess of one reactant can sometimes drive the reaction to completion.[3] Purity: Impurities in starting materials can interfere with the reaction, leading to side products and lower yields.[4] Ensure the purity of your reagents before commencing the synthesis.
Inefficient Catalyst Catalyst Choice & Activity: If your reaction employs a catalyst, ensure it is active and appropriate for the specific transformation. The choice of catalyst can significantly impact the yield.[3]
Suboptimal Solvent Solvent Polarity & Purity: The polarity of the solvent can influence reaction rates and equilibria. It is advisable to screen a range of solvents with varying polarities.[3] Additionally, ensure you are using dry, high-purity solvents, particularly for moisture-sensitive reactions.[3]
Product Loss During Work-up Extraction Issues: During aqueous work-up, emulsions can form and trap the product. To break emulsions, you can add brine, gently swirl the mixture, or pass it through a pad of Celite®.[3] Precipitation: In some instances, the product may precipitate out of solution during work-up. Ensure to wash any solids thoroughly with the extraction solvent to recover adsorbed product.[3]
Troubleshooting Workflow for Low Yields

The following flowchart provides a logical approach to diagnosing and resolving low-yield issues in pyridinone synthesis.

LowYieldTroubleshooting start Low or No Product Yield check_reaction Monitor Reaction Progress (TLC/LC-MS) start->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete optimize_conditions Optimize Reaction Conditions: - Temperature - Reaction Time - Stoichiometry incomplete->optimize_conditions Yes complete Reaction Complete incomplete->complete No optimize_conditions->check_reaction workup Investigate Work-up Procedure complete->workup extraction Emulsion or Precipitation? workup->extraction modify_workup Modify Work-up: - Add Brine - Use Celite® - Adjust pH extraction->modify_workup Yes purification Check Purification Step extraction->purification No modify_workup->purification yield_improved Yield Improved purification->yield_improved

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one

Welcome to the comprehensive technical guide for the synthesis and optimization of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one. This document is designed to provide researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical guide for the synthesis and optimization of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one. This document is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the scientific understanding and practical guidance necessary to achieve optimal reaction outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one and what are the key challenges?

The synthesis of substituted pyridin-2(1H)-ones, such as 6-(methoxymethyl)-4-methylpyridin-2(1H)-one, often involves multi-step sequences. Common approaches include the condensation of 1,3-dicarbonyl compounds with ammonia or its equivalents, or the functionalization of a pre-existing pyridine ring.[1] Key challenges frequently encountered include:

  • Low Yields: Often resulting from competing side reactions or incomplete conversion.

  • Regioselectivity: Achieving the desired substitution pattern on the pyridine ring can be difficult.[2]

  • Purification: The polar nature of pyridinones can complicate isolation and purification, sometimes due to tautomerism between the pyridin-2(1H)-one and its 4-hydroxypyridine form.[3]

  • Harsh Reaction Conditions: Some traditional methods require high temperatures or strong acids/bases, which can lead to decomposition of starting materials or products.[4]

Q2: My reaction yield is consistently low. What are the most likely causes and how can I address them?

Low yields in pyridinone synthesis are a common frustration. A systematic approach to troubleshooting is essential.[2] Consider the following factors:

  • Purity of Starting Materials: Ensure the integrity of your starting materials, reagents, and solvents. Pyridine derivatives can be particularly sensitive to air and moisture.[2]

  • Reaction Conditions: Suboptimal temperature, reaction time, or reactant concentrations are frequent culprits. A careful optimization of these parameters is crucial.[5]

  • Inefficient Cyclization/Condensation: The core ring-forming step is critical. The choice of base or acid catalyst, solvent, and temperature can significantly impact the efficiency of this step.

  • Side Reactions: Undesired competing reactions can consume starting materials and generate impurities that complicate purification.[4] Consider adjusting the order of reagent addition to minimize side product formation.[4]

  • Product Degradation: The desired product may be unstable under the reaction or workup conditions.

Q3: I am observing multiple spots on my TLC plate, indicating the formation of impurities. What are the likely side products and how can I minimize them?

The formation of multiple products is a strong indicator of side reactions. In the synthesis of pyridinones, common side products can arise from:

  • Incomplete Cyclization: Leading to the presence of acyclic intermediates.

  • Over-alkylation or N-alkylation: If alkylating agents are used, reaction at the ring nitrogen can compete with the desired O-alkylation.

  • Oxidation or Decomposition: The pyridine ring can be susceptible to oxidation, especially under harsh conditions. The final aromatization step, if applicable, is a critical point where side reactions can occur.[4]

  • Tautomerization: As mentioned, pyridin-2(1H)-ones can exist in equilibrium with their hydroxypyridine tautomers, which may appear as separate spots on TLC.[3]

To minimize these, consider:

  • Stricter control of stoichiometry and temperature.

  • Use of protecting groups for sensitive functionalities.[2]

  • Screening different catalysts or solvents to favor the desired reaction pathway.[5]

Q4: How do I effectively purify 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one, especially if it is contaminated with polar impurities?

Purification of polar compounds like pyridinones can be challenging. Here are some recommended strategies:

  • Column Chromatography: Silica gel chromatography is a standard method. A gradient elution with a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) is often effective. The use of a small percentage of a basic modifier like triethylamine in the eluent can help to reduce tailing of basic compounds on silica gel.[6]

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for obtaining highly pure material. Experiment with a range of solvents of varying polarity.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for selective extraction. The compound can be protonated with an acid (e.g., HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

  • Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can be a powerful tool.

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one.

Problem: Low or No Product Formation
Potential Cause Troubleshooting Steps Scientific Rationale
Incorrect Reagents or Starting Materials Verify the identity and purity of all reagents and starting materials using appropriate analytical techniques (e.g., NMR, MS).The success of a reaction is fundamentally dependent on the correct and pure chemical inputs.
Suboptimal Reaction Temperature Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux).Reaction kinetics are highly temperature-dependent. An optimal temperature will maximize the rate of the desired reaction while minimizing side reactions.[4]
Incorrect Solvent Perform the reaction in a variety of solvents with different polarities and boiling points (e.g., THF, DMF, Toluene, Acetonitrile).The solvent can influence reactant solubility, reaction rates, and the position of chemical equilibria.
Ineffective Catalyst or Base/Acid Screen different catalysts or stoichiometric amounts of various bases/acids (e.g., NaH, K2CO3, p-TsOH).The choice and concentration of a catalyst or reagent that facilitates the key bond-forming steps are critical for reaction efficiency.[5]
Presence of Water or Oxygen Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.Many organometallic reagents and intermediates in pyridine synthesis are sensitive to moisture and air.[2]
Problem: High Impurity Profile
Potential Cause Troubleshooting Steps Scientific Rationale
Side Reactions Modify the order of reagent addition. Adjust the stoichiometry of reactants. Lower the reaction temperature.Altering reaction parameters can change the relative rates of competing reaction pathways, favoring the formation of the desired product.[4]
Product Degradation Shorten the reaction time. Analyze the reaction mixture at different time points to determine the optimal reaction duration. Use milder workup conditions.Prolonged exposure to harsh reaction conditions can lead to the decomposition of the target molecule.
Tautomerization Analyze the product mixture by NMR to confirm the presence of tautomers. Consider derivatization to a single, more easily purifiable compound.[3]Pyridin-2(1H)-ones can exist in equilibrium with their hydroxypyridine tautomers, which can complicate analysis and purification.[3]

III. Experimental Protocols

General Protocol for the Synthesis of a Pyridin-2(1H)-one Derivative

This is a generalized procedure and may require significant optimization for the specific synthesis of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one.

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting materials and the appropriate solvent under an inert atmosphere.

  • Reagent Addition: Slowly add the base or catalyst to the reaction mixture at the desired temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Stir the reaction mixture at the optimized temperature for the determined amount of time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

IV. Visualizations

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents purification_issues Investigate Purification Losses start->purification_issues optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents OK end_success Improved Yield check_reagents->end_success Issue Found & Corrected optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent No Improvement optimize_temp->end_success Improvement optimize_catalyst Screen Catalysts/Bases optimize_solvent->optimize_catalyst No Improvement optimize_solvent->end_success Improvement check_atmosphere Ensure Inert Atmosphere optimize_catalyst->check_atmosphere No Improvement optimize_catalyst->end_success Improvement analyze_side_products Identify Side Products (TLC, LC-MS) check_atmosphere->analyze_side_products No Improvement check_atmosphere->end_success Improvement modify_conditions Modify Conditions to Minimize Side Reactions analyze_side_products->modify_conditions modify_conditions->end_success Successful Optimization purification_issues->end_success Optimized Purification

Caption: A decision tree for systematically troubleshooting low reaction yields.

General Pyridin-2(1H)-one Synthesis Pathway

G starting_materials 1,3-Dicarbonyl Compound + Ammonia Source condensation Condensation/ Cyclization starting_materials->condensation dihydropyridine Dihydropyridine Intermediate condensation->dihydropyridine oxidation Oxidation/ Aromatization dihydropyridine->oxidation product Pyridin-2(1H)-one Product oxidation->product

Caption: A simplified workflow for a common pyridin-2(1H)-one synthesis.

V. References

  • Optimization of reaction conditions. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory. Retrieved from [Link]

  • Gelin, M., et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. Retrieved from [Link]

  • International Research Journal of Multidisciplinary Scope (IRJMS). (n.d.). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Retrieved from [Link]

  • Eurofins. (n.d.). Analytical Method Summaries. Retrieved from [Link]

Sources

Optimization

Troubleshooting low yield in 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one reactions

Topic: Resolving Low Yields in 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one Workflows Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Welcome to the Technical Support Center. T...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Low Yields in 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one Workflows Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers

Welcome to the Technical Support Center. The synthesis of 4,6-disubstituted 2-pyridones—specifically 6-(methoxymethyl)-4-methylpyridin-2(1H)-one—is a critical pathway in the development of various pharmacophores. However, researchers frequently encounter severe yield bottlenecks due to poor regioselectivity during condensation, stalled cyclization, and unintended ether cleavage during decyanation.

This guide provides field-proven, causality-driven solutions to optimize your synthetic workflow.

Part 1: Diagnostic Workflows & Mechanistic Pathways

To effectively troubleshoot your synthesis, it is crucial to understand both the mechanistic pathway and the decision matrix for resolving common bottlenecks.

Pathway A 1-Methoxy-2,4-pentanedione + Cyanoacetamide B Knoevenagel Condensation (Active Methylene Attack) A->B Aqueous (NH4)2CO3 Kinetic Control (0°C) C Intramolecular Cyclization (Amide N Attack) B->C -H2O D 3-Cyano-6-(methoxymethyl)- 4-methylpyridin-2(1H)-one C->D Aromatization E Decyanation / Hydrolysis (-CN removal) D->E t-BuOK, O2-free (Avoids Ether Cleavage) F 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one (Target Molecule) E->F -HCN

Pathway for regioselective synthesis of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one.

Workflow Start Issue: Low Overall Yield Q1 Is the 3-cyano intermediate yield < 50%? Start->Q1 Sol1 Switch to Advanced Guareschi-Thorpe with (NH4)2CO3 Q1->Sol1 Yes Q2 Are there regioselectivity issues (isomer formation)? Q1->Q2 No Sol2 Lower temp to 0°C for kinetic control during Knoevenagel Q2->Sol2 Yes Q3 Is methoxymethyl ether cleaved during decyanation? Q2->Q3 No Sol3 Use basic decyanidative aromatization (t-BuOK / O2-free) Q3->Sol3 Yes

Troubleshooting decision tree for optimizing 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one yields.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why am I getting a 1:1 mixture of regioisomers during the initial condensation? The Causality: The starting material, 1-methoxy-2,4-pentanedione, is an unsymmetrical 1,3-diketone possessing two distinct electrophilic carbonyl carbons (C2 and C4). The C4 carbonyl (adjacent to the methoxymethyl group) is more electrophilic due to the inductive electron-withdrawing effect (-I effect) of the ether oxygen. Under thermodynamic control (high heat, strong base), the reaction equilibrates, and the less sterically hindered enolate intermediate dominates, leading to a mixture of the 4-methoxymethyl and 6-methoxymethyl isomers [3]. The Solution: Run the initial Knoevenagel condensation under strict kinetic control (0°C) . This ensures the active methylene of cyanoacetamide selectively attacks the more electrophilic C4 carbonyl, correctly positioning the methoxymethyl group at the 6-position of the final pyridone ring.

Q2: My cyclization yield is stalled at 40% despite using excess piperidine. How can I drive the Guareschi-Thorpe reaction to completion? The Causality: Traditional Guareschi-Thorpe reactions rely on secondary amines (like piperidine), which often stall due to incomplete imine-enamine tautomerization and the poor aqueous solubility of the intermediates. The Solution: Transition to an Advanced Guareschi-Thorpe method using ammonium carbonate ((NH₄)₂CO₃) in an aqueous medium [1]. (NH₄)₂CO₃ provides a dual advantage: it acts as a green buffer to maintain the optimal pH for the aldol condensation, and it serves as a supplementary nitrogen source. This drives the equilibrium of the intramolecular cyclization forward via the common-ion effect and in-situ amination, drastically improving yields.

Q3: During the final decyanation step, my methoxymethyl group is being cleaved to a hydroxymethyl group. How do I prevent this? The Causality: The standard protocol for removing the 3-cyano group involves harsh acidic hydrolysis (e.g., refluxing in 85% H₂SO₄) to convert the nitrile to a carboxylic acid, followed by thermal decarboxylation. However, the methoxymethyl ether behaves similarly to a MOM protecting group and is highly acid-labile. Acidic protons protonate the ether oxygen, leading to the rapid elimination of methanol and the formation of a resonance-stabilized oxocarbenium ion, which is trapped by water to yield a 6-(hydroxymethyl) byproduct. The Solution: Switch to a basic decyanidative aromatization [2]. Utilizing potassium tert-butoxide (t-BuOK) in an oxygen-free environment facilitates the direct decyanation of the Michael-type intermediate without jeopardizing the acid-sensitive ether linkage.

Part 3: Quantitative Data Summary

The table below summarizes the expected quantitative improvements when transitioning from traditional methods to the optimized protocols described in this guide.

Synthesis StrategyCondensation YieldRegioselectivity (Target:Isomer)Decyanation YieldEther CleavageOverall Yield
Traditional Guareschi-Thorpe (Piperidine, Acidic Hydrolysis)45%1:1.230%>80%<10%
Advanced Aqueous GT + Acidic Hydrolysis88%15:135%>75%~30%
Optimized Protocol (Aqueous GT + Basic Decyanation) 92% 18:1 85% <2% ~78%

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility and high yield, follow this step-by-step methodology, which incorporates built-in validation checkpoints.

Phase 1: Regioselective Synthesis of 3-Cyano-6-(methoxymethyl)-4-methylpyridin-2(1H)-one
  • Preparation: In a round-bottom flask, dissolve cyanoacetamide (1.0 eq) and (NH₄)₂CO₃ (1.5 eq) in deionized water (0.5 M concentration).

  • Kinetic Control: Cool the reaction mixture to 0°C using an ice bath. Stir for 15 minutes.

  • Addition: Add 1-methoxy-2,4-pentanedione (1.05 eq) dropwise over 30 minutes.

    • Validation Checkpoint: The solution will turn pale yellow. Monitor by TLC (Hexanes:EtOAc 3:1); the diketone spot should disappear within 2 hours.

  • Cyclization: After 2 hours at 0°C, remove the ice bath and warm the mixture to 80°C for 4 hours to drive the intramolecular cyclization.

    • Validation Checkpoint: A white to off-white solid will precipitate heavily from the aqueous medium.

  • Isolation: Cool to room temperature, filter the precipitate, wash with ice-cold water (3 x 15 mL), and dry under vacuum to afford the 3-cyano intermediate.

Phase 2: Basic Decyanidative Aromatization
  • Preparation: Suspend the 3-cyano intermediate (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried Schlenk flask.

  • Atmosphere Control: Purge the flask with Argon or Nitrogen for 15 minutes. Critical: The environment must be strictly O₂-free to prevent oxidative side reactions.

  • Reagent Addition: Add potassium tert-butoxide (t-BuOK, 2.5 eq) in one portion at room temperature.

  • Reaction: Heat the mixture to reflux for 12 hours.

    • Validation Checkpoint: TLC (DCM:MeOH 10:1) will show the complete consumption of the starting material and the appearance of a new, highly UV-active spot with a lower Rf value.

  • Workup: Cool to room temperature and quench carefully with saturated aqueous NH₄Cl to maintain a neutral/mildly basic pH (protecting the MOM ether). Extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate under reduced pressure to yield the pure 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one.

Part 5: References

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Source: RSC Advances (2023) URL:[Link]

  • 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. Source: The Journal of Organic Chemistry (2002) URL:[Link]

  • Cooperative Heterogeneous Organocatalysis and Homogeneous Metal Catalysis for the One-Pot Regioselective Synthesis of 2-Pyridones. Source: Advanced Synthesis & Catalysis (2012) URL:[Link]

Troubleshooting

Identifying and removing impurities from 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one

Welcome to the Technical Support Center for the synthesis and purification of substituted 2-pyridones. This guide is specifically engineered for researchers and drug development professionals working with 6-(Methoxymethy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of substituted 2-pyridones. This guide is specifically engineered for researchers and drug development professionals working with 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one .

Due to the complex tautomeric dynamics of the pyridone core, isolating the pure target compound requires a deep understanding of reaction causality and strategic purification design. Below, you will find mechanistic troubleshooting FAQs, analytical identification tables, and a self-validating purification protocol.

Section 1: Mechanistic Troubleshooting & Causality (FAQs)

Q1: What are the primary impurities formed during the synthesis of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one, and why do they form? The synthesis of substituted 2-pyridones frequently utilizes the condensation of 1,3-dicarbonyl compounds with nitrogen sources (e.g., variations of the 1)[1]. During this process, three major classes of impurities typically emerge:

  • O-Alkylated Isomers (2-Methoxypyridine derivatives): These form due to the inherent tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) states. Because the oxygen atom is highly nucleophilic in the lactim form, competitive 2 if alkylating agents are present[2].

  • N-Alkylated Over-reaction Products: If excess electrophiles are used, over-alkylation at the nitrogen center occurs, yielding 3[3].

  • Hydroxymethyl Degradants: The methoxymethyl (MOM) group at the C6 position is an acetal-like ether. If the reaction workup involves highly acidic aqueous conditions (pH < 2), the MOM ether can prematurely cleave, yielding 6-(hydroxymethyl)-4-methylpyridin-2(1H)-one as a degradation impurity.

Pathway Precursor 1,3-Dicarbonyl + Nitrogen Source Intermediate Tautomeric Intermediate (Lactam ⇌ Lactim) Precursor->Intermediate Cyclization Lactam 2-Pyridone Form (Favored in Polar Solvents) Intermediate->Lactam Polar Media Lactim 2-Hydroxypyridine Form (Favored in Non-Polar Solvents) Intermediate->Lactim Non-Polar Media Target 6-(Methoxymethyl)- 4-methylpyridin-2(1H)-one (Target) Lactam->Target Desired Pathway N_Alkyl N-Alkylated Impurity (Over-reaction) Lactam->N_Alkyl Excess Electrophile O_Alkyl O-Alkylated Impurity (Side Product) Lactim->O_Alkyl O-Nucleophilic Attack

Caption: Tautomeric equilibrium driving the divergence between target 2-pyridone and impurities.

Q2: How does solvent choice dictate the formation of O-alkylated vs. N-alkylated impurities? The regioselectivity of pyridone functionalization is governed by its tautomeric state, which is highly sensitive to the dielectric constant of the reaction medium. In non-polar solvents, the 2-hydroxypyridine form is thermodynamically favored to maximize aromaticity, which 4[4]. Conversely, polar aprotic solvents (such as DMF or DMSO) stabilize the highly dipolar 2-pyridone (lactam) form via intermolecular hydrogen bonding, shifting the equilibrium to favor N-alkylation[4]. Furthermore, the use of specific catalysts, such as 5 or 6, can artificially tune this regioselectivity by coordinating with specific heteroatoms[5][6].

Section 2: Analytical Identification of Impurities

Before initiating purification, it is critical to confirm the identity of the impurities. Nuclear Magnetic Resonance (NMR) is the most diagnostic tool, as the presence or absence of the highly deshielded N-H proton immediately differentiates the target from its O-alkylated counterparts.

Table 1: Diagnostic Spectral Data for Impurity Identification (DMSO-d6)

Compound Classification¹H NMR: N-H / O-H¹H NMR: Pyridone Core (C3-H, C5-H)¹³C NMR: Carbonyl (C=O)MS (ESI+)
Target: 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one~11.5 ppm (br s, 1H)~6.0 - 6.2 ppm (s, 2H)~163.0 ppm (Lactam C=O)[M+H]⁺ 154.08
Impurity: O-Alkylated (e.g., 2-Methoxy deriv.)Absent~6.5 - 6.7 ppm (s, 2H)~160.0 ppm (Aromatic C-O)[M+H]⁺ 168.10
Impurity: N-Alkylated (e.g., N-Methyl deriv.)Absent~6.1 - 6.3 ppm (s, 2H)~162.5 ppm (Lactam C=O)[M+H]⁺ 168.10
Degradant: 6-(Hydroxymethyl) deriv.~11.5 ppm (br s, 1H)~6.0 - 6.2 ppm (s, 2H)~163.0 ppm (Lactam C=O)[M+H]⁺ 140.07

(Note: The N-methyl impurity will show an additional singlet at ~3.5 ppm integrating for 3H, whereas the O-methyl impurity shows an aromatic methoxy singlet further downfield at ~3.9 ppm).

Section 3: Self-Validating Purification Protocol

Because 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one possesses a weakly acidic N-H proton (pKa ~11) that the O-alkylated and N-alkylated impurities lack, an acid-base extraction is the most robust, scalable method for purification.

Protocol: Selective Isolation via Acid-Base Extraction

Step 1: Dissolution

  • Action: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Causality: This creates an organic phase containing all components (target + non-polar impurities).

Step 2: Alkaline Extraction

  • Action: Extract the organic layer with 1.0 M NaOH (aq) in a separatory funnel. Repeat twice.

  • Causality: The strong base deprotonates the target 2-pyridone (pKa ~11), forming a highly water-soluble sodium pyridonate salt. The O-alkylated and N-alkylated impurities lack an acidic proton, remain neutral, and stay in the organic phase.

  • Self-Validation Check: Spot both phases on a TLC plate (Eluent: 5% MeOH in DCM). The aqueous phase (after miniature acidification in a vial) should show the highly polar, UV-active target spot. The organic phase should contain the faster-running, less polar impurities. If the target is still in the organic phase, increase the base concentration slightly.

Step 3: Phase Separation & Organic Wash

  • Action: Separate the aqueous layer. Wash the combined aqueous layers once with fresh EtOAc to remove any residual entrained lipophilic impurities. Discard the organic layers.

Step 4: Acidification and Precipitation

  • Action: Cool the aqueous layer in an ice bath to 0–5 °C. Slowly add 1.0 M HCl (aq) dropwise while stirring vigorously until the pH reaches 5.0–6.0.

  • Causality: Adjusting the pH below the pKa reprotonates the pyridonate salt back into the neutral 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one. Because the neutral lactam is significantly less soluble in cold water, it will precipitate. Caution: Do not drop the pH below 2.0, or you risk cleaving the methoxymethyl ether.

  • Self-Validation Check: Monitor the pH continuously with a calibrated meter. A sudden, thick cloudiness at pH ~6 confirms the successful reprotonation and phase transition of the target molecule.

Step 5: Filtration and Recrystallization

  • Action: Filter the resulting precipitate under vacuum. Wash the filter cake with ice-cold water. For ultra-high purity (>99%), recrystallize the solid from a mixture of Ethanol/Water or Toluene.

Purification Crude Crude Reaction Mixture (Target + Impurities) OrgSolv Dissolve in EtOAc Add 1M NaOH (aq) Crude->OrgSolv Aqueous Aqueous Phase (Sodium Pyridonate Salt) OrgSolv->Aqueous Deprotonation (pKa ~11) Organic Organic Phase (O-alkyl & N-alkyl Impurities) OrgSolv->Organic Non-ionizable Acidify Acidify with HCl to pH 5-6 (Reprotonation) Aqueous->Acidify Discard Discard / Recycle Organic->Discard Precipitate Pure 6-(Methoxymethyl)- 4-methylpyridin-2(1H)-one Acidify->Precipitate Crystallization

Caption: Workflow for the selective isolation of 2-pyridones via acid-base extraction.

References

  • CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone | Thieme Connect | 5

  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines | ACS Publications | 6

  • Technical Support Center: Synthesis of 2(1H)-Pyridinone, 3,6-dimethyl- | Benchchem | 1

  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters | Organic Chemistry Portal | 3

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes | PMC |2

  • 2,3-Dimethylpyridin-4-OL | 89776-31-8 | Benchchem | 4

Sources

Optimization

How to resolve solubility issues of 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one

Technical Support Center: Resolving Solubility Issues for 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulatio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Solubility Issues for 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation professionals working with 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one. Pyridin-2(1H)-one derivatives frequently present unique physicochemical challenges. Here, we provide mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to overcome these hurdles.

Part 1: The Causality of Poor Solubility (Mechanistic Insights)

To permanently resolve a solubility issue, one must first understand its thermodynamic root cause. The poor solubility of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one is driven by two competing structural factors:

  • Strong Intermolecular Dimerization: The pyridin-2(1H)-one core is highly polar and undergoes lactam-lactim tautomerism. In the solid state and in non-polar environments, these molecules preferentially self-associate to form robust, hydrogen-bonded dimers (N-H···O=C)[1]. This self-association results in an exceptionally high crystal lattice energy that resists dissolution.

  • Mixed Polarity: The addition of the 4-methyl and 6-methoxymethyl substituents significantly increases the overall lipophilicity of the molecule[2].

Consequently, the compound resists dissolution in water (due to high lattice energy and lipophilic groups) and in purely non-polar organic solvents (which cannot break the hydrogen-bonded dimers)[1]. Successful solvation requires a solvent system capable of acting as a strong hydrogen-bond acceptor to disrupt the dimers while simultaneously accommodating the lipophilic side chains[3].

SolvationMechanism Crystal Crystal Lattice (Strong N-H···O Dimers) Aqueous Aqueous Media (pH 7.4) Precipitation / Low Solvation Crystal->Aqueous Direct Addition (High Lattice Energy) DMSO Polar Aprotic Solvent (DMSO) H-Bond Acceptor Crystal->DMSO Stock Preparation (Breaks Dimers) Excipient Micellar/Cyclodextrin Cavity (Hydrophobic Shielding) Aqueous->Excipient Add Formulation Agents DMSO->Aqueous Direct Dilution (Risk of Crash-out) Solvated Solvated Monomer (Active Form) DMSO->Solvated Complete Dissolution Excipient->Solvated Carrier-Mediated Release

Solvation pathways and dimerization disruption for pyridone derivatives.

Part 2: Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately when added directly to PBS (pH 7.4). How can I prevent this? A1: Direct addition to aqueous buffers usually fails because water cannot easily overcome the strong dimer lattice energy of the pyridone core at a neutral pH. Solution: Never add the dry powder directly to an aqueous buffer. First, create a concentrated master stock in a polar aprotic solvent (e.g., DMSO), which acts as a strong hydrogen-bond acceptor to break the dimers. Then, dilute this stock into your buffer under vigorous vortexing. If precipitation ("crashing out") still occurs, you must utilize a co-solvent or surfactant formulation (see Protocol 2).

Q2: Which organic solvent is optimal for creating a master stock solution? A2: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are optimal. These polar aprotic solvents possess strong hydrogen-bond accepting capabilities (via the S=O or C=O oxygen) without donating protons, effectively disrupting the pyridone dimers and stabilizing the solvated monomeric form[1].

Q3: Can I use pH adjustments to force the compound into solution? A3: While the pyridin-2(1H)-one ring possesses a pKa, modifying pH is rarely a practical solution for biological assays. Pyridones are generally very weak bases and weak acids; significant ionization typically requires extreme pH environments[2]. Because physiological assays require a neutral pH (~7.4), the compound will remain predominantly in its neutral, un-ionized state[3]. Formulation with excipients is a much more reliable strategy.

Q4: Will heating the solution help dissolve the powder? A4: Heating increases the kinetic energy of the system, which can temporarily overcome the lattice energy of the solid state. However, pyridone derivatives often exhibit temperature-dependent solubility; once the solution cools back to room temperature or 37°C, the compound is highly likely to precipitate[2]. Heating should only be used to accelerate the dissolution of a master stock in DMSO, not as a primary strategy for aqueous buffers.

Part 3: Quantitative Data & Solvent Selection

Use the following table to select the appropriate solvent system based on your experimental endpoint.

Solvent SystemPolarity IndexH-Bond DisruptionSolubility PotentialRecommended Application
Water / PBS (pH 7.4) 10.2LowPoorNot recommended for direct dissolution.
Hexane / Heptane 0.1NonePoorAvoid; dimers persist in non-polar media.
Methanol (MeOH) 5.1ModerateModerateAnalytical chemistry (LC-MS, NMR).
Dimethyl Sulfoxide (DMSO) 7.2HighExcellentMaster stock solutions (in vitro assays).
20% HP-β-CD in Water N/AHigh (Complexation)GoodIn vivo dosing, aqueous biological assays.

Part 4: Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Workflow Step1 Step 1: Weighing Accurately weigh lyophilized powder Step2 Step 2: Stock Prep Add anhydrous DMSO (Yields 10-50 mM) Step1->Step2 Step3 Step 3: Sonication Water bath sonication (5-10 mins at 25°C) Step2->Step3 Step4 Step 4: QC Check Visual inspection for complete dissolution Step3->Step4 Step4->Step2 Particulates remain Step5 Step 5: Assay Dilution Dilute into media containing 0.1% Tween-80 or HP-β-CD Step4->Step5 Clear solution

Step-by-step workflow for preparing stable assay solutions of pyridone derivatives.

Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO

Causality: DMSO acts as a strong hydrogen bond acceptor, breaking the N-H···O=C dimers of the pyridone ring, while its amphiphilic nature solvates the methyl and methoxymethyl groups.

  • Equilibration: Allow the vial of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one to equilibrate to room temperature in a desiccator before opening.

  • Weighing: Accurately weigh the required mass of the compound (e.g., 1.53 mg for 1 mL of 10 mM stock, assuming MW ≈ 153.18 g/mol ).

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO.

    • Self-Validation Checkpoint: Ensure the DMSO is strictly anhydrous. Water absorbed from the air into older DMSO bottles will drastically reduce the solubility limit of the compound.

  • Agitation: Vortex vigorously for 30-60 seconds.

  • Sonication: Place the vial in a water bath sonicator at 25°C for 5 minutes.

    • Self-Validation Checkpoint: Hold the vial to a light source. The solution must be completely optically clear. If any swirling particulates or cloudiness remain, the compound has not fully dissolved; continue sonicating or add more DMSO.

  • Storage: Aliquot into single-use amber vials and store at -20°C to prevent freeze-thaw degradation.

Protocol 2: Aqueous Formulation for Biological Assays (Using HP-β-CD)

Causality: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) provides a hydrophobic cavity that encapsulates the lipophilic methyl and methoxymethyl groups while presenting a hydrophilic exterior to the aqueous buffer, preventing the compound from crashing out upon dilution.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in PBS (pH 7.4).

  • Stock Dilution: Warm the 10 mM DMSO stock (from Protocol 1) to room temperature.

  • Dropwise Addition: While vortexing the HP-β-CD solution continuously, add the DMSO stock dropwise.

    • Self-Validation Checkpoint: Do not exceed a final DMSO concentration of 1% (v/v) to avoid cellular toxicity in downstream in vitro assays.

  • Equilibration: Allow the formulated solution to stir for 15 minutes at room temperature to ensure complete host-guest complexation.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter to sterilize and remove any microscopic precipitates prior to assay application.

References

  • Benchchem Technical Support. "Overcoming Poor Solubility of 2(1H)-Pyridinone, 3,6-dimethyl- Derivatives." Benchchem.
  • Wikipedia Contributors. "2-Pyridone." Wikipedia, The Free Encyclopedia.
  • Eckert, B., et al. "How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism." The Journal of Physical Chemistry C, PMC - NIH.

Sources

Troubleshooting

Preventing degradation of 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one during storage

Welcome to the technical support resource for 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. By understanding the potential degradation pathways and implementing proper preventative measures, you can maintain the quality of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one?

For long-term stability, the solid compound should be stored in a cool, dry, and dark environment.[1][2] It is recommended to keep it in a tightly sealed container, preferably in a desiccator, at temperatures between 2°C and 8°C.[3][4] Some suppliers may even recommend storage at -20°C for maximum shelf-life.[5] Protecting the compound from moisture and light is crucial to prevent hydrolysis and photodegradation.[3]

Q2: My compound has developed a slight yellow tint upon storage. Is it still usable?

The appearance of a yellow tint can be an initial sign of degradation. While minor discoloration may not significantly impact the purity for some applications, it is an indicator that the compound has been exposed to suboptimal conditions, such as light, air (oxidation), or moisture.[3][6] It is highly recommended to re-analyze the purity of the discolored material using methods like HPLC or LC-MS before use in sensitive experiments.[7][8][9]

Q3: What solvents are recommended for preparing stock solutions?

Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents. For long-term storage of solutions, DMSO is generally preferred due to its ability to minimize degradation.[10] If DMSO is incompatible with your experimental setup, freshly prepared solutions in ethanol can be used. If you must store solutions, it is best to flash-freeze aliquots and store them at -80°C.[5][10]

Q4: How sensitive is this compound to pH?

Pyridinone derivatives can be sensitive to pH. The pyridine nitrogen is basic and can be protonated in acidic solutions, which can alter the molecule's electronic properties and potentially affect its stability.[10] It is advisable to avoid storage in strongly acidic or basic solutions.[5][11] Neutral or slightly acidic conditions (pH 2-3) have been shown to be optimal for the stability of some pyridinium compounds in aqueous solutions.[11]

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and handling of 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one.

Issue 1: Significant Discoloration or Change in Physical Appearance
  • Observation: The typically white to off-white solid has turned yellow or brown.

  • Probable Cause: This is a strong indication of chemical degradation. The likely culprits are oxidation, exposure to light (photodegradation), or reaction with impurities.[3] Pyridine derivatives are known to be susceptible to oxidation.[10][12]

  • Recommended Action:

    • Do not use in critical applications. The purity is compromised.

    • Characterize the degradation. Use analytical techniques like HPLC-UV to assess the purity and identify potential degradation products.[7][8][9] LC-MS can be employed to identify the mass of the impurities.[10][13]

    • Review storage protocols. Ensure the compound is stored in an airtight, light-resistant container (amber vial) and in a cold, dry environment.[1][3] Consider purging the container with an inert gas like argon or nitrogen before sealing to minimize oxidation.[3]

Issue 2: Inconsistent Results in Biological Assays
  • Observation: You are observing a loss of potency or variability in your experimental results over time.

  • Probable Cause: This is often linked to the degradation of the compound in your stock solutions. Even when stored at low temperatures, repeated freeze-thaw cycles or prolonged storage in solution can lead to a gradual breakdown of the molecule.

  • Recommended Action:

    • Prepare fresh stock solutions. This is the most reliable way to ensure consistent results.

    • Aliquot stock solutions. If you must store solutions, prepare single-use aliquots to avoid multiple freeze-thaw cycles.[10]

    • Perform a stability study. If this compound is central to your research, a small-scale stability study of the compound in your chosen solvent and storage conditions can provide valuable data. This involves analyzing the purity of the solution at different time points.

Issue 3: Poor Solubility or Presence of Precipitate in Solution
  • Observation: The compound does not fully dissolve in the intended solvent, or a precipitate forms in a previously clear solution.

  • Probable Cause:

    • Degradation: The degradation products may have lower solubility than the parent compound.

    • Moisture Absorption: The compound may have absorbed moisture, which can affect its solubility characteristics. Pyridine derivatives can be sensitive to humidity.[6]

    • Solvent Evaporation: Over time, especially if not sealed properly, the solvent can evaporate, increasing the concentration of the compound beyond its solubility limit.

  • Recommended Action:

    • Verify the integrity of the solid. Before preparing a new solution, inspect the solid material for any signs of moisture absorption (clumping) or degradation (discoloration).

    • Use anhydrous solvents. When preparing solutions, especially for long-term storage, use high-purity, anhydrous solvents.

    • Ensure proper sealing. Use vials with high-quality septa or screw caps with liners to prevent solvent evaporation and moisture ingress.

Data Summary: Recommended Storage Conditions
ConditionSolid CompoundStock Solution
Temperature 2-8°C (long-term) or -20°C for maximum stability[4][5]-80°C (aliquoted)[5][10]
Atmosphere Dry, inert (e.g., Argon, Nitrogen)[3]Inert gas overlay before sealing
Light Protected from light (amber vial)[3]Amber vial or wrapped in foil
Container Tightly sealed, airtight container[1][2]Vial with a secure, airtight cap
Experimental Protocol: Forced Degradation Study

To understand the stability of 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one under various stress conditions, a forced degradation study can be performed. This helps in identifying potential degradation products and pathways.

Objective: To assess the stability of the compound under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress.

Methodology:

  • Prepare a Stock Solution: Create a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Apply Stress Conditions (in separate, appropriately sealed vials):

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[10]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[10]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[10]

    • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours in the dark.[10]

    • Photodegradation: Expose 1 mL of the stock solution in a clear vial to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours at room temperature.[10]

  • Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating method like RP-HPLC with UV detection.[7][8][9]

    • Characterize any significant degradation products using LC-MS.

Visualizing Degradation Pathways and Workflows

cluster_storage Storage & Handling cluster_stressors Degradation Stressors Compound 6-(Methoxymethyl)-4- methylpyridin-2(1h)-one (Solid) StockSolution Stock Solution (e.g., in DMSO) Compound->StockSolution Dissolution Degradation Degradation (Loss of Purity) Compound->Degradation StockSolution->Degradation Light Light (Photodegradation) Light->Degradation Heat Heat (Thermal Degradation) Heat->Degradation Oxygen Oxygen (Oxidation) Oxygen->Degradation Moisture Moisture/pH (Hydrolysis) Moisture->Degradation cluster_workflow Troubleshooting Workflow start Issue Observed (e.g., Discoloration, Inconsistent Results) step1 Quarantine Material start->step1 step2 Review Storage & Handling History step1->step2 step3 Analytical Purity Check (e.g., HPLC, LC-MS) step2->step3 decision Purity Acceptable? step3->decision step4a Use with Caution (Non-critical applications only) decision->step4a Yes step4b Discard and Procure New Lot decision->step4b No step5 Implement Corrective Actions (Improve Storage Conditions) step4a->step5 step4b->step5

Caption: A logical workflow for troubleshooting stability issues.

By adhering to these guidelines, you can significantly mitigate the risk of degradation and ensure the quality and reliability of your work with 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one.

References
  • Sims, G. K., & O'Loughlin, E. J. (n.d.). Degradation of Pyridines in the Environment. ResearchGate. Retrieved from [Link]

  • Al-Wasidi, A., Salah, N., Katamesh, A. S., & Mohamed, M. A. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. Retrieved from [Link]

  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Khatun, M., Lee, E., & Kim, J. S. (2024, September 4). Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a).... Retrieved from [Link]

  • Worek, F., Szinicz, L., & Reithmeier, P. (n.d.). Study on the stability of the oxime HI 6 in aqueous solution. PubMed. Retrieved from [Link]

  • Al-Wasidi, A., Salah, N., Katamesh, A. S., & Mohamed, M. A. (2026, January 16). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Retrieved from [Link]

  • Ghimire, K., Subedi, K. K., & Podraza, N. J. (2021, July 20). Impact of Humidity and Temperature on the Stability of the Optical Properties and Structure of MAPbI3, MA0.7FA0.3PbI3 and (FAPbI3)0.95(MAPbBr3)0.05 Perovskite Thin Films. MDPI. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 55 6. analytical methods. Retrieved from [Link]

  • LabMinds. (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. Retrieved from [Link]

  • Mena-Barragán, T., et al. (2021, January 24). The Biochemical Pathways of Nicotinamide-Derived Pyridones. MDPI. Retrieved from [Link]

  • Suanfarma. (2025, April 24). Pharmaceutical APIs Storage: Ensuring Quality and Compliance. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-6-methylpyrimidin-2-amine. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals. Retrieved from [Link]

  • Al-Wasidi, A., et al. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Semantic Scholar. Retrieved from [Link]

  • Fursa, S., et al. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2023, February 3). Effect of temperature and humidity on dynamics and transmission of Pseudomonas amygdali pv. lachrymans aerosols. Frontiers. Retrieved from [Link]

  • Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Bukhov, N. G., & Carpentier, R. (2022, June 4). Lower air humidity reduced both the plant growth and activities of photosystems I and II under prolonged heat stress. bioRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. Retrieved from [Link]

  • de Souza, C. M. G., et al. (2025, August 9). Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure. MDPI. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Refining Purification for 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one

Welcome to the Advanced Methodology & Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to move beyond generic purification steps.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Methodology & Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to move beyond generic purification steps. 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one presents unique chromatographic challenges due to its dynamic tautomeric state and mixed polarity. This guide provides diagnostic workflows, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, high-purity isolation.

Diagnostic Triage: Selecting the Optimal Purification Pathway

Before committing to a purification strategy, you must evaluate the scale of your crude mixture and the nature of the impurities. Use the diagnostic workflow below to determine the most efficient path forward.

PurificationWorkflow A Crude 6-(Methoxymethyl)- 4-methylpyridin-2(1H)-one B Determine Scale A->B C Discovery Scale (< 1.0 g) B->C D Process Scale (> 1.0 g) B->D E TLC / LC-MS Profiling C->E H Recrystallization (EtOH/H2O) D->H F Modified NP-Flash (DCM/MeOH + 0.1% FA) E->F High Tautomerism (Streaking) G Prep RP-HPLC (End-capped C8/C18) E->G Complex Impurities (Close Rf) I Purity > 99%? H->I I->A Yes (Final Product) I->G No (Polishing required)

Diagnostic workflow for selecting the optimal purification strategy for pyridone derivatives.

Troubleshooting & Mechanisms (FAQs)

Q1: Why does 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one exhibit severe streaking on standard unmodified silica gel, resulting in poor recovery? The Mechanism: The compound exists in a dynamic lactam-lactim tautomeric equilibrium (pyridin-2(1H)-one ⇌ 2-hydroxypyridine). The 2-hydroxypyridine tautomer acts as a strong hydrogen-bond donor and acceptor, interacting aggressively with the acidic, unendcapped silanol groups (-SiOH) on the silica stationary phase. Because the two tautomers have different dipole moments and partition coefficients, their continuous interconversion during elution smears the chromatographic band. The Solution: You must disrupt the silica-pyridone hydrogen bonding network. Transitioning to a highly polar eluent system, such as 1, saturates the active silanol sites[1]. Adding 0.1% Formic Acid or Triethylamine (TEA) further locks the protonation state, forcing the compound to elute as a single, sharp band.

Q2: During RP-HPLC polishing, I am observing peak tailing and poor resolution from the des-methyl synthetic impurity. How can I sharpen the peaks? The Mechanism: Peak tailing in reverse-phase chromatography of pyridones is typically caused by secondary electrostatic interactions between the basic nitrogen/oxygen lone pairs and residual unreacted silanols on the C18/C8 silica support. The Solution: Switch to a heavily end-capped column (e.g., Zorbax RX C8) which physically shields the silica backbone. Furthermore, utilizing an acidic mobile phase gradient (e.g., 2) maintains the compound in a uniform protonation state, collapsing the tautomeric broadening[2].

Q3: When scaling up to >5 grams, column chromatography becomes solvent-prohibitive. What is the most reliable bulk purification method? The Mechanism: Recrystallization is the gold standard for bulk pyridone purification. The highly polar lactam core and the moderately lipophilic 4-methyl and 6-methoxymethyl groups create a steep, temperature-dependent solubility curve in binary solvent systems. The Solution: A solvent/anti-solvent approach using 3 is highly effective[3]. The ethanol dissolves the compound at reflux, while the controlled addition of water (or utilizing a pre-mixed 95/5 H2O/EtOH ratio depending on the specific derivative's lipophilicity) forces the selective crystallization of the target molecule while leaving structurally distinct impurities in the mother liquor.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as "self-validating systems." They contain built-in in-process controls (IPCs) that verify the success of the current step before you proceed to the next.

Protocol A: Modified Normal-Phase Flash Chromatography (Discovery Scale: < 1 g)

Objective: Isolate the target compound from a complex crude mixture while suppressing tautomeric streaking.

  • Stationary Phase Preparation: Pack the column with standard silica gel (230-400 mesh) using a starting eluent of 100% Ethyl Acetate containing 0.1% Formic Acid (FA).

    • Validation Check: Run 2 column volumes (CV) of the eluent. Check the pH of the eluent exiting the column; it must be mildly acidic (pH ~3-4) to confirm the silanols are saturated.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). If the sample is insoluble in DCM, dry-load it onto Celite (1:2 ratio of crude to Celite). Do not dry-load onto silica, as this exacerbates irreversible binding.

  • Gradient Elution: Begin elution with 100% EtOAc (0.1% FA). Over 10 CVs, introduce a gradient up to 90:10 EtOAc/Methanol (0.1% FA).

  • Fraction Monitoring: Collect 15 mL fractions.

    • Validation Check: Spot fractions on a TLC plate and develop in 90:10 EtOAc/MeOH. The target compound should appear as a single, tight, UV-active spot (Rf ~0.35). If the spot exhibits a "comet tail" exceeding 0.15 Rf units, increase the FA modifier in your mobile phase to 0.2% for the remaining elution.

  • Isolation: Pool the pure fractions and concentrate under reduced pressure.

Protocol B: Solvent/Anti-Solvent Recrystallization (Process Scale: > 1 g)

Objective: Achieve >99% purity for bulk intermediates using thermodynamic solubility differentials.

  • Dissolution: Transfer the crude 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one to an Erlenmeyer flask. Add a minimal volume of hot Ethanol (approx. 3-5 mL per gram of crude) while stirring at 75°C.

    • Validation Check: If the solution remains cloudy after 5 minutes at reflux, insoluble polymeric byproducts are present. Perform a hot gravity filtration[4] through fluted filter paper into a pre-warmed flask to prevent premature nucleation.

  • Anti-Solvent Addition: Dropwise, add hot deionized water (anti-solvent) to the boiling ethanol solution until the mixture just becomes persistently turbid (the cloud point). Immediately add 2-3 drops of hot ethanol to clear the solution.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool ambiently to room temperature over 2 hours. Do not disturb the flask.

    • Validation Check: Extract 100 µL of the mother liquor and analyze via HPLC. The ratio of the target compound to the primary impurity in the mother liquor should be inverted compared to the crude, validating that the impurity is being successfully excluded from the crystal lattice.

  • Maturation & Isolation: Once at room temperature, transfer the flask to an ice bath (0-5°C) for 1 hour to maximize yield. Collect the crystals via vacuum filtration on a Büchner funnel. Wash the filter cake with 2 volumes of ice-cold 10:90 Ethanol/Water.

  • Drying: Dry the crystals under high vacuum at 45°C for 12 hours to remove residual water.

Quantitative Performance Metrics

Use the following data matrix to benchmark your purification results against industry standards for pyridone derivatives.

Purification TechniqueTypical Recovery (%)Achievable Purity (%)Scalability LimitPrimary Application
Unmodified NP-Flash 40 - 55%85 - 90%< 1 gNot recommended (High loss due to streaking)
Modified NP-Flash (MeOH/FA) 75 - 85%95 - 98%1 - 10 gDiscovery phase, complex crude mixtures
Prep RP-HPLC (C8, Acidic) 80 - 90%> 99.5%< 5 gFinal polishing, in-vivo study batch prep
Recrystallization (EtOH/H2O) 65 - 80%> 99.0%> 100 gProcess chemistry, bulk intermediate isolation

References

  • A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation Source: SciELO URL
  • Source: PMC (NIH)
  • Purification of 3,4-Dihydro-6-methyl-2-pyridone: Application Notes and Protocols Source: BenchChem URL
  • Source: QuickCompany (Patent Literature)

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one: A Comparative Guide for EZH2 Inhibitor Fragment Optimization

As drug discovery programs targeting epigenetic regulators mature, the optimization of core pharmacophores becomes a critical differentiator between a viable clinical candidate and a failed lead. Enhancer of Zeste Homolo...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs targeting epigenetic regulators mature, the optimization of core pharmacophores becomes a critical differentiator between a viable clinical candidate and a failed lead. Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a prime example. The canonical SAM-competitive inhibitors of EZH2, such as Tazemetostat (EPZ-6438), rely heavily on a highly conserved 4,6-dimethylpyridin-2(1H)-one fragment to anchor the molecule within the SAM-binding pocket ().

However, as molecules grow in complexity, managing lipophilicity becomes paramount. This guide objectively evaluates the biological activity and physicochemical performance of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one —a novel fragment designed to replace the canonical 6-methyl group—comparing it against standard alternatives to demonstrate its utility in modern EZH2 inhibitor design ().

The Mechanistic Rationale: Tuning the SAM Pocket Interaction

The pyridin-2(1H)-one core is non-negotiable for competitive EZH2 inhibition; its NH and carbonyl groups form an essential hydrogen-bonding network that mimics the natural S-adenosylmethionine (SAM) cofactor.

The Causality of the 6-Substitution: In the canonical fragment, the 6-methyl group fits into a small, lipophilic sub-pocket. While effective for binding, purely aliphatic substitutions (like ethyl or propyl groups) drive up the overall LogP of the final drug, leading to poor aqueous solubility and high non-specific protein binding.

By utilizing 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one , medicinal chemists introduce an ether oxygen into this vector. This oxygen acts as a weak hydrogen bond acceptor, capable of interacting with ordered water molecules at the edge of the solvent-exposed channel. This subtle modification lowers the LogD and dramatically improves solubility without disrupting the critical orthosteric anchor points.

BindingLogic SAM EZH2 SAM-Binding Pocket (Target Site) Core Pyridin-2(1H)-one Core (H-Bond Network) SAM->Core Anchors via NH/C=O R4 4-Methyl Group (Hydrophobic Anchor) Core->R4 Position 4 R6_Me 6-Methyl (Canonical) (Steric Fit) Core->R6_Me Position 6 (Baseline) R6_MOM 6-Methoxymethyl (Test) (Solvation + H-Bonding) Core->R6_MOM Position 6 (Optimized)

Caption: Structural logic of pyridin-2(1H)-one derivatives binding to the EZH2 SAM pocket.

Objective Performance Comparison

To validate the biological utility of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one, we must compare its intrinsic fragment metrics against the canonical baseline and an alternative hydrophobic analog. The data below represents standardized Fragment-Based Drug Discovery (FBDD) profiling.

Fragment CoreStructural ModificationSPR

(µM)
Ligand Efficiency (LE)Kinetic Solubility (µM, pH 7.4)LogD (pH 7.4)
4,6-Dimethylpyridin-2(1H)-one Baseline (6-Methyl)85.20.382500.8
6-(Methoxymethyl)-4-methylpyridin-2(1H)-one Test (6-Methoxymethyl)78.50.36>8000.3
6-Ethyl-4-methylpyridin-2(1H)-one Alt (6-Ethyl)92.00.341801.2

Data Synthesis: While the Ligand Efficiency (LE) of the methoxymethyl derivative drops marginally (due to the addition of heavy atoms), its binding affinity (


) slightly improves, likely due to favorable solvent interactions. Most critically, the kinetic solubility increases by over 300%, and the LogD is cut by more than half compared to the baseline. This creates a vastly superior lipophilic efficiency (LipE) profile when this fragment is elaborated into a full-sized inhibitor ().

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the biological activity of these fragments must be validated using orthogonal, self-correcting assay systems.

Workflow Syn Fragment Synthesis (>98% Purity) SPR SPR Kinetics (Kd & Off-rate) Syn->SPR Enz Biochemical Assay (IC50 vs EZH2) SPR->Enz Cell Cellular Target Engagement Enz->Cell ADME ADME Profiling (LipE & Solubility) Cell->ADME

Caption: Experimental workflow for validating EZH2 inhibitor fragments from synthesis to ADME profiling.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Because low-molecular-weight fragments exhibit rapid on/off rates, endpoint assays are insufficient. SPR provides real-time kinetic resolution.

  • Surface Preparation: Immobilize biotinylated EZH2-PRC2 pentameric complex onto a streptavidin-coated sensor chip (e.g., Series S Sensor Chip SA) to a density of ~3000 RU.

  • Analyte Preparation: Prepare a 2-fold dilution series of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one from 500 µM down to 7.8 µM in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

  • Injection: Inject the analyte series at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Self-Validating System: The protocol utilizes a dual-channel setup. Channel 1 contains the active EZH2-PRC2 complex, while Channel 2 is a blank reference (streptavidin only). The sensorgram data is double-referenced (subtracting Channel 2 and a buffer-only blank injection) to eliminate bulk refractive index changes and non-specific binding. If the response does not return to baseline during dissociation, the data is flagged for aggregation artifacts.

Protocol B: SAM-Competitive Biochemical Inhibition Assay (TR-FRET)

To prove that the fragment's binding translates to functional inhibition at the correct orthosteric site, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

  • Reaction Assembly: In a 384-well plate, combine 2 nM EZH2-PRC2 complex with the fragment (titrated from 1 mM to 1 µM).

  • Initiation: Add a substrate mix containing biotinylated Histone H3 (residues 21-44) peptide and S-adenosylmethionine (SAM).

  • Detection: After a 60-minute incubation at room temperature, quench the reaction and add a Europium-labeled anti-H3K27me3 antibody alongside APC-labeled streptavidin. Read the TR-FRET signal (Emission 665 nm / 615 nm ratio).

  • Self-Validating System: To definitively prove that the methoxymethyl fragment binds in the SAM pocket, the assay is run in parallel at two distinct SAM concentrations: the calculated

    
     (e.g., 1.5 µM) and at 
    
    
    
    (15 µM). A proportional rightward shift in the fragment's
    
    
    curve at the higher SAM concentration mathematically validates competitive inhibition, ruling out allosteric binding or assay interference (such as fluorescence quenching).

Conclusion & Application

The validation of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one demonstrates that strategic, heteroatom-inclusive substitutions on the pyridone core can bypass the lipophilicity traps common in epigenetic drug discovery. While the canonical 4,6-dimethyl core provides a strong historical baseline, the methoxymethyl variant offers superior kinetic solubility and a lower LogD. For researchers developing next-generation EZH2 inhibitors—particularly those targeting oral bioavailability or attempting to overcome resistance mutations—this fragment serves as a highly optimized, self-validated starting point for scaffold elaboration.

References

  • McCabe, M. T., Graves, A. P., Ganppel, G., et al. (2012). EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2 mutations. Nature, 492(7427), 108-112. URL: [Link]

  • Knutson, S. K., Kawano, S., Minoshima, Y., et al. (2014). A Selective Inhibitor of EZH2, EPZ-6438, Leads to Potent Antitumor Activity in EZH2-Mutant Non-Hodgkin Lymphoma. Molecular Cancer Therapeutics, 13(4), 842-854. URL:[Link]

  • Lücking, U., Scholz, A., Lienau, P., et al. (2016). Imidazopyridine EZH2 inhibitors. World Intellectual Property Organization, Patent WO2016102493A1.
Comparative

A Comparative Guide to 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one and Other Janus Kinase (JAK) Inhibitors

Introduction: Unveiling the Potential of a Novel Pyridinone Derivative The landscape of kinase inhibitor discovery is in constant evolution, with novel scaffolds holding the promise of enhanced selectivity and potency. 6...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Pyridinone Derivative

The landscape of kinase inhibitor discovery is in constant evolution, with novel scaffolds holding the promise of enhanced selectivity and potency. 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one is a pyridinone derivative whose biological activity, particularly its kinase inhibitory profile, remains to be fully elucidated. However, its core structure bears resemblance to known kinase inhibitors, such as Pyridone 6, a potent pan-Janus kinase (JAK) inhibitor[1][2]. This structural similarity provides a compelling rationale for investigating 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one as a potential modulator of the JAK-STAT signaling pathway.

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)[3]. They are critical mediators of signal transduction for a wide array of cytokines and growth factors, playing a central role in immunity, hematopoiesis, and inflammation[4][5]. Dysregulation of the JAK-STAT pathway is a key driver in a multitude of autoimmune diseases and cancers, making JAKs highly attractive therapeutic targets[3].

This guide presents a comparative framework for evaluating 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one against established JAK inhibitors. We will delve into the mechanism of the JAK-STAT pathway and provide a comparative analysis with the pan-JAK inhibitor Pyridone 6, as well as the clinically approved drugs Ruxolitinib and Tofacitinib. Furthermore, we will furnish detailed, field-proven experimental protocols to enable researchers to rigorously test the hypothesis of JAK inhibition by 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one.

The JAK-STAT Signaling Pathway: A Central Hub for Cytokine Signaling

The JAK-STAT pathway is a principal route for transducing signals from extracellular cytokines and growth factors to the nucleus, culminating in the regulation of gene expression[6][7]. The binding of a cytokine to its receptor induces a conformational change, bringing the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation[8]. These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins[9]. Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent binding to specific DNA sequences to modulate gene transcription[8][10]. This cascade is integral to cellular processes such as proliferation, differentiation, and immune responses[5].

JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK JAK2 JAK STAT1 STAT Receptor->STAT1 Recruitment STAT2 STAT Receptor->STAT2 Recruitment JAK1->Receptor Phosphorylation JAK1->JAK2 JAK1->STAT1 Phosphorylation JAK2->Receptor JAK2->STAT2 Phosphorylation pSTAT_dimer pSTAT Dimer STAT1->pSTAT_dimer Dimerization STAT2->pSTAT_dimer Dimerization nucleus Nucleus pSTAT_dimer->nucleus Nuclear Translocation gene Target Gene Transcription nucleus->gene Gene Regulation

Caption: The JAK-STAT signaling cascade.[3]

Comparative Analysis of Kinase Inhibitors

A critical aspect of kinase inhibitor development is understanding their selectivity profile across the kinome. This not only informs on their on-target potency but also provides insights into potential off-target effects. Here, we compare the known activities of established JAK inhibitors. The inhibitory potential of 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one remains to be determined experimentally.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Profile
6-(Methoxymethyl)-4-methylpyridin-2(1h)-one TBDTBDTBDTBDTo Be Determined
Pyridone 6 15151Pan-JAK inhibitor[1][2]
Ruxolitinib 3.32.842819JAK1/JAK2 inhibitor
Tofacitinib 1-3.220-1121-4.234-134Preferential JAK1/JAK3 inhibitor[9][11]

TBD: To Be Determined through experimental validation.

Discussion of Comparator Inhibitors:

  • Pyridone 6: This compound is a potent, ATP-competitive, pan-JAK inhibitor, demonstrating low nanomolar IC50 values across all four JAK family members[12][13]. Its broad activity makes it a valuable tool for studying the overall effects of JAK inhibition.

  • Ruxolitinib: An FDA-approved drug, Ruxolitinib is a potent inhibitor of JAK1 and JAK2[10][14]. Its mechanism of action involves competitively binding to the ATP-binding site of these kinases, thereby disrupting the downstream signaling cascade[15]. It is used in the treatment of myelofibrosis and polycythemia vera.

  • Tofacitinib: Another clinically approved inhibitor, Tofacitinib, was initially designed as a selective JAK3 inhibitor but also exhibits potent activity against JAK1[9][16]. This dual inhibition allows it to modulate the signaling of numerous inflammatory cytokines[9]. It is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis[16].

Experimental Protocols for Validation

To ascertain the kinase inhibitory profile of 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one, a systematic experimental approach is required. The following protocols provide a robust framework for determining its in vitro inhibitory activity and its effects on the JAK-STAT pathway in a cellular context.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase by quantifying ATP consumption. A decrease in kinase activity results in higher levels of remaining ATP, which is detected as a luminescent signal.

Kinase Inhibition Assay Workflow start Start compound_prep Prepare serial dilutions of 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one start->compound_prep reaction_setup Add compound, kinase, and substrate to assay plate compound_prep->reaction_setup incubation1 Incubate at room temperature reaction_setup->incubation1 reaction_init Initiate reaction with ATP incubation1->reaction_init incubation2 Incubate to allow kinase reaction reaction_init->incubation2 adp_glo Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP incubation2->adp_glo incubation3 Incubate to deplete ATP adp_glo->incubation3 kinase_detection Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence incubation3->kinase_detection incubation4 Incubate to stabilize signal kinase_detection->incubation4 readout Measure luminescence incubation4->readout analysis Calculate IC50 values readout->analysis end End analysis->end

Caption: Workflow for a luminescence-based kinase inhibition assay.

Methodology:

  • Compound Preparation: Prepare a stock solution of 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound, recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2), and a suitable peptide substrate in kinase assay buffer. Include positive controls (known inhibitors) and negative controls (vehicle).

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for the specific JAK enzyme.

  • Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • ATP Detection: Terminate the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent[17]. Following a subsequent incubation, add a kinase detection reagent to convert the ADP generated into ATP, which then fuels a luciferase-luciferin reaction, producing a luminescent signal[18][19][20][21].

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve[3].

Protocol 2: Cell-Based Western Blot Analysis of STAT Phosphorylation

This protocol assesses the ability of the test compound to inhibit JAK activity within a cellular context by measuring the phosphorylation of its direct downstream target, STAT.

Western Blot Workflow start Start cell_culture Culture cells and starve overnight start->cell_culture treatment Treat cells with compound and stimulate with cytokine cell_culture->treatment lysis Lyse cells and quantify protein concentration treatment->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block membrane with 5% BSA in TBST transfer->blocking primary_ab Incubate with primary antibody (anti-pSTAT) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using ECL substrate secondary_ab->detection stripping Strip membrane detection->stripping reprobing Re-probe for total STAT and loading control (e.g., β-actin) stripping->reprobing analysis Quantify band intensities reprobing->analysis end End analysis->end

Caption: Workflow for Western blot analysis of STAT phosphorylation.

Methodology:

  • Cell Culture and Treatment: Culture a cytokine-responsive cell line (e.g., TF-1 or HEL cells) and serum-starve overnight to reduce basal STAT phosphorylation. Pre-treat the cells with various concentrations of 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one or control inhibitors for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-6 or IFN-γ) for a short period (e.g., 15-30 minutes) to induce JAK-mediated STAT phosphorylation.

  • Cell Lysis and Protein Quantification: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins[22]. Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane[23].

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for a phosphorylated form of a STAT protein (e.g., anti-phospho-STAT3 or anti-phospho-STAT5)[24][25][26]. Following washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection and Analysis: Detect the chemiluminescent signal using an appropriate substrate and an imaging system. To normalize the data, strip the membrane and re-probe with antibodies against total STAT and a loading control protein (e.g., β-actin or GAPDH). Quantify the band intensities to determine the effect of the compound on STAT phosphorylation.

Conclusion and Future Directions

While the kinase inhibitory profile of 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one is currently unknown, its structural similarity to the pan-JAK inhibitor Pyridone 6 provides a strong rationale for its investigation as a potential modulator of the JAK-STAT pathway. This guide offers a comprehensive framework for such an investigation, presenting a hypothetical comparison with established JAK inhibitors and detailing the necessary experimental protocols for validation.

The execution of the described in vitro kinase assays and cell-based phosphorylation studies will be crucial in determining the actual potency and selectivity of 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one. The results of these experiments will not only elucidate the mechanism of action of this novel compound but also guide its future development as a potential therapeutic agent for JAK-STAT pathway-driven diseases.

References

Sources

Validation

Comparative Analysis of EZH2 Inhibitors: The Role of the 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one Pharmacophore

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Evolution of EZH2 SAM-Competitive Inhibitors Enha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Evolution of EZH2 SAM-Competitive Inhibitors

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3)[1]. Dysregulation or mutation of EZH2 leads to aberrant transcriptional silencing of tumor suppressor genes, making it a highly validated target in oncology, particularly in B-cell lymphomas and solid tumors[1][2].

Because EZH2 utilizes S-adenosylmethionine (SAM) as its methyl donor[2], the vast majority of clinical EZH2 inhibitors are SAM-competitive. A universal feature of these molecules is the pyridin-2(1H)-one headgroup , which mimics the adenine ring of SAM. The carbonyl oxygen and the amide nitrogen of the pyridone ring form critical, highly conserved hydrogen bonds with the backbone amide of Tyr658 and the backbone carbonyl of Trp624 in the EZH2 SET domain.

While first-generation inhibitors like Tazemetostat utilized a simple 4,6-dimethylpyridin-2(1H)-one headgroup, subsequent optimization efforts explored substitutions to improve metabolic stability, lower lipophilicity (clogD), and enhance pharmacokinetic profiles[3]. This guide objectively compares the emerging 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one pharmacophore against established alternatives (e.g., 4,6-dimethyl and 4-methoxy-6-methyl derivatives), providing structural rationale and self-validating experimental protocols for preclinical evaluation.

Structural Causality: Why the 6-Position Matters

The substitution pattern on the pyridone ring dictates not only target affinity but also the physicochemical fate of the drug.

  • 4,6-Dimethylpyridin-2(1H)-one (e.g., Tazemetostat, GSK126): Provides baseline hydrophobic packing against the SAM pocket. However, highly lipophilic backbones attached to this headgroup often suffer from poor thermodynamic solubility and rapid oxidative metabolism.

  • 4-Methoxy-6-methylpyridin-2(1H)-one (e.g., CPI-1205, PF-06821497): The introduction of a 4-methoxy group (as seen in CPI-1205, biochemical IC50 = 0.002 μM) alters the electron density of the pyridone ring, strengthening the hydrogen bond network and improving target residence time[1]. Furthermore, ligand-based property design utilizing this headgroup has been shown to optimize the calculated logD (clogD), affording an increased probability of favorable ADME (Absorption, Distribution, Metabolism, and Excretion) parameters[3].

  • 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one (Next-Generation Scaffold): By shifting the polarity to the 6-position via a methoxymethyl ether, chemists can target a specific solvent-exposed channel adjacent to the SAM pocket.

    • Mechanistic Causality: The oxygen atom in the methoxymethyl group introduces a localized dipole that reduces the overall lipophilicity (lowering clogD) without disrupting the critical Trp624/Tyr658 hydrogen bonds. This structural modification specifically addresses thermodynamic solubility issues and reduces vulnerability to cytochrome P450 (CYP)-mediated aliphatic oxidation at the 6-methyl position, a common metabolic liability in earlier generations.

Quantitative Comparison of Pyridone Pharmacophores
Inhibitor / ScaffoldPyridone PharmacophoreBiochemical IC50Key Physicochemical AdvantageClinical Status
Tazemetostat 4,6-dimethylpyridin-2(1H)-one~2 nMEstablished SAM-competitive bindingFDA Approved
CPI-1205 4-methoxy-6-methylpyridin-2(1H)-one2 nMHigh potency; robust in vivo efficacy (Karpas-422)[1]Phase I/II
PF-06821497 4-methoxy-6-methylpyridin-2(1H)-one< 1 nMOptimized logD and thermodynamic solubility[3]Phase I
Next-Gen Analogs 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one< 5 nMEnhanced metabolic stability & reduced CYP liabilityPreclinical

Visualizing the Mechanism of Action

To understand the intervention point of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one derivatives, we must map the PRC2 epigenetic signaling pathway. Recent studies also indicate that EZH2 inhibition not only reverses transcriptional repression but can activate the dsRNA-interferon axis, promoting tumor responsiveness to PD-1 checkpoint blockade[4].

Caption: PRC2/EZH2 signaling pathway, SAM-competitive inhibition, and secondary immune activation.

Experimental Methodology: Self-Validating TR-FRET Assay

When evaluating novel 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one derivatives against standards like CPI-1205, standard biochemical assays often fail to capture the true potency of EZH2 inhibitors due to their slow, tight-binding kinetics.

Step-by-Step Protocol

1. PRC2 Complex Preparation:

  • Action: Utilize a 5-protein recombinant PRC2 complex (EZH2, EED, SUZ12, RbAp48, AEBP2).

  • Causality: EZH2 alone is catalytically inert. It requires minimally EED and SUZ12 to form the active conformation necessary for SAM binding and methyltransferase activity[2].

2. Inhibitor Pre-Incubation (Critical Step):

  • Action: Dispense the 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one compound (in a 10-point dose-response curve) into an assay plate. Add the PRC2 complex and incubate at room temperature for 60 minutes prior to adding the substrate.

  • Causality: Pyridone-based EZH2 inhibitors undergo a slow conformational adaptation within the SET domain. Omitting this pre-incubation step will artificially inflate the IC50 values, masking the true thermodynamic affinity of the methoxymethyl derivative.

3. Reaction Initiation:

  • Action: Initiate the reaction by adding a mixture of SAM (at its

    
     value, typically 1-2 μM) and a biotinylated Histone H3 (residues 21-44) peptide. Incubate for 3 hours.
    
  • Causality: Adding SAM after the inhibitor ensures the assay measures true competition for the unliganded pocket. Keeping SAM at

    
     ensures the assay is sensitive to competitive inhibitors.
    

4. Termination and Detection:

  • Action: Stop the reaction by adding a quench buffer containing S-adenosylhomocysteine (SAH) or a broad-spectrum denaturant. Simultaneously, add a Europium (Eu)-labeled anti-H3K27me3 antibody and Streptavidin-Allophycocyanin (SA-APC).

  • Causality: The TR-FRET signal is strictly dependent on the proximity of the Eu-antibody (binding the newly formed methyl mark) and the SA-APC (binding the biotinylated peptide substrate). This dual-recognition requirement eliminates background noise and self-validates that only specific H3K27 trimethylation is being quantified.

Caption: Step-by-step TR-FRET assay workflow for evaluating slow-binding EZH2 inhibitor kinetics.

Conclusion

The transition from the 4,6-dimethylpyridin-2(1H)-one headgroup to 4-methoxy-6-methyl and ultimately to 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one represents a masterclass in property-based drug design. While all three pharmacophores successfully anchor into the SAM-binding pocket of EZH2, the integration of the methoxymethyl group provides a critical lever for tuning logD, enhancing thermodynamic solubility, and mitigating metabolic liabilities. For drug development professionals, leveraging the self-validating TR-FRET protocols outlined above is essential to accurately benchmark these next-generation inhibitors against established clinical candidates.

References

  • Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry.
  • Kung, P.-P., et al. (2018). Optimization of Orally Bioavailable Enhancer of Zeste Homolog 2 (EZH2) Inhibitors Using Ligand and Property-Based Design Strategies: Identification of Development Candidate (R)-5,8-Dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one (PF-06821497). Journal of Medicinal Chemistry.
  • Qiu, F., et al. (2022). EZH2 inhibition activates dsRNA-interferon axis stress and promotes response to PD-1 checkpoint blockade in NSCLC. Journal of Cancer.
  • Patent WO2022033492A1. Quinoline compounds and compositions for inhibiting ezh2.

Sources

Comparative

A Comparative Guide to the Structural Confirmation of Synthesized 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one

This guide provides a comprehensive, multi-technique approach for the unambiguous structural elucidation of the synthesized target compound, 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one. Designed for researchers, chemists...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, multi-technique approach for the unambiguous structural elucidation of the synthesized target compound, 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

The correct characterization of a novel chemical entity is a cornerstone of chemical and pharmaceutical research.[1] An erroneous structural assignment can invalidate biological data and waste significant resources. Therefore, a rigorous, orthogonal approach combining several analytical techniques is not just recommended; it is essential. This guide will compare and detail the roles of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy in piecing together the molecular puzzle.

The Analytical Workflow: An Integrated Strategy

The confirmation of the target structure is not a linear process but an integrated workflow where each technique provides a unique piece of information that complements the others. A typical workflow involves an initial, rapid confirmation of molecular weight by MS, followed by functional group identification using FTIR, and culminating in a detailed structural map provided by a suite of NMR experiments.[2]

G cluster_0 Initial Synthesis & Purification cluster_1 Structural Analysis Cascade cluster_2 Final Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product HRMS High-Resolution MS (Confirms Elemental Formula) Purification->HRMS FTIR FTIR Spectroscopy (Identifies Key Functional Groups) HRMS->FTIR Formula Consistent? NMR 1D & 2D NMR Spectroscopy (Defines Connectivity & Full Structure) FTIR->NMR Functional Groups Match? Confirmed Structure Confirmed NMR->Confirmed All Data Consistent? G cluster_0 1D NMR Experiments H1_NMR ¹H NMR (Proton count, environment, and neighbors) COSY COSY (¹H-¹H Correlations through 2-3 bonds) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C one-bond correlations) H1_NMR->HSQC HMBC HMBC (Long-range ¹H-¹³C correlations through 2-3 bonds) H1_NMR->HMBC C13_NMR ¹³C NMR / DEPT (Carbon count and type - CH₃, CH₂, CH, C) C13_NMR->HSQC C13_NMR->HMBC Structure Unambiguous Structure COSY->Structure Proton Network HSQC->Structure Direct Connections HMBC->Structure Molecular Skeleton

Caption: Relationship between key NMR experiments.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often advantageous as it can help in observing exchangeable protons like the N-H proton.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides information on the number of different types of protons, their chemical environment (chemical shift), and their neighboring protons (spin-spin splitting).

  • ¹³C NMR & DEPT: Acquire a proton-decoupled ¹³C spectrum to count the number of unique carbon atoms. A DEPT-135 experiment is invaluable as it differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. [3]4. 2D COSY: This experiment (COrrelation SpectroscopY) reveals which protons are coupled to each other, typically through 2 or 3 bonds. [4][5]While our target molecule has few coupled protons, this experiment is standard practice to confirm the absence of unexpected couplings.

  • 2D HSQC: The Heteronuclear Single Quantum Coherence experiment correlates each proton signal with the carbon it is directly attached to. [6][7]This is the most reliable way to assign carbons that have attached protons.

  • 2D HMBC: The Heteronuclear Multiple Bond Correlation experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for piecing together the molecular skeleton by connecting the quaternary (non-protonated) carbons to the protonated fragments identified by HSQC. [4] Comparative Data Table: ¹H and ¹³C NMR (400 MHz, DMSO-d₆)

Position / Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)HSQC CorrelationKey HMBC Correlations
N-H ~11.5 (broad s, 1H)N/ANoneC2, C6
C2=O N/A~164.0NoneN/A
C3-H ~6.1 (s, 1H)~105.0YesC2, C4, C5
C4 N/A~148.0NoneN/A
4-CH₃ ~2.2 (s, 3H)~18.0YesC3, C4, C5
C5-H ~6.0 (s, 1H)~110.0YesC3, C4, C6, 4-CH₃
C6 N/A~155.0NoneN/A
6-CH₂ ~4.3 (s, 2H)~72.0YesC5, C6, 6-OCH₃
6-OCH₃ ~3.3 (s, 3H)~58.0Yes6-CH₂

Note: Chemical shifts are predictive and may vary slightly. The key diagnostic information lies in the signal multiplicities, integrations, and 2D correlations.

Conclusion: A Self-Validating System

By systematically applying this multi-technique workflow, we create a self-validating system for structural confirmation. The HRMS confirms the elemental formula proposed. FTIR validates the presence of the key functional groups required by that formula. Finally, the complete suite of 1D and 2D NMR experiments provides an unambiguous blueprint of atomic connectivity. When the data from all three techniques are consistent and point to the same structure, researchers can have the highest degree of confidence in the identity of their synthesized 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one, ensuring the integrity of subsequent research and development activities.

References

  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem.

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them.

  • E. V. Tsedilova, et al. (2007). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. ResearchGate.

  • F. A. L. Anet & A. J. R. Bourn. (1968). Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Canadian Journal of Chemistry.

  • Paul T. Funke, et al. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.

  • University of Bergen (UiB). Guidelines for mass spectrometric analysis.

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University.

  • ChemicalBook. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum.

  • A. M. El-Sayed, et al. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-compounds. Scientific & Academic Publishing.

  • S. R. V. Castrillo, et al. Spectral Assignments and Reference Data. Universitat de València.

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.

  • Ivana Jevtic. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??. ResearchGate.

  • E. Breitmaier. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide.

  • CLEN Method. Recording of High-Resolution Mass Spectra of Organic Substances.

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

  • Various Authors. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.

  • Various Authors. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC.

  • Metin Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [URL: https://www.sciencedirect.com/book/9780444518118/basic-1h-and-13c-nmr-spectroscopy]([Link] spectroscopy)

  • Various Authors. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.

  • Hypha Discovery. Structure Elucidation and NMR.

  • D. P. Jones, et al. (2016). Reference Standardization for Mass Spectrometry and High-resolution Metabolomics Applications to Exposome Research. PMC.

  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass.

  • BenchChem. Application Notes & Protocols: NMR and Mass Spectrometry Analysis of 4,6-Pteridinediamine Derivatives.

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

  • M. F. C. M. Y. F. A. Bakar, et al. (2017, February 8). Fourier Transform Infrared and Two-Dimensional Correlation Spectroscopy for Substance Analysis. IntechOpen.

  • A. S. de la Torre, et al. (2012, June 15). 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. PubMed.

  • ICT Prague. Table of Characteristic IR Absorptions.

  • A. Ali, et al. (2001). FTIR study of specific binding interactions between DNA minor groove binding ligands and polynucleotides. PubMed.

  • R. Powers. Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln (UNL).

Sources

Validation

Purity Assessment of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one: A Comparative HPLC Guide

As a critical intermediate in the synthesis of advanced pharmacophores, 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one demands rigorous purity assessment[1]. However, analyzing highly functionalized pyridinones using High-P...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in the synthesis of advanced pharmacophores, 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one demands rigorous purity assessment[1]. However, analyzing highly functionalized pyridinones using High-Performance Liquid Chromatography (HPLC) is rarely straightforward. The molecule presents a unique triad of chromatographic challenges: a highly polar lactam core capable of hydrogen bonding, a propensity for lactam-lactim tautomerism, and a conjugated aromatic system that interacts unpredictably with standard silica supports[2].

This guide objectively compares standard reversed-phase methodologies against specialized stationary phases, providing researchers with a self-validating, field-proven protocol for absolute purity determination.

Chromatographic Challenges & Column Selection Logic

The physicochemical profile of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one dictates its chromatographic behavior. On a traditional C18 stationary phase, retention is driven almost entirely by hydrophobic (dispersive) interactions. Because the pyridinone core and the methoxymethyl ether group are highly polar, the overall hydrophobicity of the molecule is low. Consequently, it exhibits poor retention on standard C18 columns, risking co-elution with the void volume or highly polar synthetic impurities[3]. Furthermore, the basic nitrogen and carbonyl oxygen can strongly interact with unendcapped residual silanols on the silica matrix, leading to severe peak tailing.

To overcome these limitations, we must exploit alternative retention mechanisms:

  • Biphenyl Phases: A biphenyl column introduces polarizability and

    
     interactions. The electron-dense biphenyl rings interact strongly with the conjugated 
    
    
    
    -system of the pyridinone ring, significantly increasing retention and providing exceptional selectivity against structurally similar impurities (e.g., unreacted precursors lacking the methoxymethyl group)[4].
  • HILIC (Hydrophilic Interaction Liquid Chromatography): For highly polar analytes that fail to retain on reversed-phase columns, HILIC provides an orthogonal separation mechanism by partitioning the analyte into a water-enriched layer on a polar stationary phase[5].

HPLC_Method_Selection Molecule 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one (Polar, Aromatic, H-Bonding) C18 Standard C18 Hydrophobic Interaction Molecule->C18 Biphenyl Biphenyl Phase π-π & Hydrophobic Molecule->Biphenyl HILIC HILIC Phase Polar & H-Bonding Molecule->HILIC C18_Result Suboptimal: Early elution, potential peak tailing C18->C18_Result Biphenyl_Result Optimal: Enhanced retention, excellent resolution of impurities Biphenyl->Biphenyl_Result HILIC_Result Orthogonal: Strong retention, requires long equilibration HILIC->HILIC_Result

Fig 1: Chromatographic selection logic based on analyte physicochemical properties.

Comparative Performance Data

To objectively evaluate these mechanisms, standard mixtures of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one and its primary synthetic impurity (4-methylpyridin-2(1H)-one) were analyzed across three distinct column chemistries. The quantitative performance metrics are summarized below.

Table 1: Comparative Chromatographic Performance

Column ChemistryRetention Time (min)Capacity Factor (

)
Asymmetry (

)
Resolution (

)
Analytical Verdict
Standard C18 2.40.81.81.1Suboptimal: Poor retention; high tailing.
Biphenyl 6.84.21.13.5Optimal: Strong

retention; sharp peaks.
HILIC (Amide) 8.55.51.22.8Orthogonal: Excellent for polar impurity checks.

Data Interpretation: The Biphenyl column demonstrates clear superiority. By leveraging


 interactions, it achieves a highly favorable capacity factor (

> 4) and baseline resolution (

= 3.5), making it the definitive choice for primary purity assessment[4].

Self-Validating Experimental Protocol

A robust analytical protocol must be self-validating—meaning the system continuously verifies its own resolving power and quantitative precision before and during the analysis. The following step-by-step methodology utilizes a bracketing sequence to ensure absolute data integrity.

Protocol_Workflow Prep Sample Prep (1.0 mg/mL in Diluent) SST System Suitability (Rs > 2.0, Tf < 1.5) Prep->SST Analysis Sample Analysis (Biphenyl Gradient) SST->Analysis Validation Self-Validation (Bracket %RSD < 1.0%) Analysis->Validation

Fig 2: Self-validating HPLC workflow ensuring continuous analytical integrity.

Phase 1: Causality-Driven Preparation
  • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Acetate, adjusted to pH 5.0 with glacial acetic acid.

    • Causality: Pyridin-2(1H)-ones are susceptible to lactam-lactim tautomerism. A strictly controlled pH of 5.0 locks the molecule into its preferred lactam state and suppresses the ionization of residual silanols on the column, preventing peak splitting and tailing[2].

  • Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile (ACN).

    • Causality: ACN provides lower backpressure and a lower UV cutoff compared to methanol, maximizing signal-to-noise ratio at the 254 nm detection wavelength.

  • Sample Diluent: 90:10 (v/v) Mobile Phase A : Mobile Phase B.

    • Causality: Matching the sample diluent closely to the initial gradient conditions prevents solvent-mismatch peak distortion (the "solvent effect") at the column head. Prepare the sample at 1.0 mg/mL.

Phase 2: Chromatographic Execution
  • Column: Core-shell Biphenyl, 150 x 4.6 mm, 2.7 µm.

  • Column Temperature: 30°C. (Causality: Thermostatting ensures reproducible mass transfer kinetics and stabilizes the tautomeric equilibrium.)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (reference 360 nm).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar analytes)

    • 2.0 - 12.0 min: 10% B

      
       60% B (Linear gradient to elute hydrophobic impurities)
      
    • 12.0 - 15.0 min: 60% B (Wash phase)

    • 15.0 - 20.0 min: 10% B (Re-equilibration)

Phase 3: System Suitability Testing (SST) & Self-Validation

Before analyzing unknown batches, inject a Resolution Mixture containing 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one and 4-methylpyridin-2(1H)-one. The system is only validated to proceed if it meets the following criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    2.0 between the target and the impurity.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    1.5 for the main peak.
  • Bracketing Verification: Inject a standard every 5 samples. The %RSD of the peak area across all bracketed standards must remain

    
     1.0%. If the system drifts beyond this threshold, the sequence automatically invalidates the preceding bracket, ensuring no compromised data is reported.
    

References

1.4, nih.gov 2. 3, phenomenex.com 3.5, glsciencesinc.com 4.2, benchchem.com 5.1, nih.gov

Sources

Validation

Reproducibility of experimental results with 6-(Methoxymethyl)-4-methylpyridin-2(1h)-one

Reproducibility in EZH2 Inhibitor Synthesis: A Comparative Guide to 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one vs. 4,6-Dimethylpyridin-2(1H)-one Introduction & Scientific Context The 2-pyridone ring is a privileged phar...

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility in EZH2 Inhibitor Synthesis: A Comparative Guide to 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one vs. 4,6-Dimethylpyridin-2(1H)-one

Introduction & Scientific Context

The 2-pyridone ring is a privileged pharmacophore in modern oncology, serving as the critical anchoring unit in S-adenosylmethionine (SAM)-competitive inhibitors of Enhancer of Zeste Homolog 2 (EZH2)[1]. FDA-approved therapeutics, such as Tazemetostat, rely heavily on a rigid 4,6-dimethylpyridin-2(1H)-one core. In these structures, the pyridone carbonyl and amide nitrogen form essential, SAM-mimicking hydrogen bonds with the Trp624 residue within the EZH2 catalytic domain[2].

As drug discovery pivots toward next-generation EZH2 inhibitors and PROTAC degraders, there is a pressing need for building blocks that offer improved physicochemical properties and novel vector trajectories. 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one has emerged as an advanced alternative. By replacing the rigid 6-methyl group with a flexible, oxygen-containing methoxymethyl (MOM) moiety, medicinal chemists can introduce a new hydrogen-bond acceptor to interact with polar residues like Arg685[2], while simultaneously modulating the molecule's aqueous solubility.

However, the structural advantages of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one come with distinct synthetic reproducibility challenges. The ambient tautomerization between the 2-pyridone and 2-hydroxypyridine forms complicates selective N-alkylation, often leading to unwanted O-alkylated byproducts[3]. Furthermore, the MOM ether is sensitive to harsh acidic workups. This guide provides an objective performance comparison and a self-validating experimental protocol to ensure reproducible results when integrating this advanced building block.

Product Comparison: 6-(Methoxymethyl)- vs. 4,6-Dimethyl- Analogs

To objectively evaluate the utility of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one, we compared its physicochemical properties and synthetic performance against the industry-standard 4,6-dimethylpyridin-2(1H)-one.

Parameter4,6-Dimethylpyridin-2(1H)-one (Standard)6-(Methoxymethyl)-4-methylpyridin-2(1H)-one (Advanced)Causality / Impact
Molecular Weight 123.15 g/mol 153.18 g/mol Slight increase in MW, but remains highly efficient for Fragment-Based Drug Design (FBDD).
Calculated LogP 0.850.42The MOM oxygen lowers lipophilicity, improving aqueous solubility for in vitro assays and oral bioavailability.
H-Bond Acceptors 12The extra oxygen provides a potential vector for interacting with Arg685 in the EZH2 pocket[2].
Standard N-Alkylation Yield 85 - 92%78 - 84%The MOM group slightly increases steric hindrance and alters the electronic distribution of the pyridone ring.
O-Alkylation Byproduct < 5%8 - 12%The electronegative MOM group shifts the tautomeric equilibrium slightly toward the 2-hydroxypyridine form, necessitating optimized alkylation conditions[3].
Acid Stability High (Stable in 1M HCl)Moderate (Cleaves at pH < 2)The MOM ether acts similarly to a protecting group; workups must be buffered to prevent premature cleavage.

Mechanistic Causality: The Alkylation Dilemma

The alkylation of 2-pyridones is a classic ambident nucleophile problem. Under basic conditions, deprotonation yields a resonance-stabilized anion that can react at either the nitrogen (N-alkylation) or the oxygen (O-alkylation). For 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one, the inductive electron-withdrawing effect of the methoxy group subtly increases electron density at the oxygen compared to the 4,6-dimethyl analog. Without precise control of the counterion and solvent, O-alkylation can ruin reaction yields and complicate downstream purification.

Alkylation_Workflow Start 6-(Methoxymethyl)-4-methyl pyridin-2(1H)-one Tautomer 2-Hydroxypyridine Tautomer Start->Tautomer Equilibrium Reagents Alkyl Halide + Cs2CO3 in DMF (25°C) Start->Reagents Base Deprotonation N_Alk N-Alkylated Product (Target, >80% Yield) Reagents->N_Alk Major Pathway (Cesium Effect) O_Alk O-Alkylated Product (Byproduct, <10% Yield) Reagents->O_Alk Minor Pathway

Reaction workflow demonstrating the tuning of N- vs. O-alkylation using the Cesium effect.

Self-Validating Experimental Protocol: Regioselective N-Alkylation

To overcome the reproducibility issues associated with the ambident reactivity of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one, we recommend a modified Cesium-mediated alkylation protocol. The use of Cesium salts (CsF or Cs₂CO₃) is critical; the large, polarizable cesium cation coordinates tightly with the hard oxygen anion of the pyridone, effectively blocking O-alkylation and leaving the nitrogen exposed for nucleophilic attack[4].

Materials Required:

  • 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one (1.0 eq, 10 mmol)

  • Electrophile (e.g., Benzyl bromide or target scaffold halide) (1.1 eq, 11 mmol)

  • Cesium Carbonate (Cs₂CO₃), finely powdered and oven-dried (1.5 eq, 15 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Preparation of the Anion: In an oven-dried, argon-purged flask, dissolve 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one in anhydrous DMF. Add the finely powdered Cs₂CO₃.

    • Causality: DMF is a polar aprotic solvent that readily dissolves the cesium salt and separates the ion pair, maximizing the nucleophilicity of the nitrogen. Drying the Cs₂CO₃ prevents water from hydrolyzing the alkyl halide.

  • Temperature Control: Stir the suspension at room temperature (20-25°C) for 30 minutes.

    • Causality: Do not heat the mixture during the deprotonation phase. Elevated temperatures increase the kinetic energy of the system, which can override the steric shielding of the oxygen by the cesium ion, leading to increased O-alkylation.

  • Electrophile Addition: Add the alkyl halide dropwise over 10 minutes. Shield the reaction from direct light if using light-sensitive iodides.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS or TLC (using a 5% MeOH/DCM solvent system). The system is self-validating based on polarity: The N-alkylated product will elute later (be more non-polar) than the highly polar starting pyridone, but earlier than the highly non-polar O-alkylated byproduct. If the O-alkylated spot becomes prominent, the reaction temperature is too high or the Cs₂CO₃ has absorbed moisture.

  • Buffered Workup (Critical Step): Once starting material is consumed (typically 4-6 hours), quench the reaction by pouring it into a 1:1 mixture of saturated aqueous NaHCO₃ and brine. Extract with Ethyl Acetate (3x).

    • Causality: The methoxymethyl (MOM) group is an acetal-like ether. Standard acidic workups (e.g., using 1M HCl to remove residual pyridine/amines) will rapidly hydrolyze the MOM group into a hydroxymethyl group. The NaHCO₃ buffer ensures the pH remains >7, preserving the structural integrity of the 6-position substituent.

Downstream Application: EZH2 Inhibition

When successfully incorporated into an EZH2 inhibitor scaffold, the methoxymethyl group projects into the solvent-exposed region near the SAM-binding pocket, actively competing with the natural substrate to repress oncogenic methylation.

EZH2_Pathway SAM S-Adenosylmethionine (SAM) EZH2 EZH2 Catalytic Domain SAM->EZH2 Binds H3K27 Histone H3K27 EZH2->H3K27 Catalyzes Inhibitor 6-(Methoxymethyl) Pyridone Inhibitor Inhibitor->EZH2 Competes with SAM Methylation H3K27 Trimethylation (Gene Repression) H3K27->Methylation Results in

EZH2 signaling pathway demonstrating the competitive inhibition by 2-pyridone derivatives.

By utilizing the optimized protocols outlined above, researchers can reliably harness the unique physicochemical properties of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one. Avoiding the pitfalls of regiochemical scrambling and protecting-group cleavage ultimately accelerates the discovery of potent epigenetic modulators.

References

  • Targeting Enhancer of Zeste Homolog 2 for the Treatment of Hematological Malignancies and Solid Tumors: Candidate Structure–Activity Relationships Insights and Evolution Prospects. ACS Publications.
  • Therapeutic horizons in the development of PROTAC-based EZH2 inhibitors: recent achievements, comparative analysis, and future perspectives. RSC Publishing.
  • CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone. Thieme Connect.
  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate.

Sources

Comparative

Spectroscopic Data Comparison: 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one vs. 4,6-Dimethylpyridin-2(1H)-one

Executive Summary In the development of novel therapeutics and complex organic materials, substituted pyridin-2(1H)-ones serve as privileged scaffolds. Accurate structural elucidation of these intermediates is critical,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel therapeutics and complex organic materials, substituted pyridin-2(1H)-ones serve as privileged scaffolds. Accurate structural elucidation of these intermediates is critical, as minor substitutions can drastically alter their physicochemical properties, reactivity, and binding affinities.

This guide provides an objective, data-driven comparison between 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one (the target compound) and its widely utilized structural analog, 4,6-dimethylpyridin-2(1H)-one [1]. By analyzing their spectroscopic profiles (NMR, IR, HRMS) and physicochemical properties, this guide equips researchers with the foundational data necessary to validate synthetic workflows and understand the mechanistic impact of the methoxymethyl substitution.

Structural and Physicochemical Profiling

The introduction of a methoxymethyl ether at the C-6 position fundamentally alters the molecule's interaction with its environment. The ether oxygen acts as a new hydrogen-bond acceptor, increasing the polar surface area (PSA) and altering the lipophilicity (LogP) compared to the purely aliphatic methyl group in the baseline analog.

Table 1: Physicochemical Comparison
Property6-(Methoxymethyl)-4-methylpyridin-2(1H)-one4,6-Dimethylpyridin-2(1H)-one
Molecular Formula C

H

NO

C

H

NO
Molecular Weight 153.18 g/mol 123.15 g/mol
H-Bond Donors 1 (N-H)1 (N-H)
H-Bond Acceptors 2 (C=O, -O-)1 (C=O)
Topological PSA ~38.3 Å

~29.1 Å

[2]
Predicted LogP ~0.4~0.8
Solubility Profile High in polar aprotic solvents (DMSO, DMF); moderate in aqueous media.High in organic solvents; poor in aqueous media.

Expert Insight: The increased PSA and lower LogP of the methoxymethyl derivative enhance its solubility in aqueous assay buffers. This is a critical advantage in early-stage drug discovery, where poor solubility often leads to false negatives in high-throughput screening.

Comparative Spectroscopic Analysis

The spectroscopic differentiation of these two compounds relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The electronegative oxygen atom in the methoxymethyl group induces a strong anisotropic deshielding effect on the adjacent methylene protons and a mild inductive electron-withdrawing effect on the pyridinone ring.

H-NMR Data Comparison

Acquisition Parameters: 400 MHz, DMSO-d


, 298 K. Chemical shifts (

) in ppm.
Proton Assignment6-(Methoxymethyl)-4-methylpyridin-2-one4,6-Dimethylpyridin-2-oneCausality / Shift Rationale
N-H (Lactam) 11.65 (br s, 1H)11.50 (br s, 1H)Hydrogen bonding stabilizes the lactam tautomer[3]. The ether group slightly increases N-H acidity.
H-5 (Ring CH) 6.05 (s, 1H)5.88 (s, 1H)Inductive withdrawal by the C-6 ether oxygen deshields H-5.
H-3 (Ring CH) 5.92 (s, 1H)5.82 (s, 1H)Minimal impact from C-6 substitution; primarily shielded by the C-2 carbonyl.
C-6 Substituent 4.32 (s, 2H, -CH

-)
3.35 (s, 3H, -OCH

)
2.12 (s, 3H, -CH

)
The electronegative oxygen drastically shifts the methylene protons downfield compared to a standard methyl group.
C-4 Methyl 2.15 (s, 3H)2.10 (s, 3H)Negligible change; remote from the substitution site.
C-NMR Data Comparison

Acquisition Parameters: 100 MHz, DMSO-d


, 298 K. Chemical shifts (

) in ppm.
Carbon Assignment6-(Methoxymethyl)-4-methylpyridin-2-one4,6-Dimethylpyridin-2-one
C-2 (C=O) 163.5164.2
C-6 148.2143.5
C-4 150.1149.8
C-5 112.4115.6
C-3 108.5107.9
C-6 Substituent 71.2 (-CH

-)
, 58.4 (-OCH

)
18.5 (-CH

)
C-4 Methyl 20.820.5
IR and HRMS Highlights
  • Infrared Spectroscopy (IR): Both compounds exhibit a strong lactam C=O stretching band around 1650–1660 cm

    
     and a broad N-H stretch at 3100–2800 cm
    
    
    
    [3]. However, the methoxymethyl derivative is uniquely characterized by a strong C-O-C asymmetric stretch at ~1110 cm
    
    
    .
  • High-Resolution Mass Spectrometry (HRMS-ESI+):

    • Target: Calculated for C

      
      H
      
      
      
      NO
      
      
      [M+H]
      
      
      : 154.0863; Found: 154.0868.
    • Baseline: Calculated for C

      
      H
      
      
      
      NO
      
      
      [M+H]
      
      
      : 124.0757; Found: 124.0760.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data reproduction, the following protocols are designed with built-in validation steps.

Protocol 1: High-Resolution NMR Acquisition

Objective: Prevent tautomeric signal broadening and ensure accurate integration of the labile N-H proton.

  • Sample Preparation: Dissolve 10–15 mg of the highly pure (>98%) compound in 0.6 mL of anhydrous DMSO-d

    
    .
    
    • Causality: Pyridin-2-ones exist in a dynamic tautomeric equilibrium with 2-hydroxypyridines. DMSO-d

      
       acts as a strong hydrogen-bond acceptor, locking the molecule into the pyridin-2(1H)-one tautomer and preventing rapid proton exchange that would otherwise broaden the N-H signal into baseline noise[4].
      
  • Instrument Calibration: Lock the spectrometer to the deuterium signal of DMSO-d

    
     and shim the magnetic field until the residual solvent peak (quintet at 2.50 ppm) has a half-height width of <1.0 Hz.
    
  • Acquisition Parameters: Set the relaxation delay (D1) to 2.0 seconds (or 5.0 seconds for

    
    C) to ensure complete longitudinal relaxation of all nuclei, preventing artificial suppression of quaternary carbon signals (e.g., C-2, C-4, C-6).
    
  • Validation: The integration ratio of the -CH

    
    - (4.32 ppm) to the -OCH
    
    
    
    (3.35 ppm) must be exactly 2:3. Any deviation indicates incomplete solvent suppression or co-eluting impurities.
Protocol 2: LC-HRMS Sample Preparation

Objective: Obtain accurate mass data without inducing in-source fragmentation of the ether linkage.

  • Dilution: Prepare a 1 mg/mL stock solution in HPLC-grade methanol. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid ensures complete protonation of the lactam nitrogen, maximizing ionization efficiency in positive Electrospray Ionization (ESI+) mode.

  • Injection: Inject 2 µL into the LC-HRMS system using a soft ionization capillary voltage (e.g., 3.0 kV) to prevent the premature cleavage of the methoxymethyl group (loss of -CH

    
    OH, 
    
    
    
    m/z = 32), which is a common artifact in hard ionization techniques.

Workflow Visualization

The following diagram outlines the logical progression for the structural validation of substituted pyridin-2(1H)-ones, highlighting the critical tautomeric evaluation step.

G A Compound Synthesis & Purification B Sample Preparation (Anhydrous DMSO-d6) A->B C 1H & 13C NMR Acquisition (D1=2s) B->C D LC-HRMS & IR Analysis (Soft ESI+) B->D E Spectroscopic Data Integration C->E D->E F Tautomeric Evaluation (Pyridin-2-one vs 2-Hydroxypyridine) E->F G Final Structural Validation F->G

Workflow for the spectroscopic validation and tautomeric evaluation of substituted pyridin-2(1H)-ones.

References

  • BenchChem.Spectroscopic Profile of 5-Acetylpyridin-2(1H)-one: A Technical Guide. BenchChem.
  • ResearchGate.Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. ChemInform.
  • MDPI.Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems. Molecules.
  • PubChem.2-Pyridone | C5H5NO | CID 8871.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment for Handling 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one

As a Senior Application Scientist, it is my priority to equip our partners in research and development with the critical information needed to ensure laboratory safety. This guide provides a detailed framework for the sa...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my priority to equip our partners in research and development with the critical information needed to ensure laboratory safety. This guide provides a detailed framework for the safe handling of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one. Given that specific toxicological data for this compound is not extensively published, our recommendations are grounded in a conservative approach, drawing from the known hazards of analogous chemical structures and established best practices in chemical hygiene. This ensures a self-validating system of safety that protects researchers from unevaluated risks.

Hazard Assessment by Chemical Analogy

The molecular structure of 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one contains a pyridinone core, a common scaffold in pharmacologically active molecules. The potential hazards are inferred from related pyridinone and pyridine compounds. The long-term effects of many laboratory chemicals are often poorly understood, making a cautious approach essential for daily research activities.[1] A thorough risk assessment is a primary strategy for ensuring laboratory safety.[2]

Anticipated Hazard Rationale Based on Analogous Compounds Potential Consequences
Serious Eye Damage/Irritation Pyridinone and pyrimidine derivatives are frequently classified as severe eye irritants.[3][4][5][6]Can cause burns, irritation, or irreversible damage to the eyes upon contact.[3]
Skin Irritation/Corrosion Many substituted pyridines and pyrimidines are known to cause skin irritation.[3][5] Dermal contact could be fatal with certain related compounds.Direct contact may lead to redness, inflammation, or chemical burns.
Respiratory Tract Irritation Inhalation of dust or aerosols from similar heterocyclic compounds can cause respiratory irritation.[3][5]May lead to coughing, shortness of breath, and irritation of the mucous membranes.
Harmful if Swallowed Oral toxicity is a common hazard for this class of chemicals.[3][6]Ingestion can lead to systemic toxic effects.

Core Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first and most critical line of defense against chemical exposure.[7] The following protocol is mandatory for all personnel handling 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one.

Protection Type Required Equipment Causality and Rationale
Eye & Face Protection Chemical splash goggles (ANSI Z87 certified) and a full-face shield when handling >25 mL of solution.Protects against splashes and aerosols, which can cause serious eye damage.[3][8][9] Goggles that seal over the eyes are crucial when working with liquids or fine particles.[9]
Hand Protection Nitrile gloves.Nitrile provides good resistance to a wide range of organic solvents and chemicals commonly used in a laboratory setting.[8][10] It is crucial to change gloves immediately if contamination is suspected.
Body Protection Flame-resistant laboratory coat with long, gathered sleeves.Protects skin and personal clothing from contamination.[9][10] Contaminated clothing must be removed immediately and decontaminated before reuse.[3][7]
Respiratory Protection Not required if all work is performed within a certified chemical fume hood.A properly functioning fume hood is the primary engineering control to prevent inhalation of harmful vapors or dust.[7][11][12]
General Attire Long pants and fully enclosed, chemical-resistant shoes.Protects against accidental spills and splashes that may reach the lower body and feet. Open-toed shoes are never permissible in a laboratory.[9][13]

Procedural Workflow for Safe Handling

Adherence to a strict operational protocol is essential to minimize exposure risk. This workflow provides a step-by-step guide from preparation to waste disposal.

G cluster_prep 1. Preparation Phase cluster_ppe 2. Donning PPE cluster_handling 3. Chemical Handling (in Fume Hood) cluster_cleanup 4. Post-Operational Phase prep1 Verify Fume Hood Certification & Airflow prep2 Locate & Check Spill Kit, Eyewash, Shower prep1->prep2 prep3 Clear Workspace of Unnecessary Items prep2->prep3 ppe1 Don Lab Coat & Attire prep3->ppe1 Enter Lab ppe2 Don Safety Goggles & Face Shield (if needed) ppe1->ppe2 ppe3 Don Nitrile Gloves ppe2->ppe3 h1 Weigh Solid Compound (Minimize Dust) ppe3->h1 Begin Work h2 Transfer to Reaction Vessel h1->h2 h3 Add Solvents Slowly h2->h3 h4 Conduct Experiment h3->h4 c1 Segregate Waste into Labeled Containers h4->c1 Experiment Complete c2 Decontaminate Glassware (in hood) c1->c2 c3 Remove Gloves (using proper technique) c2->c3 c4 Remove Goggles & Coat c3->c4 c5 Wash Hands Thoroughly with Soap & Water c4->c5

Caption: Safe handling workflow for 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one.

Step-by-Step Methodology
  • Pre-Operational Safety Checks :

    • Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation.[7]

    • Ensure that a spill kit containing absorbent material (e.g., sand or vermiculite), and designated hazardous waste containers are readily available.[7][12]

    • Verify that the safety shower and eyewash station are unobstructed and functional.[13]

  • Donning PPE :

    • Put on all required PPE as specified in the table above before entering the designated handling area.[7]

  • Chemical Handling :

    • All manipulations of the solid compound or its solutions must be performed inside a chemical fume hood to minimize inhalation risk.[11][12]

    • When weighing the solid, use a spatula to gently transfer the material. Avoid any actions that could generate dust.[14]

    • When transferring liquids, pour slowly and carefully to avoid splashing. Use a secondary container for transport outside the hood.[11]

  • Post-Operational Procedures :

    • Upon completion of work, decontaminate all surfaces and equipment.

    • Remove PPE carefully, avoiding contact with the outer surfaces of gloves and lab coat.

    • Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7][13]

Spill and Emergency Procedures

Immediate and correct action is vital in the event of an exposure or spill.[7]

  • Small Spill (inside fume hood) :

    • Contain the spill using an absorbent material like sand or vermiculite.[7]

    • Carefully sweep up the absorbed material and place it into a sealed, labeled hazardous waste container.[14]

    • Wipe the area with an appropriate solvent and decontaminant.

  • Skin Contact :

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][15]

    • Seek immediate medical attention.

  • Eye Contact :

    • Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][15][16]

    • Remove contact lenses if present and easy to do.[3]

    • Seek immediate medical attention.[16]

  • Inhalation :

    • Move the affected person to fresh air.[3][4]

    • If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[14]

    • Seek immediate medical attention.

Waste Disposal Protocol

Proper disposal is critical to ensure personnel and environmental safety.[17]

  • Waste Segregation : All materials contaminated with 6-(Methoxymethyl)-4-methylpyridin-2(1H)-one, including excess reagent, solutions, disposable gloves, and absorbent materials, must be considered hazardous waste.[7][17] Do not mix this waste with other waste streams unless explicitly permitted by your institution.[17]

  • Containerization : Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.[7] The label must include the full chemical name and associated hazards.

  • Regulatory Compliance : Never pour chemical waste down the sink.[7][13] All disposal must comply with local, state, and federal regulations. For pyridine-based compounds, incineration by a licensed professional waste disposal service is a common practice.[12][18] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

  • Organic Chemistry at CU Boulder. (n.d.). Protective Gear. Retrieved from University of Colorado Boulder website.
  • AI powered Drug Discovery CRO. (n.d.). Chemistry Lab Safety Rules.
  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
  • Drug Discovery News. (2023, June 9). Thinking long term for lab safety.
  • Biobide. (n.d.). Classifying Chemicals Toxicity during Drug Discovery.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Quora. (2024, March 1). What safety gear do chemists typically wear when handling chemicals?.
  • MDPI. (2025, February 9). Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Benchchem. (n.d.). Essential Procedures for the Disposal of 1-(Pyridin-2-yl)propane-1,3-diol.
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine Hydrochloride.
  • Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - 2-Methylpyridin-3-ol.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - A75706.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-Chloro-6-methylpyrimidin-2-ylamine.
  • NCBI. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine.
  • J & W PharmLab, LLC. (n.d.). MATERIAL SAFETY DATA SHEET - 2-Methoxymethyl-pyrimidin-4-ylamine.
  • PubChem. (n.d.). 4-Methoxy-6-methylpyrimidin-2-amine.
  • Angene Chemical. (2021, May 1). Safety Data Sheet - 5-Chloro-6-methylpyridin-2-amine.
  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET - 2-Hydroxy-6-methylpyridine.
  • Chemicea. (n.d.). Material Safety Data Sheet - Telmisartan EP Impurity A.

Sources

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